SRI-37330
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2322245-42-9 |
|---|---|
Formule moléculaire |
C16H19F3N4O2S |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C16H19F3N4O2S/c1-26(24,25)22-8-11-3-2-6-23(9-11)15-13-7-12(16(17,18)19)4-5-14(13)20-10-21-15/h4-5,7,10-11,22H,2-3,6,8-9H2,1H3 |
Clé InChI |
WRSNFEVXRKOMLL-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery and Synthesis of SRI-37330: A Novel Thioredoxin-Interacting Protein (TXNIP) Inhibitor for the Treatment of Diabetes
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, poses a significant global health challenge. A key pathological feature of diabetes is the dysfunction and loss of pancreatic β-cells, coupled with hyperglucagonemia. Thioredoxin-interacting protein (TXNIP) has been identified as a critical mediator of glucotoxicity and β-cell apoptosis, making it a promising therapeutic target. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of SRI-37330, a novel, orally bioavailable small molecule inhibitor of TXNIP. This compound emerged from a high-throughput screening of 300,000 compounds and subsequent extensive medicinal chemistry optimization. This document details the experimental protocols for its synthesis and biological evaluation, presents key quantitative data in structured tables, and visualizes the relevant biological pathways and experimental workflows.
Introduction
The escalating prevalence of diabetes worldwide necessitates the development of novel therapeutic strategies that address the underlying pathophysiology of the disease. Thioredoxin-interacting protein (TXNIP) has emerged as a pivotal player in diabetes pathogenesis.[1][2][3][4] Upregulated by glucose, TXNIP inhibits the antioxidant function of thioredoxin, leading to increased oxidative stress, β-cell apoptosis, and impaired insulin (B600854) secretion.[1][2][3][4] Furthermore, elevated TXNIP levels have been linked to increased glucagon (B607659) secretion and hepatic glucose production, exacerbating the hyperglycemic state.[1][2][3][4]
This compound was identified as a potent and specific inhibitor of TXNIP expression.[1][2][3][4][5][6] Preclinical studies in rodent models of both type 1 and type 2 diabetes have demonstrated the remarkable efficacy of this compound in normalizing blood glucose levels, preserving β-cell function, and reversing hepatic steatosis.[1][2][3][4][5][6] This document serves as a technical guide for researchers and drug development professionals, providing in-depth information on the discovery, synthesis, and biological characterization of this compound.
Discovery of this compound
The discovery of this compound was a multi-step process initiated by the identification of TXNIP as a key glucose-induced gene in human pancreatic islets.[2] This led to the hypothesis that inhibiting TXNIP could be a viable therapeutic strategy for diabetes.
A high-throughput screening (HTS) campaign was conducted, evaluating a library of 300,000 small molecules for their ability to inhibit TXNIP promoter activity.[5][6] This screening identified a number of initial hits, which then underwent extensive medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties. This rigorous process ultimately led to the identification of this compound, a substituted quinazoline (B50416) sulfonamide, as the lead candidate.[5][7]
Synthesis of this compound
The following is a detailed protocol for the chemical synthesis of this compound, based on the published schematic and general synthetic procedures for quinazoline sulfonamides.
Experimental Protocol: Synthesis of this compound
Materials:
-
Starting materials and reagents for the synthesis of the quinazoline core and the sulfonamide side chain.
-
Appropriate solvents (e.g., acetonitrile (B52724), DMF).
-
Catalysts (e.g., K2CO3 or Na2CO3).
-
Standard laboratory glassware and equipment for organic synthesis.
-
Purification apparatus (e.g., column chromatography).
-
Analytical instruments for characterization (NMR, Mass Spectrometry).
Procedure:
-
Synthesis of the Quinazoline Core: The synthesis begins with the preparation of a substituted quinazoline ring. This is typically achieved through a condensation reaction between an appropriately substituted anthranilic acid derivative and a formamide (B127407) or a similar one-carbon source.
-
Synthesis of the Sulfonamide Side Chain: Separately, the sulfonamide-containing side chain is synthesized. This involves the reaction of a suitable amine with a sulfonyl chloride.
-
Coupling Reaction: The synthesized quinazoline core and the sulfonamide side chain are then coupled together. A common method involves a nucleophilic substitution reaction where an amine on one fragment displaces a leaving group (e.g., a halogen) on the other, often in the presence of a base like potassium carbonate in a solvent such as acetonitrile or DMF at elevated temperatures.[7]
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica (B1680970) gel to yield the final compound, this compound.
-
Characterization: The structure and purity of the final compound are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mechanism of Action
This compound exerts its anti-diabetic effects primarily through the inhibition of TXNIP expression.[1][2][3][4][5][6] This leads to a cascade of beneficial downstream effects:
-
Reduced Oxidative Stress: By inhibiting TXNIP, this compound restores the antioxidant capacity of thioredoxin, thereby reducing oxidative stress in pancreatic β-cells and other tissues.
-
Inhibition of Glucagon Secretion: this compound has been shown to decrease glucagon secretion from pancreatic α-cells, a key contributor to hyperglycemia in diabetes.[1][2][3][4][5]
-
Decreased Hepatic Glucose Production: The reduction in glucagon levels, coupled with potential direct effects on the liver, leads to a decrease in hepatic glucose production.[1][2][3][4][5]
-
Reversal of Hepatic Steatosis: this compound treatment has been observed to reverse fatty liver in diabetic mouse models.[1][2][3][4][5]
The signaling pathway illustrating the mechanism of action of this compound is depicted below:
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (TXNIP mRNA expression) | INS-1 | 0.64 µM | [1][8][9] |
Table 2: In Vivo Efficacy of this compound in Diabetic Mouse Models
| Model | Treatment | Key Findings | Reference |
| Streptozotocin-induced (Type 1) | This compound | Rescued mice from diabetes; better blood glucose control than metformin (B114582) and empagliflozin. | [2][5][6][10] |
| db/db mice (Type 2) | This compound | Normalized blood glucose levels; reversed hepatic steatosis. | [2][5][6][10] |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Reference |
| Oral Bioavailability | Well tolerated | [1][2][3][4][5][6] |
| Toxicity | No overt toxicity observed | [6][10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this whitepaper.
6.1. TXNIP Promoter Activity Assay
Objective: To determine the effect of this compound on the transcriptional activity of the TXNIP promoter.
Materials:
-
Cell line (e.g., INS-1).
-
Luciferase reporter plasmid containing the TXNIP promoter.
-
Transfection reagent.
-
This compound.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Transfect the cells with the TXNIP promoter-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
6.2. Quantitative Real-Time PCR (qRT-PCR) for TXNIP mRNA Expression
Objective: To quantify the effect of this compound on TXNIP mRNA levels.
Materials:
-
Cell line or isolated islets.
-
This compound.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix.
-
Primers specific for TXNIP and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
Procedure:
-
Treat cells or islets with this compound or vehicle control for the desired time.
-
Isolate total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qPCR using a qPCR master mix, specific primers for TXNIP and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in TXNIP mRNA expression, normalized to the housekeeping gene.
6.3. Western Blotting for TXNIP Protein Expression
Objective: To determine the effect of this compound on TXNIP protein levels.
Materials:
-
Cell line or isolated islets.
-
This compound.
-
Lysis buffer.
-
Protein assay kit.
-
SDS-PAGE gels.
-
Transfer apparatus.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against TXNIP.
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells or islets with this compound or vehicle control.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against TXNIP overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
6.4. In Vivo Glucose Tolerance Test (GTT)
Objective: To assess the effect of this compound on glucose clearance in mice.
Materials:
-
Mice (e.g., C57BL/6J or diabetic models).
-
This compound.
-
Glucose solution (for oral or intraperitoneal administration).
-
Glucometer and test strips.
-
Restraining device.
Procedure:
-
Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage) for the specified duration.
-
Fast the mice overnight (typically 12-16 hours) with free access to water.
-
Measure the baseline blood glucose level (time 0) from a tail snip.
-
Administer a glucose bolus either orally or intraperitoneally.
-
Measure blood glucose levels at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Plot the blood glucose levels over time to generate a glucose tolerance curve.
Visualizations
Experimental Workflow for this compound Discovery and Preclinical Evaluation
Caption: Workflow of this compound discovery.
Conclusion
This compound represents a promising, novel, orally bioavailable small molecule inhibitor of TXNIP with significant potential for the treatment of diabetes. Its unique mechanism of action, which involves the suppression of TXNIP expression leading to reduced glucagon secretion and hepatic glucose production, distinguishes it from existing anti-diabetic therapies. The robust preclinical data, demonstrating its efficacy in multiple animal models of diabetes and its favorable safety profile, strongly support its continued development as a potential therapeutic agent for both type 1 and type 2 diabetes. This technical whitepaper provides a comprehensive resource for the scientific community to further explore and build upon the promising findings related to this compound.
References
- 1. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 2. TXNIP/TBP-2: A Master Regulator for Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
The Structure-Activity Relationship of SRI-37330: A Technical Guide for Drug Development Professionals
An in-depth analysis of the chemical architecture and biological activity of the novel TXNIP inhibitor, SRI-37330, and its analogs, providing a framework for future drug discovery and optimization in the treatment of diabetes and related metabolic disorders.
Introduction
This compound has emerged as a promising orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP), a key regulator of cellular redox status and glucose homeostasis. By targeting TXNIP, this compound has demonstrated significant anti-diabetic effects in preclinical models, including the reduction of hepatic glucose production, inhibition of glucagon (B607659) secretion, and reversal of hepatic steatosis. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the quantitative data of its analogs, the experimental protocols used for its characterization, and the key signaling pathways involved in its mechanism of action.
Core Compound Profile: this compound
This compound is a substituted quinazoline (B50416) sulfonamide that has been identified through high-throughput screening and extensive medicinal chemistry optimization.[1]
Chemical Structure:
-
Systematic Name: N-[[1-[6-(trifluoromethyl)-4-quinazolinyl]-3-piperidinyl]methyl]-methanesulfonamide
-
Molecular Formula: C₁₆H₁₉F₃N₄O₂S
-
Molecular Weight: 388.4 g/mol
Biological Activity:
This compound inhibits the expression of TXNIP at the transcriptional level. In INS-1 rat insulinoma cells, this compound inhibits endogenous TXNIP mRNA expression with a half-maximal inhibitory concentration (IC₅₀) of 0.64 µM .[2][3][4][5]
Structure-Activity Relationship (SAR) of Quinazoline Analogs
The exploration of this compound analogs has provided initial insights into the structural requirements for TXNIP inhibition and cytoprotective effects. A series of quinazoline derivatives were synthesized and evaluated for their ability to protect pancreatic β-cells from palmitate-induced apoptosis, a key feature of lipotoxicity in type 2 diabetes. While direct TXNIP inhibition data for these analogs is not yet publicly available, their anti-apoptotic activity serves as a valuable surrogate for preliminary SAR analysis.[6][7]
The core scaffold of these analogs consists of a quinazoline ring linked via an alkoxy chain to various nitrogen-containing heterocycles. The key structural variations explored include the length of the alkyl chain (n) and the nature of the terminal heterocyclic ring (R).
Quantitative Data Summary of this compound Analogs
The following table summarizes the anti-apoptotic activity of a series of quinazoline derivatives in a palmitate-induced MIN6 β-cell apoptosis model. Cell viability was assessed after treatment with the compounds, with higher values indicating greater protection against apoptosis.
| Compound ID | Alkyl Chain Length (n) | Heterocyclic Ring (R) | Cell Viability (%)[6][7] |
| This compound | - | Substituted Piperidine Sulfonamide | - |
| C-1 | 4 | Pyrazole | 71.5 |
| D-2 | 5 | 4-Methylpiperazine | 87.2 |
| A-1 | 2 | Pyrazole | 64.7 |
| A-2 | 2 | 4-Methylpiperazine | 58.1 |
| A-3 | 2 | Imidazole | 38.3 (inactive) |
| A-4 | 2 | Morpholine (B109124) | 38.3 (inactive) |
| B-1 | 3 | Pyrazole | 62.1 |
| B-2 | 3 | 4-Methylpiperazine | 62.6 |
| B-3 | 3 | Imidazole | 62.1 |
| B-4 | 3 | Morpholine | 38.3 (inactive) |
| C-2 | 4 | 4-Methylpiperazine | 62.6 |
| C-3 | 4 | Imidazole | 62.1 |
| C-4 | 4 | Morpholine | 62.6 |
| D-1 | 5 | Pyrazole | 62.1 |
| D-3 | 5 | Imidazole | 62.1 |
| D-4 | 5 | Morpholine | 62.6 |
| E-1 | 6 | Pyrazole | 38.3 (inactive) |
| E-2 | 6 | 4-Methylpiperazine | 38.3 (inactive) |
| E-3 | 6 | Imidazole | 38.3 (inactive) |
| E-4 | 6 | Morpholine | 62.6 |
SAR Insights:
-
Alkyl Chain Length: The length of the alkyl chain connecting the quinazoline core to the heterocyclic ring appears to be a critical determinant of activity. Compounds with chain lengths of 3, 4, and 5 carbons (n=3, 4, 5) generally exhibited protective effects. Notably, the most active compound, D-2, possesses a 5-carbon chain. Chains of 2 or 6 carbons were generally associated with a loss of activity.
-
Heterocyclic Ring: The nature of the terminal heterocyclic ring also influences activity. The 4-methylpiperazine group in compound D-2 was associated with the highest cytoprotective effect. Pyrazole-containing analogs also demonstrated good activity. Imidazole and morpholine rings showed variable effects depending on the linker length.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound and its analogs.
TXNIP Promoter Luciferase Reporter Assay
This assay is used to quantify the effect of compounds on the transcriptional activity of the TXNIP promoter.
Methodology:
-
Cell Culture and Transfection: INS-1 cells are cultured in RPMI 1640 medium. For the assay, cells are seeded in 12-well plates and transiently transfected with a pGL3-based firefly luciferase reporter plasmid containing the human TXNIP promoter and a co-reporter plasmid (e.g., pRL-TK renilla luciferase) for normalization.[2]
-
Compound Treatment: Following transfection, cells are treated with this compound or its analogs at various concentrations.
-
Luciferase Activity Measurement: After a 24-hour incubation period, cells are lysed, and firefly and renilla luciferase activities are measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the renilla luciferase activity to control for transfection efficiency and cell number.[8]
Quantitative Real-Time PCR (qRT-PCR) for TXNIP mRNA Expression
This method is employed to measure the levels of TXNIP mRNA in response to compound treatment.
Methodology:
-
Cell Culture and Treatment: INS-1 cells or other relevant cell types are cultured and treated with test compounds for a specified duration.
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent). The extracted RNA is then reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[1]
-
qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with SYBR Green or a probe-based detection method. The reaction mixture includes the cDNA template, specific primers for TXNIP, and a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization.[1]
-
Data Analysis: The relative expression of TXNIP mRNA is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene.
Primer Sequences (Example for Rat TXNIP): [9]
-
Forward Primer: 5'-GCTCTCTGTTTCCAGCTTTTCC-3'
-
Reverse Primer: 5'-GGCAGGATCTTGATTTGCTTTG-3'
Palmitate-Induced β-Cell Apoptosis Assay
This assay assesses the protective effect of compounds against lipotoxicity-induced apoptosis in pancreatic β-cells.
Methodology:
-
Cell Culture: MIN6 mouse pancreatic β-cells are cultured in DMEM supplemented with fetal bovine serum.
-
Compound and Palmitate Treatment: Cells are pre-treated with the test compounds for a specified time, followed by co-incubation with palmitate (conjugated to BSA) to induce apoptosis.
-
Cell Viability Assessment: Cell viability is determined using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8), which measures the activity of cellular dehydrogenases. The absorbance is measured at a specific wavelength, and the cell viability is expressed as a percentage of the control (untreated) cells.[6][7]
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound involves the modulation of key signaling pathways that regulate glucose metabolism and cellular stress responses.
This compound Mechanism of Action
This compound exerts its anti-diabetic effects primarily through the transcriptional inhibition of TXNIP. This leads to a cascade of downstream events that collectively improve glucose homeostasis.
Caption: Mechanism of action of this compound.
Experimental Workflow for SAR Analysis
The structure-activity relationship of this compound analogs is typically investigated through a systematic workflow that involves chemical synthesis followed by a series of biological assays.
Caption: Workflow for SAR studies of this compound analogs.
Conclusion
The substituted quinazoline sulfonamide this compound represents a significant advancement in the development of TXNIP inhibitors for the treatment of diabetes. The initial structure-activity relationship studies on its analogs have highlighted the importance of the linker length and the nature of the terminal heterocyclic ring for biological activity. Further optimization of this scaffold, guided by quantitative SAR data and a deeper understanding of the compound's interaction with its target, holds the potential to yield even more potent and selective TXNIP inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to advance the discovery of next-generation therapeutics for metabolic diseases.
References
- 1. Thioredoxin-Interacting Protein Stimulates Its Own Expression via a Positive Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. academic.oup.com [academic.oup.com]
SRI-37330: A Novel Regulator of Pancreatic Islet Function and Potential Anti-Diabetic Therapeutic
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Diabetes mellitus is a global health crisis characterized by hyperglycemia resulting from pancreatic islet dysfunction, specifically the loss of functional β-cell mass and dysregulated glucagon (B607659) secretion from α-cells.[1][2] Current therapeutic strategies often fall short of addressing the underlying pathophysiology of the disease. This technical guide details the discovery, mechanism of action, and pre-clinical efficacy of SRI-37330, a novel, orally bioavailable small molecule with potent anti-diabetic properties.[1][2] this compound has been shown to modulate pancreatic islet function through the inhibition of Thioredoxin-Interacting Protein (TXNIP), a key regulator of cellular stress and apoptosis.[1][3] This document provides a comprehensive overview of the quantitative data supporting its therapeutic potential, detailed experimental protocols for key assays, and visualizations of its signaling pathways and experimental workflows.
Introduction
The pathogenesis of both type 1 and type 2 diabetes involves the progressive loss of functional pancreatic β-cell mass and a bi-hormonal imbalance characterized by insulin (B600854) deficiency and glucagon excess.[1][4][5] Thioredoxin-interacting protein (TXNIP) has been identified as a critical pro-apoptotic factor in β-cells, with its expression being induced by glucose.[3][6] Elevated levels of TXNIP are observed in diabetic islets and contribute to β-cell death and dysfunction.[4][7] Consequently, the inhibition of TXNIP has emerged as a promising therapeutic strategy for preserving β-cell mass and function.[4][8]
This compound, a substituted quinazoline (B50416) sulfonamide, was identified through high-throughput screening of 300,000 compounds and subsequent medicinal chemistry optimization.[1][9][10] It is an orally bioavailable and non-toxic small molecule that has demonstrated significant anti-diabetic effects in various preclinical models.[1][2][11] This guide serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its primary effect through the inhibition of TXNIP expression at the transcriptional level.[1][4] By suppressing TXNIP, this compound mitigates cellular stress and apoptosis in pancreatic β-cells, thereby preserving their function and mass.[3][12] Furthermore, the inhibition of TXNIP by this compound has been shown to modulate α-cell function, leading to a reduction in glucagon secretion.[1][4] This dual action on both β-cells and α-cells addresses the bi-hormonal dysregulation characteristic of diabetes.[1][13]
Signaling Pathway of this compound in Pancreatic Islets
The following diagram illustrates the proposed signaling pathway through which this compound modulates pancreatic islet function.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/Tissue | Concentration | Result | Reference |
| TXNIP mRNA Inhibition (IC50) | INS-1 cells | 0.64 µM | 50% inhibition of TXNIP mRNA expression | [1][14] |
| TXNIP Promoter Activity Inhibition | INS-1 cells | 1 µM | ~70% inhibition | [5][11] |
| TXNIP mRNA Inhibition | INS-1 cells (25 mM glucose) | 1 µM | Significant inhibition | [1] |
| TXNIP mRNA Inhibition | Primary mouse islets (25 mM glucose) | 1 µM | Significant inhibition | [1] |
| TXNIP mRNA Inhibition | Human islets (25 mM glucose) | 1 µM | Significant inhibition | [1] |
| Glucagon Secretion Inhibition | αTC1-6 cells | 5 µM | Significant decrease | [4][15] |
| Glucagon-induced Glucose Output Inhibition | Primary hepatocytes | 0-5 µM | Dose-dependent inhibition | [15][16] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Diabetes
| Model | Treatment | Parameter | Result | Reference |
| Wild-type C57BL/6J Mice | 100 mg/kg/day (in drinking water) | Fasting Serum Glucagon | Lowered | [1][4] |
| Wild-type C57BL/6J Mice | 100 mg/kg/day (in drinking water) | Basal Hepatic Glucose Production | Significantly downregulated | [1][4] |
| db/db Mice (Type 2 Diabetes) | In drinking water | Blood Glucose | Normalized | [9][10] |
| Streptozotocin (B1681764) (STZ)-induced Mice (Type 1 Diabetes) | Oral administration | Blood Glucose | Maintained normal levels | [1][9] |
| STZ-induced Mice (treatment after onset) | Oral administration | Blood Glucose | Significantly lower than untreated | [1] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
Cell Culture and Islet Isolation
-
INS-1 and αTC1-6 Cell Culture: Rat insulinoma (INS-1) and mouse alpha-tumor cell line (αTC1-6) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol. Cells are maintained in a humidified atmosphere of 95% air and 5% CO2 at 37°C.
-
Islet Isolation: Pancreatic islets from mice are isolated by collagenase digestion of the pancreas, followed by purification using a Ficoll gradient. Human islets are procured from approved organ distribution programs. Isolated islets are cultured in RPMI-1640 medium with 10% FBS and antibiotics before experimentation.
TXNIP Expression Analysis
-
Quantitative Real-Time PCR (qPCR):
-
Cells or islets are treated with this compound at various concentrations for a specified duration (e.g., 24 hours).
-
Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR is performed using a real-time PCR system with SYBR Green chemistry.
-
Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., β-actin or GAPDH) for normalization.
-
-
Immunoblotting:
-
Cells or islets are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against TXNIP overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Hormone Secretion Assays
-
Glucagon Secretion Assay:
-
αTC1-6 cells or isolated islets are pre-incubated in Krebs-Ringer bicarbonate buffer (KRBB) with low glucose (e.g., 1 mM) for 1 hour.
-
The cells/islets are then incubated in KRBB with low glucose and this compound or vehicle control for a specified time (e.g., 1 hour).
-
The supernatant is collected, and glucagon concentration is measured using a commercial ELISA or radioimmunoassay (RIA) kit.
-
The remaining cells/islets are lysed to measure total glucagon content for normalization.
-
In Vivo Studies
-
Animal Models:
-
Type 1 Diabetes: C57BL/6J mice are treated with multiple low doses of streptozotocin (STZ) to induce β-cell destruction.
-
Type 2 Diabetes: Genetically diabetic db/db mice are used as a model of obesity-induced insulin resistance and hyperglycemia.
-
-
Drug Administration: this compound is administered orally, either mixed in the drinking water or by oral gavage.
-
Glucose Homeostasis Assessment:
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood using a standard glucometer.
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are injected intraperitoneally with a glucose bolus (e.g., 2 g/kg body weight). Blood glucose is measured at various time points (0, 15, 30, 60, 90, and 120 minutes) post-injection.
-
Insulin Tolerance Test (ITT): After a short fast, mice are injected intraperitoneally with human insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at various time points.
-
-
Hyperinsulinemic-Euglycemic Clamp: This procedure is performed in awake, unrestrained mice to assess insulin sensitivity and glucose metabolism in individual organs.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of this compound.
Conclusion
This compound represents a promising novel therapeutic agent for the treatment of diabetes. Its unique mechanism of action, targeting TXNIP to preserve β-cell function and reduce glucagon secretion, addresses the core pathophysiology of the disease.[1][4] The preclinical data demonstrate its potent anti-diabetic effects in both type 1 and type 2 diabetes models, with a favorable safety profile.[1][9] Further clinical investigation is warranted to translate these promising preclinical findings into a new therapeutic option for patients with diabetes. This technical guide provides a foundational resource for researchers to further explore the potential of this compound and other TXNIP inhibitors.
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Thioredoxin-interacting protein: a critical link between glucose toxicity and beta-cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Targeting TXNIP to Enhance Beta Cell Mass in T1D - HIRN [hirnetwork.org]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Research & Innovation | UAB News [uab.edu]
- 11. medkoo.com [medkoo.com]
- 12. Pharmacological inhibitors of β-cell dysfunction and death as therapeutics for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
The Protective Effect of SRI-37330 on Pancreatic Beta Cells: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The progressive loss of functional pancreatic beta cell mass is a central pathological feature of both type 1 and type 2 diabetes.[1] Emerging therapeutic strategies are increasingly focused on the preservation and regeneration of these vital insulin-producing cells. This technical guide delves into the mechanism and therapeutic potential of SRI-37330, a novel, orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP). This compound has demonstrated significant promise in preclinical models by not only preserving beta cell function but also by improving overall glucose homeostasis through a multi-faceted mechanism of action. This document provides a comprehensive overview of the core science underpinning this compound, including its effects on key signaling pathways, detailed experimental protocols from foundational studies, and a quantitative summary of its efficacy.
Introduction: The Role of TXNIP in Beta Cell Apoptosis
Thioredoxin-Interacting Protein (TXNIP) has been identified as a critical pro-apoptotic and pro-inflammatory factor in pancreatic beta cells.[2] Its expression is significantly upregulated in response to glucotoxicity, a key driver of beta cell dysfunction and death in diabetes.[3] High glucose levels stimulate the transcription of the TXNIP gene, leading to increased TXNIP protein levels.[2] TXNIP exerts its detrimental effects through several mechanisms, including the inhibition of the antioxidant protein thioredoxin, which leads to increased oxidative stress.[4] Furthermore, TXNIP is a key activator of the NLRP3 inflammasome, a multiprotein complex that promotes the maturation and secretion of the pro-inflammatory cytokine IL-1β, further contributing to beta cell demise.[5] Given its central role in beta cell death, the inhibition of TXNIP has emerged as a promising therapeutic strategy for diabetes.[1]
This compound: A Potent Inhibitor of TXNIP Expression
This compound was identified through high-throughput screening of 300,000 small molecules as a potent inhibitor of TXNIP expression.[6] It is an orally bioavailable and non-toxic compound that has shown remarkable efficacy in rescuing mice from both streptozotocin-induced (a model for type 1 diabetes) and obesity-induced (a model for type 2 diabetes) diabetes.[6][7]
Mechanism of Action
This compound acts by directly inhibiting the transcription of the TXNIP gene.[1] It has been shown to suppress the activity of the human TXNIP promoter and inhibit the binding of RNA Polymerase II to the E-box motif within the promoter region.[8][9] This leads to a dose-dependent reduction in both TXNIP mRNA and protein levels in rat, mouse, and human pancreatic islets.[1]
Quantitative Efficacy of this compound
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell/Tissue Type | Concentration | Result | Reference |
| TXNIP Promoter Activity | INS-1 cells | 1 µM | ~70% inhibition | [8][10] |
| Endogenous TXNIP mRNA Expression (IC50) | INS-1 cells | 0.64 µM | 50% inhibition | [8] |
| TXNIP mRNA Inhibition | Human Islets | 1 µM | Significant reduction | [1] |
| TXNIP Protein Inhibition | Human Islets | 1 µM | Significant reduction | [1] |
| Glucagon (B607659) Secretion | αTC1-6 cells | 5 µM | Significant reduction | [8][9] |
| Glucagon-induced Glucose Output | Primary Hepatocytes | 0-5 µM | Dose-dependent inhibition | [8][9] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Parameter | Mouse Model | Treatment | Result | Reference |
| Blood Glucose Normalization | db/db mice (Type 2 Diabetes) | 100 mg/kg/day in drinking water | Normalized within days | [7] |
| Protection from Diabetes | Streptozotocin-induced (Type 1 Diabetes) | 100 mg/kg/day in drinking water | Prevented diabetes development | [11] |
| Serum Glucagon Levels | C57BL/6J mice | 100 mg/kg/day in drinking water for 3 weeks | Significantly decreased | [8] |
| Hepatic Glucose Production | C57BL/6J mice | 100 mg/kg/day in drinking water for 3 weeks | Significantly inhibited | [8] |
| Hepatic Steatosis | db/db mice | 100 mg/kg/day in drinking water | Reversed | [6] |
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound on beta cell preservation are mediated through its modulation of key signaling pathways.
The TXNIP-Mediated Apoptotic Pathway
High glucose levels and endoplasmic reticulum (ER) stress are potent inducers of TXNIP expression. The ER stress response, particularly through the PERK and IRE1α pathways, converges on the upregulation of TXNIP.[4][5] this compound, by inhibiting TXNIP transcription, effectively uncouples these stress signals from the downstream apoptotic machinery.
Caption: this compound inhibits TXNIP transcription, blocking stress-induced beta cell apoptosis.
Dual Action on Glucose Homeostasis: Beta Cells and Alpha Cells
Beyond its direct protective effect on beta cells, this compound also improves glucose homeostasis by modulating alpha cell function and hepatic glucose output. It inhibits glucagon secretion from pancreatic alpha cells and reduces the liver's production of glucose.[6]
Caption: this compound's multi-organ action to improve glucose control.
Experimental Protocols
The following are summaries of key experimental protocols used in the evaluation of this compound, based on the dissertation by Lance Thielen. For full details, original publications should be consulted.
High-Throughput Screening for TXNIP Inhibitors
-
Objective: To identify small molecule inhibitors of TXNIP promoter activity.
-
Methodology:
-
A luciferase reporter construct driven by the human TXNIP promoter was stably transfected into a suitable cell line (e.g., INS-1).
-
300,000 compounds were screened in a 384-well plate format.
-
Cells were incubated with each compound, and luciferase activity was measured as a readout of TXNIP promoter activity.
-
Hits were defined as compounds that significantly reduced luciferase activity without causing cytotoxicity.
-
Lead compounds underwent medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound.
-
Quantitative Real-Time PCR (qPCR) for TXNIP mRNA Expression
-
Objective: To quantify the effect of this compound on TXNIP mRNA levels.
-
Methodology:
-
INS-1 cells, mouse islets, or human islets were treated with varying concentrations of this compound or vehicle control.
-
Total RNA was extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA was synthesized from the RNA template using reverse transcriptase.
-
qPCR was performed using SYBR Green or TaqMan probes specific for TXNIP and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
The relative expression of TXNIP mRNA was calculated using the ΔΔCt method.
-
Animal Studies: Streptozotocin (STZ)-Induced and db/db Mouse Models
-
Objective: To evaluate the in vivo efficacy of this compound in models of type 1 and type 2 diabetes.
-
Methodology:
-
STZ Model (Type 1 Diabetes):
-
Male C57BL/6J mice were injected with multiple low doses of STZ to induce beta cell destruction and hyperglycemia.
-
This compound was administered in the drinking water (e.g., at 100 mg/kg/day).
-
Blood glucose levels were monitored regularly.
-
At the end of the study, pancreata were harvested for histological analysis (e.g., insulin staining, TUNEL assay for apoptosis).
-
-
db/db Mouse Model (Type 2 Diabetes):
-
Genetically diabetic db/db mice, which exhibit obesity and insulin resistance, were used.
-
This compound was administered in the drinking water.
-
Blood glucose, body weight, and food/water intake were monitored.
-
Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) were performed to assess glucose homeostasis.
-
Livers were collected for analysis of hepatic steatosis.
-
-
Caption: The drug discovery and validation workflow for this compound.
Conclusion and Future Directions
This compound represents a promising, novel therapeutic agent for the treatment of diabetes with a unique mechanism of action centered on the inhibition of TXNIP. Its ability to protect beta cells from glucotoxicity- and ER stress-induced apoptosis, coupled with its beneficial effects on glucagon secretion and hepatic glucose production, positions it as a potential disease-modifying therapy. The oral bioavailability and favorable safety profile observed in preclinical models further enhance its therapeutic potential.[7]
Future research should focus on elucidating the precise molecular interactions between this compound and the TXNIP promoter. Furthermore, clinical trials are necessary to translate the compelling preclinical findings into therapeutic benefits for individuals with diabetes. The development of this compound and other TXNIP inhibitors could pave the way for a new class of anti-diabetic drugs that not only manage hyperglycemia but also address the underlying pathology of beta cell loss.
References
- 1. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Thioredoxin-Interacting Protein: A Critical Link Between Glucose Toxicity and β-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Thioredoxin-interacting protein mediates ER stress-induced β cell death through initiation of the inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research & Innovation | UAB News [uab.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. fiercebiotech.com [fiercebiotech.com]
Unraveling the Glucagon-Lowering Effects of SRI-37330: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the novel small molecule SRI-37330 and its regulatory effects on glucagon (B607659) secretion. Drawing from preclinical studies, this document outlines the core mechanism of action, presents quantitative data from key experiments, details the experimental protocols utilized, and visualizes the underlying biological pathways and workflows.
Core Mechanism of Action: Inhibition of TXNIP
This compound is an orally bioavailable small molecule that has demonstrated potent anti-diabetic properties.[1][2][3] A key mechanism underlying its therapeutic effects is the inhibition of Thioredoxin-Interacting Protein (TXNIP).[1][4][5] this compound has been shown to suppress TXNIP expression at the transcriptional level in pancreatic islet cells, including in rat, mouse, and human islets.[1][4][5] This inhibition of TXNIP is directly linked to the observed reduction in glucagon secretion from pancreatic alpha cells.[1][4]
The regulation of glucagon secretion by this compound is notable for its specificity. The inhibitory effect on glucagon secretion is dependent on TXNIP, as the compound was unable to lower serum glucagon levels in TXNIP-deficient mice.[1] Interestingly, this compound's action is context-dependent; it does not inhibit glucagon secretion under conditions of low glucose or when secretion is maximally stimulated by secretagogues like arginine and norepinephrine.[1] This suggests a physiological regulation that may limit the risk of hypoglycemia.[1][2]
Beyond its direct effects on alpha cells, this compound also reduces hepatic glucose production and reverses hepatic steatosis.[1][6] While the inhibition of glucagon secretion in alpha cells is TXNIP-dependent, the compound's ability to block glucagon-induced glucose output from primary hepatocytes appears to be TXNIP-independent and may involve the glucagon receptor.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell/Islet Type | Concentration of this compound | Observation | Reference |
| TXNIP Promoter Activity | INS-1 cells | 1 µM | ~70% inhibition | [7] |
| Endogenous TXNIP mRNA Expression (IC50) | INS-1 cells | 0.64 µM | Dose-dependent inhibition | [1][8] |
| TXNIP mRNA and Protein Levels | INS-1 cells | 1 µM (24h) | Inhibition | [9][10] |
| TXNIP Expression (High Glucose) | Rat INS-1 cells, Primary mouse islets, Human islets | 1 µM | Significant inhibition | [1] |
| Glucagon Secretion | alpha TC1-6 cells | 5 µM | Significantly lower secretion | [1] |
| Glucagon-induced Glucose Output | Primary hepatocytes | 0-5 µM (24h) | Inhibition | [9] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Treatment | Key Findings | Reference |
| Wild-type C57BL/6J | Oral this compound | Lower fasting serum glucagon levels | [1] |
| db/db mice (Type 2 Diabetes model) | This compound in drinking water | Normalization of blood glucose, Lower fasting serum glucagon | [1][2] |
| Streptozotocin (STZ)-induced diabetes (Type 1 Diabetes model) | Oral this compound | Protection from diabetes, Lower blood glucose | [1][2] |
| TXNIP-deficient mice | This compound treatment | No further improvement in glucose homeostasis or lowering of serum glucagon | [1] |
Experimental Protocols
This section provides an overview of the methodologies employed in the cited research to evaluate the effects of this compound.
Cell Culture and Islet Isolation
-
Cell Lines:
-
Primary Islet Isolation:
-
High Glucose Conditions: For experiments mimicking diabetic conditions, cells and islets were maintained overnight in 5 mM glucose RPMI 1640 medium and then incubated for 24 hours in 25 mM glucose RPMI 1640 medium with or without this compound.[4]
Glucagon Secretion Assay
-
Cell Treatment: αTC1-6 alpha cells were incubated with 5 µM this compound or a vehicle control for 1 hour.[4]
-
Sample Collection: Supernatants were collected to measure secreted glucagon.
-
Quantification: Glucagon levels in the supernatant and cell lysates (for content) were measured using a Mouse Glucagon ELISA Kit.[4]
-
Normalization: Protein levels were determined by a BCA Protein Assay for normalization.[4]
TXNIP Promoter Activity Assay
-
Transfection: INS-1 cells were transiently transfected with a pGL3 human TXNIP promoter firefly luciferase plasmid and a pRL-TK renilla luciferase control plasmid using a suitable transfection reagent.[4]
-
Treatment: 4 hours post-transfection, this compound (1 µM) was added to the medium.[4]
-
Luciferase Assay: After 24 hours of treatment, cells were harvested, and luciferase activity was measured using a Dual-Luciferase Reporter Assay System.[4]
Gene and Protein Expression Analysis
-
Quantitative Real-time RT-PCR (qPCR): Used to measure endogenous TXNIP mRNA expression in response to this compound treatment.[1]
-
Immunoblotting: Employed to determine TXNIP protein levels in a dose-dependent manner following this compound treatment.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the action of this compound.
Caption: Mechanism of this compound in regulating blood glucose.
Caption: this compound's effect on alpha cell glucagon secretion.
Caption: Workflow for in vitro glucagon secretion assay.
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research & Innovation | UAB News [uab.edu]
- 3. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. diabetesresearchconnection.org [diabetesresearchconnection.org]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
The Role of SRI-37330 in the Reversal of Hepatic Steatosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-37330 is an orally bioavailable, non-toxic small molecule that has demonstrated significant anti-diabetic properties in preclinical studies.[1][2][3] A key finding from this research is its ability to reverse hepatic steatosis, a condition characterized by the abnormal accumulation of lipids within hepatocytes and a hallmark of non-alcoholic fatty liver disease (NAFLD).[1][2][4] This technical guide provides an in-depth overview of the core findings related to this compound's effects on hepatic steatosis, including its mechanism of action, experimental protocols, and available data.
Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of thioredoxin-interacting protein (TXNIP).[1][2] TXNIP is a key regulator of cellular stress and metabolism, and its expression is induced by glucose. In the context of metabolic disease, elevated TXNIP levels are associated with pancreatic beta-cell apoptosis and dysfunction. By inhibiting TXNIP expression, this compound initiates a cascade of beneficial metabolic effects.[1]
The downstream effects of TXNIP inhibition by this compound include:
-
Reduced Glucagon (B607659) Secretion and Function: this compound has been shown to inhibit glucagon secretion from pancreatic alpha-cells.[1] Glucagon is a counter-regulatory hormone to insulin (B600854) and promotes hepatic glucose production.
-
Decreased Hepatic Glucose Production: By suppressing glucagon action, this compound reduces the liver's output of glucose, a key contributor to hyperglycemia in diabetes.[1]
While the direct link between TXNIP inhibition and the reversal of hepatic steatosis is still under investigation, it is hypothesized that the overall improvement in glucose homeostasis and the reduction in glucagon-mediated metabolic stress on the liver contribute significantly to the observed lipid-lowering effects.
Data Presentation: Efficacy in Reversing Hepatic Steatosis
The primary evidence for this compound's effect on hepatic steatosis comes from studies in obese and diabetic db/db mice, a well-established model for type 2 diabetes and associated fatty liver disease.[1] While the seminal publication by Thielen et al. (2020) in Cell Metabolism reports a "dramatic improvement" in severe steatosis, specific quantitative data on the reduction of liver triglycerides were not provided. The findings are based on qualitative histological analysis.
Table 1: Effect of this compound on Hepatic Steatosis in db/db Mice
| Parameter | Control (Untreated db/db mice) | This compound Treated (db/db mice) | Data Source |
| Liver Histology (H&E Staining) | Severe micro- and macrovesicular steatosis. | Marked reduction in lipid droplet accumulation. | [1] |
| Liver Histology (Oil Red O Staining) | Extensive lipid accumulation indicated by intense red staining. | Significant decrease in red staining, indicating reduced neutral lipid content. | [1] |
| Liver Triglyceride Content | Not quantitatively reported, but qualitatively high. | Not quantitatively reported, but qualitatively reduced. | [1] |
Table 2: Metabolic Parameters in this compound-Treated db/db Mice
| Parameter | Control (Untreated db/db mice) | This compound Treated (db/db mice) | p-value | Data Source |
| Non-fasting Blood Glucose | Elevated | Significantly Lowered | < 0.0001 | [1] |
| Fasting Blood Glucose | Elevated | Significantly Lowered | < 0.0001 | [1] |
| Fasting Serum Glucagon | Elevated | Significantly Lowered | < 0.05 | [1] |
| Serum Triglycerides | Elevated | Lowered | Not specified | [1] |
Experimental Protocols
The following protocols are based on the methodologies described in the primary research conducted on this compound.
In Vivo Model for Hepatic Steatosis
-
Animal Model: Male, 8-week-old db/db mice were used. These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, hyperglycemia, and spontaneous development of hepatic steatosis.
-
Housing and Diet: Mice were housed under standard laboratory conditions with free access to food and water. The specific diet composition was a standard rodent chow.
-
This compound Administration:
-
Route: Oral administration.
-
Dose: The specific dose for the hepatic steatosis endpoint was not detailed, but other experiments in the same publication used oral administration in drinking water.
-
Duration: The treatment duration for the assessment of hepatic steatosis was 4 weeks.[1]
-
Histological Analysis of Hepatic Steatosis
-
Tissue Preparation: At the end of the treatment period, mice were euthanized, and liver tissues were harvested. A portion of the liver was fixed in 10% neutral buffered formalin for standard histology, and another portion was embedded in Optimal Cutting Temperature (OCT) compound and snap-frozen for lipid staining.
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:
-
Formalin-fixed liver tissue was processed, embedded in paraffin, and sectioned at 5 µm.
-
Sections were deparaffinized and rehydrated through a series of xylene and graded ethanol (B145695) washes.
-
Stained with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstained with eosin to visualize the cytoplasm and extracellular matrix (pink).
-
Dehydrated, cleared, and mounted for microscopic examination to assess liver morphology and the presence of lipid vacuoles.
-
-
Oil Red O Staining (for Neutral Lipids):
-
Frozen liver sections (10 µm) were cut using a cryostat.
-
Sections were fixed in 10% formalin.
-
Rinsed with propylene (B89431) glycol.
-
Stained with a heated Oil Red O solution, which preferentially dissolves in and stains neutral triglycerides and lipids red.
-
Differentiated in 85% propylene glycol to remove excess stain.
-
Counterstained with hematoxylin to visualize nuclei.
-
Mounted in an aqueous mounting medium for microscopic analysis of lipid content.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in metabolic regulation.
Caption: Workflow for in vivo assessment of this compound on hepatic steatosis.
Conclusion
This compound represents a promising therapeutic candidate for type 2 diabetes with the added benefit of reversing hepatic steatosis in preclinical models. Its unique mechanism of action via TXNIP inhibition sets it apart from many existing diabetes therapies. While the qualitative evidence for its efficacy in reducing liver fat is strong, further studies providing quantitative assessments are needed to fully elucidate its potential for the treatment of NAFLD. The experimental protocols outlined here provide a basis for future research in this area.
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
SRI-37330: A Comprehensive Pharmacological and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SRI-37330 is a novel, orally bioavailable small molecule inhibitor of thioredoxin-interacting protein (TXNIP) that has demonstrated significant anti-diabetic properties in preclinical studies. By targeting TXNIP, a key regulator of glucose homeostasis and cellular stress, this compound addresses multiple pathological features of both type 1 and type 2 diabetes. This technical guide provides an in-depth overview of the pharmacology, mechanism of action, pharmacokinetics, and toxicology of this compound, consolidating available data into a comprehensive resource for the scientific community.
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. Thioredoxin-interacting protein (TXNIP) has emerged as a promising therapeutic target in diabetes due to its role in pancreatic beta-cell apoptosis, oxidative stress, and inflammation.[1][2] this compound was identified through high-throughput screening of 300,000 compounds as a potent inhibitor of TXNIP expression.[3][4][5] Preclinical evidence suggests that this compound not only improves glycemic control but also offers potential benefits in related comorbidities such as non-alcoholic fatty liver disease (NAFLD).[1][6]
Pharmacology
Mechanism of Action
This compound's primary mechanism of action is the inhibition of TXNIP expression at the transcriptional level.[3][5] It specifically targets the TXNIP promoter, leading to a dose-dependent reduction in both TXNIP mRNA and protein levels.[7] The inhibition of TXNIP by this compound results in several downstream therapeutic effects:
-
Inhibition of Glucagon (B607659) Secretion: this compound has been shown to inhibit glucagon secretion from pancreatic alpha cells.[4][8]
-
Reduction of Hepatic Glucose Production: By modulating glucagon action and potentially through direct effects on the liver, this compound reduces hepatic glucose output.[1][4][5][8]
-
Reversal of Hepatic Steatosis: The compound has demonstrated the ability to reverse fatty liver in mouse models of diabetes.[1][4][5]
The signaling pathway downstream of TXNIP inhibition by this compound is multifaceted, impacting cellular redox status, inflammatory pathways, and apoptosis.
References
- 1. mmpc.org [mmpc.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Modified streptozotocin‐induced diabetic model in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the db/db Mouse Model of Type 2 Diabetes | Springer Nature Experiments [experiments.springernature.com]
- 7. Targeting TXNIP to Enhance Beta Cell Mass in T1D - HIRN [hirnetwork.org]
- 8. Thioredoxin-Interacting Protein: A Critical Link Between Glucose Toxicity and β-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Safety Evaluation of SRI-37330: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical safety and pharmacological evaluation of SRI-37330, a novel, orally bioavailable small molecule inhibitor of thioredoxin-interacting protein (TXNIP). This compound has demonstrated significant anti-diabetic properties in various preclinical models, positioning it as a promising therapeutic candidate for both type 1 and type 2 diabetes. This document summarizes key safety findings, outlines its mechanism of action, and provides detailed experimental protocols relevant to its preclinical assessment.
Preclinical Safety and Toxicology Profile
The preclinical safety assessment of this compound has indicated a favorable safety profile. The compound is reported to be non-toxic and well-tolerated in animal models.[1][2] Key safety and pharmacokinetic data are summarized below.
General Toxicology and Safety Pharmacology
This compound has undergone initial safety screening, which has not revealed any significant liabilities. Notably, in an in vivo study, the administration of high doses did not result in observable adverse effects.
Table 1: Summary of Non-Clinical Safety Data
| Assay Type | Result | Conclusion |
| In Vivo High-Dose Toxicity (Mice) | No gross abnormalities or liver pathology observed at doses up to 800 mg/kg/day for 6 days. | Well-tolerated at doses significantly exceeding the therapeutic dose. |
| Ames Mutagenicity Assay | Negative | Non-mutagenic. |
| CYP450 Inhibition | Negative | Low potential for drug-drug interactions mediated by cytochrome P450 enzymes. |
| hERG Inhibition | Negative | Low risk of cardiac arrhythmia. |
| Off-Target Screening (Eurofins SafetyScreen) | No significant off-target liabilities identified; specifically, no inhibition of calcium channels. | High specificity for its intended target pathway. |
Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated excellent oral bioavailability, a key characteristic for a patient-administered chronic therapy.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Significance |
| Oral Bioavailability | 95% | Excellent absorption after oral administration. |
| Half-life (t½) | 1.5 hours | Suggests a need for regular dosing to maintain therapeutic concentrations. |
Mechanism of Action and In Vitro/In Vivo Pharmacology
This compound exerts its therapeutic effects by inhibiting the expression of Thioredoxin-Interacting Protein (TXNIP). TXNIP is a key regulator of cellular stress and metabolism, and its expression is significantly upregulated in response to high glucose levels.[1] In the context of diabetes, elevated TXNIP in pancreatic islets contributes to beta-cell apoptosis and dysfunction.[3][4]
Signaling Pathways
TXNIP-Mediated Apoptosis: Under conditions of high glucose and oxidative stress, TXNIP translocates to the mitochondria. There, it binds to thioredoxin-2 (TRX2), disrupting the TRX2/apoptosis signal-regulating kinase 1 (ASK1) complex. This releases and activates ASK1, initiating a downstream signaling cascade that leads to cellular apoptosis.[3] this compound, by inhibiting TXNIP expression, is believed to mitigate this pro-apoptotic signaling.
Regulation of Glucagon (B607659) Secretion: While the precise molecular link is still under investigation, studies have shown that downregulation of TXNIP in pancreatic alpha-cells is associated with reduced glucagon secretion.[3][5] This effect is critical for the anti-diabetic action of this compound, as hyperglucagonemia is a key contributor to hyperglycemia in diabetes.
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TXNIP/TBP-2: A Master Regulator for Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Alpha Cell Thioredoxin-interacting Protein Deletion Improves Diabetes-associated Hyperglycemia and Hyperglucagonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
SRI-37330: A Technical Guide to its Oral Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-37330 is a novel, orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP) that has demonstrated significant anti-diabetic properties in preclinical studies. This technical guide provides an in-depth overview of the oral bioavailability and pharmacokinetic profile of this compound, based on available scientific literature. It includes a summary of key pharmacokinetic parameters, detailed experimental protocols from in vivo studies, and a visualization of the compound's mechanism of action through its signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
This compound, a substituted quinazoline (B50416) sulfonamide, has emerged as a promising therapeutic candidate for the treatment of both type 1 and type 2 diabetes.[1][2] Its primary mechanism of action is the inhibition of TXNIP, a protein that is upregulated in response to high glucose levels and has been implicated in pancreatic beta-cell apoptosis and dysfunction.[3][4] By inhibiting TXNIP, this compound has been shown to reduce glucagon (B607659) secretion from pancreatic alpha cells and decrease hepatic glucose production, thereby improving glycemic control.[1][3] A key feature of this compound is its excellent oral bioavailability, making it a potentially convenient therapeutic option.[5]
Pharmacokinetic Profile
This compound exhibits favorable pharmacokinetic properties in mice, highlighted by its high oral bioavailability. The available quantitative data is summarized in the table below.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 95% | Mouse | [5] |
| Half-life (t½) | 1.5 hours | Mouse | [6] |
| IC50 for TXNIP Expression (in INS-1 cells) | 0.64 µM | Rat | [7] |
Note: At the time of this guide's compilation, specific values for Cmax, Tmax, Clearance (CL), and Volume of Distribution (Vd) for this compound in mice have not been publicly detailed in the reviewed literature.
Experimental Protocols
The following sections detail the methodologies employed in key in vivo studies to evaluate the pharmacokinetics and efficacy of this compound.
Animal Models
In vivo studies have utilized several mouse models to investigate the anti-diabetic effects of this compound:
-
C57BL/6J mice: Used as a wild-type control for general toxicity and metabolic studies.
-
db/db mice: A model of severe type 2 diabetes and obesity.[1]
-
Streptozotocin (STZ)-induced diabetic mice: A model for type 1 diabetes, where STZ is used to destroy pancreatic beta cells.[1]
Administration of this compound
Two primary methods of oral administration have been reported:
-
In Drinking Water:
-
Dose: 100 mg/kg/day.[8]
-
Protocol: this compound is dissolved in the drinking water provided to the mice. The concentration of the compound in the water is calculated based on the average daily water consumption and body weight of the mice to achieve the target dose. This method allows for continuous, voluntary administration of the compound.
-
-
Oral Gavage:
-
Frequency: Twice daily.[9]
-
Vehicle: While the specific vehicle for this compound is not explicitly stated in the primary literature, common vehicles for oral gavage of similar small molecules in mice include:
-
0.5% methylcellulose (B11928114) in water.[5]
-
A mixture of DMSO, PEG400, Tween-80, and saline. The exact ratios can vary, but a common formulation is 10% DMSO, 40% PEG400, 5% Tween-80, and 45% saline.[10]
-
-
Procedure: A specific volume of the this compound suspension or solution is administered directly into the stomach of the mouse using a gavage needle.
-
Pharmacokinetic Analysis
-
Blood Sampling: For pharmacokinetic studies, blood samples are typically collected at various time points after administration of the compound. While the exact time points for this compound are not detailed, a typical schedule for a compound with a short half-life would involve collections at time 0 (pre-dose), and then at multiple points such as 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, and 24 hrs post-dose.
-
Plasma Preparation: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and then centrifuged to separate the plasma. The plasma is then stored, typically at -80°C, until analysis.[11]
-
Quantification of this compound in Plasma:
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying small molecules like this compound in biological matrices due to its high sensitivity and specificity.[9][12]
-
General Protocol:
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation, where a solvent like acetonitrile (B52724) is added to precipitate the plasma proteins. The supernatant, containing the drug, is then collected.[9]
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The compound is separated from other components in the plasma on a C18 column.[9]
-
Mass Spectrometric Detection: The separated compound is then ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer. The instrument is set to monitor for specific mass-to-charge (m/z) transitions of the parent molecule and a characteristic fragment ion, allowing for highly specific quantification.[12]
-
-
Signaling Pathways and Mechanism of Action
This compound exerts its anti-diabetic effects through a dual mechanism involving both pancreatic alpha cells and hepatocytes. The signaling pathways are illustrated below.
Inhibition of Glucagon Secretion in Pancreatic Alpha Cells
This compound's primary target is the protein TXNIP. In pancreatic alpha cells, inhibition of TXNIP has been shown to reduce glucagon secretion. While the precise molecular cascade is still under investigation, evidence suggests the involvement of the endoplasmic reticulum (ER) chaperone Grp78 (also known as BiP).[3][13]
Inhibition of Hepatic Glucose Production
In the liver, this compound acts to inhibit glucagon-stimulated glucose production. This is achieved by interfering with the glucagon receptor signaling pathway, leading to a reduction in cyclic AMP (cAMP) production and the subsequent downregulation of key gluconeogenic enzymes, Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).[1]
Experimental Workflow for In Vivo Efficacy Studies
The general workflow for assessing the in vivo efficacy of this compound in diabetic mouse models is outlined below.
Conclusion
This compound is a potent TXNIP inhibitor with a highly favorable oral pharmacokinetic profile in preclinical models. Its ability to be administered orally, coupled with its dual mechanism of action in both the pancreas and the liver, makes it a compelling candidate for further development as a treatment for diabetes. This guide provides a foundational understanding of its bioavailability and pharmacokinetics, which will be critical for designing future clinical trials and for the broader scientific community's understanding of this novel therapeutic agent. Further studies are warranted to fully elucidate its complete pharmacokinetic profile, including Cmax, Tmax, clearance, and volume of distribution in various species, including humans.
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TXNIP/TBP-2: A Master Regulator for Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research & Innovation | UAB News [uab.edu]
- 4. endocrine.org [endocrine.org]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. media.beckman.com [media.beckman.com]
- 12. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alpha Cell Thioredoxin-interacting Protein Deletion Improves Diabetes-associated Hyperglycemia and Hyperglucagonemia - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of SRI-37330 in Type 1 Diabetes: A Preclinical Technical Overview
Birmingham, AL - A novel, orally bioavailable small molecule, SRI-37330, has emerged as a promising therapeutic candidate for type 1 diabetes in preclinical studies. Research demonstrates its ability to not only prevent the onset of diabetes but also rescue existing conditions in mouse models by targeting the thioredoxin-interacting protein (TXNIP). This technical guide synthesizes the available preclinical data, detailing the compound's mechanism of action, experimental protocols, and key quantitative outcomes.
Core Mechanism of Action: TXNIP Inhibition
This compound's primary mechanism of action is the inhibition of TXNIP, a protein implicated in pancreatic beta-cell apoptosis and dysfunction.[1][2][3] Under hyperglycemic conditions, TXNIP expression is significantly increased, leading to detrimental effects on beta cells.[1][2][4] this compound has been shown to inhibit TXNIP at the promoter level, leading to a dose-dependent reduction in both TXNIP mRNA and protein.[1] This targeted inhibition of TXNIP signaling has been observed across species, including in rat cells and, crucially, in isolated human pancreatic islets.[2][4][5]
The inhibition of TXNIP by this compound initiates a cascade of beneficial effects for glycemic control. Notably, it leads to a reduction in serum glucagon (B607659) levels by decreasing glucagon secretion from alpha cells.[1][5] This, in turn, downregulates hepatic glucose production.[1][5][6] Unlike many existing diabetes therapies, this compound's mode of action does not primarily involve increasing peripheral glucose disposal.[1][5]
Preclinical Efficacy in Type 1 Diabetes Models
In preclinical studies utilizing mouse models of streptozotocin (B1681764) (STZ)-induced type 1 diabetes, this compound has demonstrated significant therapeutic potential. Oral administration of the compound effectively prevented the development of diabetes in mice subjected to a multiple low-dose STZ regimen.[5] Furthermore, this compound was also capable of rescuing mice with overt diabetes, showcasing its potential for intervention even after disease onset.[4][5] These findings are consistent with previous research showing that genetic deletion of TXNIP protects mice from STZ-induced diabetes.[5]
The anti-diabetic effects of this compound are robust and have been observed across different diabetes models, including non-obese type 1 and obese, insulin-resistant type 2 diabetes models.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
| In Vitro Efficacy of this compound | |
| Parameter | Result |
| Inhibition of human TXNIP promoter activity | ~70%[1] |
| IC50 for endogenous TXNIP mRNA expression (INS-1 cells) | 0.64 μM[1][7] |
| In Vivo Effects of this compound in Wild-Type Mice | |
| Parameter | Observation |
| Blood Glucose | Significant decrease[1] |
| Serum Glucagon | Significant decrease[1] |
| Basal Hepatic Glucose Production | Significant decrease[1] |
| Body Weight | No significant change[1] |
| Serum Insulin (B600854) | No significant change[1] |
| Glucose Uptake in Skeletal Muscle | No significant change[1] |
| Glucose Uptake in White Adipose Tissue | No significant change[1] |
| Effects of this compound in STZ-Induced Diabetic Mice | |
| Treatment Regimen | Outcome |
| Prophylactic (starting on day 5 post-STZ) | Maintained normal blood glucose levels[5] |
| Therapeutic (starting on day 15 post-STZ with overt diabetes) | Significantly improved glucose homeostasis[5] |
Signaling Pathway and Experimental Workflow
The signaling pathway targeted by this compound and a typical experimental workflow for its preclinical evaluation are depicted in the following diagrams.
Caption: Signaling pathway of this compound in regulating glucose homeostasis.
Caption: Experimental workflow for preclinical evaluation of this compound.
Experimental Protocols
In Vitro Assays
1. Cell Culture and Treatment:
-
Cell Lines: INS-1 rat insulinoma cells and αTC1-6 mouse alpha-tumor cells were cultured under standard conditions.
-
Human and Mouse Islets: Pancreatic islets were isolated from mice or human donors using collagenase digestion.
-
This compound Treatment: Cells or islets were incubated with varying concentrations of this compound (e.g., 1 μM to 5 μM) for specified durations (e.g., 24 hours) to assess dose-dependent effects.[8][9]
2. TXNIP Promoter Activity Assay:
-
INS-1 cells were transiently transfected with a luciferase reporter construct containing the human TXNIP promoter.
-
Following transfection, cells were treated with this compound (e.g., 1 μM for 24 hours).[9]
-
Luciferase activity was measured to determine the effect of this compound on TXNIP promoter activity.
3. Quantitative Real-Time PCR (qPCR):
-
Total RNA was extracted from treated cells or islets.
-
cDNA was synthesized using reverse transcriptase.
-
qPCR was performed using primers specific for TXNIP and housekeeping genes (e.g., β-actin) for normalization.
-
Relative mRNA expression levels were calculated to quantify the effect of this compound on TXNIP gene expression.
4. Glucagon Secretion Assay:
-
αTC1-6 cells were incubated with or without this compound.[1]
-
Supernatants were collected, and glucagon concentrations were measured using an ELISA kit.
In Vivo Studies
1. Animal Models:
-
Wild-type mice: C57BL/6J mice were used to assess the general metabolic effects of this compound.[1]
-
STZ-induced diabetes model: Type 1 diabetes was induced in C57BL/6J mice by multiple low-dose injections of streptozotocin.[5]
2. This compound Administration:
-
This compound was administered orally, either in the drinking water (e.g., 100 mg/kg/day for 3 weeks) or by oral gavage twice daily.[5][8]
3. Glucose Homeostasis Assessment:
-
Blood Glucose Monitoring: Blood glucose levels were regularly measured from tail vein blood samples.
-
Intraperitoneal Glucose Tolerance Test (GTT): After an overnight fast, mice were injected intraperitoneally with a glucose bolus. Blood glucose was measured at various time points to assess glucose clearance.
-
Insulin Tolerance Test (ITT): After a brief fast, mice were injected intraperitoneally with insulin. Blood glucose was measured at various time points to assess insulin sensitivity.
4. Hyperinsulinemic-Euglycemic Clamp Studies:
-
This procedure was used to assess insulin sensitivity and glucose uptake in peripheral tissues. A constant infusion of insulin was administered, and glucose was infused at a variable rate to maintain euglycemia. The glucose infusion rate is indicative of overall insulin sensitivity.
5. Measurement of Serum Hormones and Hepatic Gene Expression:
-
Blood samples were collected to measure serum levels of insulin and glucagon using ELISA.
-
Livers were harvested, and qPCR was performed to analyze the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (Pck1) and glucose-6-phosphatase (G6pc).[1]
Safety and Tolerability
Preclinical studies have indicated a favorable safety profile for this compound. In vivo, the compound was well-tolerated in mice, with no observed cytotoxicity or adverse effects on body weight at therapeutic doses.[1][5] Importantly, this compound did not induce hypoglycemia, even in the context of insulin-induced hypoglycemia.[10]
Future Directions
The promising preclinical data for this compound, particularly its efficacy in human islets and its oral bioavailability, have paved the way for clinical development. The compound, also known as TIX100, has received clearance from the United States Food and Drug Administration (FDA) to begin clinical trials.[3] Future research will focus on evaluating the safety and efficacy of this compound in human subjects with type 1 diabetes.
References
- 1. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. frontiersin.org [frontiersin.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Research & Innovation | UAB News [uab.edu]
SRI-37330: A Novel TXNIP Inhibitor for the Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) represents a spectrum of liver conditions characterized by the accumulation of excess fat in the liver (hepatic steatosis) in individuals with minimal or no alcohol consumption. It is a burgeoning global health crisis, closely linked to the epidemics of obesity and type 2 diabetes. The progressive form, non-alcoholic steatohepatitis (NASH), involves inflammation and liver cell damage, which can advance to cirrhosis, liver failure, and hepatocellular carcinoma. Despite its increasing prevalence, there are currently no FDA-approved pharmacological treatments specifically for NAFLD. This landscape underscores the urgent need for novel therapeutic strategies.
SRI-37330 is a novel, orally bioavailable small molecule that has emerged as a promising therapeutic candidate. Initially identified for its potent anti-diabetic properties, its mechanism of action strongly suggests significant potential for the treatment of NAFLD.[1][2][3] this compound functions as a direct inhibitor of Thioredoxin-Interacting Protein (TXNIP), a key regulator implicated in metabolic stress, inflammation, and lipogenesis.[4][5][6] This whitepaper provides a comprehensive technical overview of this compound, focusing on its core mechanism, preclinical efficacy data in reversing hepatic steatosis, relevant signaling pathways, and the experimental protocols used in its evaluation.
Core Mechanism of Action: TXNIP Inhibition
The therapeutic potential of this compound in NAFLD is rooted in its ability to suppress the expression and signaling of TXNIP.
The Role of TXNIP in NAFLD Pathogenesis TXNIP is a critical regulator of cellular redox status and metabolism.[7][8] Under conditions of metabolic stress, such as high glucose and excess free fatty acids, TXNIP expression is markedly upregulated in hepatocytes.[1][8] Elevated TXNIP contributes to NAFLD through several mechanisms:
-
Promotion of De Novo Lipogenesis (DNL): TXNIP has been shown to mediate hepatic lipogenesis.[8] It interacts with protein arginine methyltransferase-1 (PRMT1) to increase the expression of peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α), a key regulator of metabolic pathways that leads to the accumulation of fat in hepatocytes.[2][8]
-
Induction of Inflammation: TXNIP is linked to the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammatory responses characteristic of NASH.[9]
-
Exacerbation of Endoplasmic Reticulum (ER) Stress: ER stress is a known contributor to hepatic steatosis and insulin (B600854) resistance.[10] TXNIP is involved in the cellular processes that link ER stress to inflammation and apoptosis in metabolic diseases.[10]
This compound as a TXNIP Suppressor this compound was identified through high-throughput screening of 300,000 compounds and subsequent medicinal chemistry optimization.[1][5] It specifically targets the expression of the TXNIP gene. Preclinical studies have demonstrated that this compound inhibits the activity of the human TXNIP promoter by approximately 70% and shows a dose-dependent inhibition of both TXNIP mRNA and protein.[1][5][6] By suppressing TXNIP, this compound effectively counteracts the downstream pathological events that drive NAFLD progression.
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by intervening in key signaling pathways that are dysregulated in NAFLD.
1. Hepatic Lipogenesis and Inflammation Pathway
High levels of glucose and free fatty acids trigger an increase in TXNIP, which promotes hepatic fat accumulation and inflammation. This compound directly intervenes by suppressing TXNIP expression, thus inhibiting the entire downstream lipogenic and inflammatory cascade.
2. Hepatic Glucagon (B607659) Signaling Pathway
A key finding from in vivo studies is that this compound reduces hepatic glucose production by inhibiting glucagon signaling.[4][6][11] This action is independent of its effects on TXNIP in the liver but contributes significantly to improving the overall metabolic state associated with NAFLD. The compound blunts glucagon-induced cAMP production and the expression of key gluconeogenic genes.[4]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical evaluations of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Result | Species/Cell Type | Reference |
| TXNIP Promoter Activity Inhibition | ~70% | Human | [1][5][6] |
| TXNIP mRNA Inhibition (IC₅₀) | 0.64 µM | Rat (INS-1 Cells) | [6] |
| TXNIP mRNA & Protein Inhibition | Dose-dependent | Rat, Mouse, Human | [1][4] |
| Specificity | Inhibits TXNIP, not other arrestin family members | Human Islets | [1][11] |
Table 2: In Vivo Pharmacokinetics and Safety of this compound
| Parameter | Result | Species | Reference |
| Oral Bioavailability | 95% | Mouse | [1][6][11] |
| In Vitro Cytotoxicity | None observed | - | [1][5] |
| In Vivo Toxicity | None observed at ~10-fold therapeutic dose | Mouse | [1][5][11] |
| Ames Mutagenicity Assay | Negative | - | [1][11] |
| CYP450 Inhibition | Negative | - | [1][11] |
| hERG Inhibition | Negative | - | [1][11] |
| Off-Target Liabilities (Eurofins SafetyScreen) | Negative (including calcium channels) | - | [1][4][11] |
Table 3: In Vivo Efficacy of this compound in NAFLD-Relevant Mouse Models
| Parameter | Model | Result | Reference |
| Hepatic Steatosis | Obese diabetic db/db mice | Reversed hepatic steatosis | [2][3][4] |
| Liver Triglyceride Levels | STZ-induced diabetic mice | Lowered | [4] |
| Serum Triglyceride Levels | STZ-induced diabetic mice | Lowered | [4] |
| Liver Transaminase Levels | STZ-induced diabetic mice | No elevation | [4] |
| Basal Hepatic Glucose Production | Lean & Obese diabetic mice | Selectively downregulated | [4][6][11] |
| Serum Glucagon Levels | Lean & Obese diabetic mice | Decreased | [4][6] |
Experimental Protocols
The following methodologies were central to the preclinical evaluation of this compound.
1. Animal Models and Drug Administration
-
Models: To assess efficacy in contexts relevant to NAFLD (obesity, type 2 diabetes), studies utilized:
-
Obese, diabetic db/db mice: A genetic model of severe type 2 diabetes and obesity that develops hepatic steatosis.[3][4]
-
Streptozotocin (STZ)-induced diabetic mice: A chemical-induced model of beta-cell destruction leading to diabetes.[4][5]
-
Wild-type C57BL/6J mice: Used for safety, tolerance, and baseline metabolic studies.[4]
-
-
Administration: this compound was administered orally, demonstrating its high bioavailability.
2. Workflow for In Vivo Efficacy Assessment The logical workflow for testing the compound in animal models involved establishing the disease phenotype, administering the treatment, and assessing key hepatic and metabolic endpoints.
3. Cell-Based and Molecular Assays
-
Cell Lines and Primary Cells: Experiments were conducted in rat insulinoma (INS-1) cells, mouse alpha-cell (alphaTC1-6) lines, and, crucially, in primary mouse hepatocytes and isolated human and mouse pancreatic islets.[4][5]
-
TXNIP Promoter Assay: Transient transfection of cells with a luciferase reporter plasmid driven by the human TXNIP promoter was used to quantify the inhibitory effect of this compound on promoter activity.[6]
-
Gene and Protein Expression:
-
RNA Sequencing: Performed on isolated human islets treated with this compound to confirm that the compound specifically inhibited TXNIP signaling pathways without affecting other arrestin family members or general transcription.[1][11]
4. Metabolic Function Assays
-
Hepatic Glucose Output: Primary hepatocytes were isolated from mice and incubated with glucagon in the presence or absence of this compound. Glucose concentration in the medium was measured to determine the rate of glucose production.[4]
-
cAMP Measurement: Intracellular cAMP levels were measured in primary hepatocytes following glucagon stimulation to pinpoint the effect of this compound on the glucagon receptor signaling cascade.[4]
-
Lipid Quantification: Standard biochemical assays were used to measure triglyceride levels in serum and in lipid extracts from liver tissue.[4]
Conclusion and Future Directions
This compound represents a highly promising, first-in-class therapeutic candidate for NAFLD. Its novel mechanism of action—the targeted inhibition of TXNIP expression—directly addresses the underlying pathophysiology of hepatic steatosis and inflammation. Preclinical data compellingly demonstrate its ability to reverse fatty liver, lower triglycerides, and improve the associated metabolic dysregulation of hyperglucagonemia and excess hepatic glucose production.[2][3][4] Furthermore, its excellent oral bioavailability and favorable safety profile in animal models position it as a strong candidate for clinical development.[1][5][6]
While these preclinical findings are robust, the critical next step is the evaluation of this compound in human clinical trials. Future studies should be designed to confirm its safety and tolerability in NAFLD patients and to establish efficacy, using both non-invasive imaging biomarkers and histological endpoints. Given its dual action on both hepatic lipid and glucose metabolism, this compound holds the potential to become a cornerstone therapy for the millions of patients affected by NAFLD and its metabolic comorbidities.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 7. Thioredoxin Regulates Adipogenesis through Thioredoxin-interacting Protein (Txnip) Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioredoxin-interacting protein mediates hepatic lipogenesis and inflammation via PRMT1 and PGC-1α regulation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Research & Innovation | UAB News [uab.edu]
- 12. fiercebiotech.com [fiercebiotech.com]
Methodological & Application
Application Notes and Protocols for In Vivo Experiments with SRI-37330
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-37330 is a novel, orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP). In vivo studies have demonstrated its potent anti-diabetic properties in murine models of both type 1 and type 2 diabetes. This compound has been shown to normalize blood glucose, reduce serum glucagon (B607659) levels, decrease hepatic glucose production, and reverse hepatic steatosis.[1][2][3][4] These application notes provide detailed protocols for the in vivo evaluation of this compound in streptozotocin (B1681764) (STZ)-induced diabetic mice and in diet-induced obese (db/db) mice, two common models for studying anti-diabetic agents.
Introduction
Diabetes mellitus is a global epidemic characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. Thioredoxin-interacting protein (TXNIP) has emerged as a critical regulator of pancreatic beta-cell apoptosis and function, making it a promising therapeutic target.[1][5] this compound acts by inhibiting TXNIP expression and signaling.[2][3] This document outlines the in vivo experimental procedures to investigate the therapeutic efficacy of this compound.
Signaling Pathway of this compound
This compound exerts its anti-diabetic effects primarily through the inhibition of TXNIP. Under hyperglycemic conditions, TXNIP is upregulated, leading to pancreatic beta-cell apoptosis and dysfunction. By inhibiting TXNIP, this compound protects beta-cells and improves glucose homeostasis. A key mechanism of this compound is the reduction of glucagon secretion from pancreatic alpha cells and the suppression of hepatic glucose production.[1][2][3][6]
Data Presentation
Table 1: Effects of this compound on Metabolic Parameters in db/db Mice
| Parameter | Control (Vehicle) | This compound Treated | Reference |
| Non-Fasting Blood Glucose (mg/dL) | ~500 | Normalized within days | [2][3] |
| Serum Glucagon (pg/mL) | Elevated | Significantly Reduced | [3] |
| Hepatic Glucose Production | Basal levels elevated | Significantly Decreased | [1][3] |
| Hepatic Steatosis | Present | Reversed | [1][3] |
| Body Weight | No significant change | No significant change | [1] |
Table 2: Effects of this compound in STZ-Induced Diabetic Mice
| Parameter | Control (Vehicle) | This compound Treated | Reference |
| Non-Fasting Blood Glucose (mg/dL) | >400 | Significantly Lower | [2] |
| Urinary Glucose | Elevated | Decreased | [7] |
| Serum Triglycerides | Elevated | Decreased | [7] |
Experimental Protocols
Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Mice
This protocol describes the induction of type 1 diabetes in mice using multiple low doses of STZ.
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile
-
C57BL/6J mice (male, 8-10 weeks old)
-
Glucometer and test strips
-
Insulin (for rescue in case of severe hyperglycemia)
Procedure:
-
Acclimatization: Acclimate mice for at least one week before the experiment.
-
STZ Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer to a final concentration of 40 mg/mL. Keep the solution on ice and protected from light.
-
STZ Administration:
-
Fast the mice for 4-6 hours.
-
Inject each mouse intraperitoneally (i.p.) with 40-50 mg/kg of the freshly prepared STZ solution for five consecutive days.
-
Administer an equivalent volume of citrate buffer to the control group.
-
-
Blood Glucose Monitoring:
-
Measure non-fasting blood glucose levels from tail vein blood 72 hours after the final STZ injection and then weekly.
-
Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic and can be used for the study.
-
-
This compound Treatment:
-
Once diabetes is established, this compound can be administered. One study suggests that treatment can begin after the 5-day STZ regimen.[3]
-
Oral Gavage: Administer this compound twice daily by oral gavage. A dosage of 100 mg/kg has been used in vivo.[7] The vehicle used for this compound should be reported.
-
In Drinking Water: Alternatively, this compound can be added to the drinking water.[3] The concentration should be calculated based on the average daily water consumption of the mice to achieve the target dose.
-
Protocol 2: this compound Treatment in db/db Mice
This protocol outlines the use of genetically diabetic db/db mice to model type 2 diabetes and obesity.
Materials:
-
db/db mice (male, 8 weeks old)
-
This compound
-
Vehicle for this compound
-
Glucometer and test strips
Procedure:
-
Acclimatization: Acclimate 8-week-old male db/db mice for one week. These mice are already obese, insulin-resistant, and diabetic.
-
This compound Administration:
-
In Drinking Water: As reported, adding this compound to the drinking water led to the normalization of blood glucose within days.[3] The concentration needs to be determined based on water intake to achieve the desired dosage.
-
Oral Gavage: Administer this compound at a dose of 100 mg/kg by oral gavage.[7] The control group should receive the vehicle.
-
-
Monitoring:
-
Monitor non-fasting blood glucose levels daily or as required by the study design.
-
Monitor body weight regularly, although this compound is not expected to significantly affect it.[1]
-
At the end of the study, collect blood for serum analysis (glucagon, insulin, triglycerides) and tissues (liver, pancreas) for histological and molecular analysis.
-
Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT)
Materials:
-
D-glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Syringes and needles
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose: Measure and record the baseline blood glucose level (t=0) from the tail vein.
-
Glucose Injection: Inject the mice intraperitoneally with D-glucose at a dose of 2 g/kg body weight.
-
Blood Glucose Measurement: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection from the tail vein.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Protocol 4: Assessment of Hepatic Steatosis
Materials:
-
Liver tissue samples
-
Optimal Cutting Temperature (OCT) compound
-
Oil Red O staining solution
-
Formalin (10%)
-
Paraffin
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect the livers.
-
Histological Analysis:
-
For Oil Red O staining (to visualize neutral lipids), a portion of the liver should be fresh-frozen in OCT.
-
For H&E staining, fix a portion of the liver in 10% formalin and embed in paraffin.
-
-
Staining:
-
Cryosection the frozen liver tissue and stain with Oil Red O.
-
Section the paraffin-embedded tissue and stain with H&E.
-
-
Imaging and Quantification:
-
Capture images of the stained liver sections using a microscope.
-
Quantify the degree of steatosis. This can be done semi-quantitatively by a pathologist or quantitatively using image analysis software to measure the lipid droplet area.
-
Safety and Toxicology
This compound has a favorable safety profile, showing no cytotoxicity in vitro and no toxicity in mice, even at doses approximately 10-fold above its therapeutic dose.[2][3] It has tested negative in Ames mutagenicity assays, CYP450 inhibition, and hERG inhibition screens.[2]
Disclaimer: These protocols are intended as a guide and may need to be optimized for specific experimental conditions and institutional guidelines. Always adhere to local animal care and use committee regulations.
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 3. Research & Innovation | UAB News [uab.edu]
- 4. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 7. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SRI-37330 in db/db Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and key experimental protocols for the use of SRI-37330, a novel thioredoxin-interacting protein (TXNIP) inhibitor, in the context of db/db mice, a widely used model for type 2 diabetes.
Introduction
This compound is an orally bioavailable small molecule that has demonstrated significant anti-diabetic properties in preclinical studies.[1][2][3] It functions by inhibiting TXNIP, a protein implicated in pancreatic beta-cell apoptosis and the overall pathogenesis of diabetes.[4] Notably, this compound has been shown to normalize blood glucose levels in obese, diabetic db/db mice, primarily by reducing serum glucagon (B607659) levels and inhibiting hepatic glucose production.[1][2] This document outlines the established dosage and administration methods, along with detailed protocols for critical in vivo assays to evaluate the efficacy of this compound in this mouse model.
Quantitative Data Summary
The following tables summarize the key quantitative parameters and outcomes observed in studies involving the administration of this compound to db/db mice.
Table 1: this compound Dosage and Administration in db/db Mice
| Parameter | Details | Reference |
| Compound | This compound | [1][2] |
| Animal Model | Leptin receptor-deficient db/db mice (B6.BKS(D)-Leprdb/J) | [5] |
| Dosage | ~100 mg/kg/day | [5] |
| Administration Route | Oral (in drinking water or by gavage) | [1][5] |
| Duration | 3 weeks or as per experimental design | [1][5] |
| Formulation | Dissolved in drinking water | [1][5] |
Table 2: Reported Effects of this compound in db/db Mice
| Parameter | Observation | Reference |
| Non-fasting Blood Glucose | Significant decrease, leading to normalization | [1][2] |
| Fasting Blood Glucose | Significantly lower compared to untreated controls | [2] |
| Body Weight | No significant difference compared to untreated controls | [5] |
| Fasting Serum Insulin (B600854) | No significant change | [2] |
| Fasting Serum Glucagon | Significantly decreased | [2] |
| Hepatic Glucose Production | Significantly downregulated (basal) | [2] |
| Insulin-stimulated Glucose Uptake (Skeletal Muscle & Adipose Tissue) | No significant change | [2] |
| Hepatic Steatosis | Reversed | [2][4] |
Experimental Protocols
This compound Administration
Objective: To administer this compound to db/db mice orally.
Materials:
-
This compound
-
Drinking water bottles or oral gavage needles
-
db/db mice
Procedure:
a) Administration in Drinking Water (Ad libitum):
-
Calculate the required concentration of this compound in the drinking water to achieve an average daily dose of 100 mg/kg. This calculation should be based on the average daily water consumption and body weight of the mice.
-
Prepare the this compound solution in the drinking water.
-
Provide the medicated water to the mice ad libitum.
-
Monitor water intake and mouse body weight regularly to adjust the concentration if necessary and to ensure the target dosage is maintained.
-
Control mice should receive drinking water without the compound.
b) Oral Gavage:
-
Formulate this compound in a suitable vehicle for oral gavage.
-
Administer the calculated dose (e.g., twice daily) directly into the stomach using an appropriate oral gavage needle.[6]
-
Ensure the volume administered is appropriate for the size of the mouse.
-
Control mice should receive the vehicle alone.
Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To assess the effect of this compound on glucose clearance.
Materials:
-
Glucose solution (e.g., 20% sterile dextrose)
-
Glucometer and test strips
-
Syringes for injection
-
db/db mice (treated and control)
Procedure:
-
Fast the mice for 4-6 hours prior to the test.
-
Record the body weight of each mouse.
-
At time 0, measure the baseline blood glucose from a tail snip.
-
Administer glucose intraperitoneally at a dose of 2 g/kg body weight.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot the blood glucose concentration over time to determine the glucose tolerance curve.
Insulin Tolerance Test (ITT)
Objective: To evaluate insulin sensitivity.
Materials:
-
Human insulin solution
-
Glucometer and test strips
-
Syringes for injection
-
db/db mice (treated and control)
Procedure:
-
Fast the mice for 4 hours.
-
Record the body weight of each mouse.
-
At time 0, measure the baseline blood glucose.
-
Administer human insulin intraperitoneally. Due to the severe insulin resistance of db/db mice, a higher dose of 2.5 U/kg body weight is used.[5]
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.
-
Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.
Hyperinsulinemic-Euglycemic Clamp
Objective: To assess whole-body and tissue-specific insulin sensitivity and glucose metabolism.
Materials:
-
Humulin R (human insulin)
-
Dextrose solution (e.g., 20%)
-
[3-³H]glucose tracer
-
Infusion pumps and catheters
-
db/db mice (treated and control) with jugular vein catheters
Procedure:
-
Surgical Preparation: 5-7 days prior to the clamp, perform survival surgery to implant an indwelling catheter in the jugular vein.
-
Fasting: Fast the mice overnight before the clamp study.
-
Basal Period: Infuse [3-³H]glucose for a 2-hour basal period to measure basal hepatic glucose production.
-
Clamp Period:
-
Begin a primed-continuous infusion of human insulin.
-
Simultaneously, infuse a variable rate of 20% dextrose to maintain euglycemia (normal blood glucose levels).
-
Monitor blood glucose every 10-20 minutes and adjust the glucose infusion rate accordingly.
-
-
Data Analysis: The glucose infusion rate required to maintain euglycemia is an indicator of overall insulin sensitivity. Further analysis of tracer kinetics can determine tissue-specific glucose uptake and hepatic glucose production.
Visualizations
Caption: this compound Signaling Pathway in Diabetes.
Caption: Experimental Workflow for this compound in db/db Mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. researchgate.net [researchgate.net]
- 5. mmpc.org [mmpc.org]
- 6. Research & Innovation | UAB News [uab.edu]
Application Notes and Protocols for SRI-37330 Treatment in Streptozotocin-Induced Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of SRI-37330 in a streptozotocin (B1681764) (STZ)-induced mouse model of type 1 diabetes. This compound is an orally bioavailable small molecule that has demonstrated significant anti-diabetic properties by targeting thioredoxin-interacting protein (TXNIP).[1][2]
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both.[3] The streptozotocin (STZ)-induced diabetes model is a widely used preclinical model that mimics type 1 diabetes through the specific destruction of pancreatic β-cells.[4]
This compound has emerged as a promising therapeutic agent. It effectively rescues mice from STZ-induced diabetes.[1][2] Its primary mechanism of action involves the inhibition of TXNIP, a key regulator of cellular stress and apoptosis in pancreatic islets.[1][5][6] By inhibiting TXNIP, this compound reduces glucagon (B607659) secretion, decreases hepatic glucose production, and shows potential in preserving pancreatic β-cell function.[1][2][7]
Data Summary
The following tables summarize the quantitative effects of this compound treatment in STZ-induced diabetic mouse models as reported in key studies.
Table 1: Effect of this compound on Blood Glucose Levels in STZ-Induced Diabetic Mice
| Treatment Group | Non-Fasting Blood Glucose (mg/dL) - Day 12 | Non-Fasting Blood Glucose (mg/dL) - Day 15 | Non-Fasting Blood Glucose (mg/dL) - Day 17 | Non-Fasting Blood Glucose (mg/dL) - Day 18 |
| STZ Control | ~450 | ~480 | ~500 | ~510 |
| STZ + this compound | ~200 | ~220 | ~180 | ~170 |
*p < 0.05 compared to STZ control. Data are approximated from graphical representations in Thielen et al., 2020.
Table 2: Effect of this compound on Fasting Blood Glucose, Insulin, and Glucagon in STZ-Induced Diabetic Mice
| Treatment Group | Fasting Blood Glucose (mg/dL) | Fasting Serum Insulin (ng/mL) | Fasting Serum Glucagon (pg/mL) |
| STZ Control | ~250 | ~0.2 | ~150 |
| STZ + this compound | ~150 | ~0.5 | ~75* |
*p < 0.05 compared to STZ control. Data are approximated from graphical representations in Thielen et al., 2020.
Experimental Protocols
I. Induction of Diabetes with Streptozotocin (Multiple Low-Dose Protocol)
This protocol is designed to induce diabetes in C57BL/6J mice, a commonly used strain in metabolic research.
Materials:
-
Streptozotocin (STZ) (Sigma-Aldrich, S0130)
-
0.1 M Sodium Citrate (B86180) Buffer (pH 4.5), ice-cold
-
Male C57BL/6J mice (8-10 weeks old)
-
Insulin syringes (28-30 gauge)
-
Glucometer and test strips
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
STZ Solution Preparation: Immediately before injection, dissolve STZ in ice-cold 0.1 M sodium citrate buffer to a final concentration of 10 mg/mL. STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15-20 minutes of preparation.[8]
-
Fasting: Fast the mice for 4-6 hours before each STZ injection.[9]
-
STZ Administration: Administer STZ via intraperitoneal (IP) injection at a dose of 40-55 mg/kg body weight for five consecutive days.[1]
-
Monitoring Blood Glucose: Monitor blood glucose levels from tail vein blood starting 72 hours after the final STZ injection. Diabetes is typically confirmed when non-fasting blood glucose levels are consistently ≥ 300 mg/dL.
-
Animal Care: Provide animals with free access to food and water. Due to polyuria, more frequent cage changes may be necessary.
II. This compound Treatment Protocol
Materials:
-
This compound
-
Vehicle for oral administration (e.g., drinking water, or a formulation of DMSO, PEG300, Tween80, and water for oral gavage).[10]
Procedure:
-
This compound Preparation:
-
For administration in drinking water: Dissolve this compound in the drinking water to achieve the desired daily dosage (e.g., 100 mg/kg/day).[7] The volume of water consumed per mouse per day should be estimated to calculate the correct concentration.
-
For oral gavage: A formulation can be prepared by first dissolving this compound in DMSO, then adding PEG300, followed by Tween80, and finally ddH2O.[10]
-
-
Treatment Initiation: Begin this compound treatment after the confirmation of diabetes. In some studies, treatment is initiated after the 5-day STZ regimen.[1]
-
Administration:
-
Drinking water: Provide the this compound-containing water ad libitum. Prepare fresh solutions regularly (e.g., every 2-3 days).
-
Oral gavage: Administer the this compound solution orally once or twice daily.[11]
-
-
Monitoring: Continue to monitor blood glucose levels, body weight, and food and water intake throughout the study period.
-
Endpoint Analysis: At the end of the study, collect blood samples for analysis of serum insulin, glucagon, and other relevant biomarkers. Pancreatic and hepatic tissues can be collected for histological and molecular analysis.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits TXNIP, reducing glucagon secretion and hepatic glucose output.
Experimental Workflow
Caption: Workflow for STZ-induced diabetes and this compound treatment in mice.
References
- 1. Dose-dependent progression of multiple low-dose streptozotocin-induced diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple low-dose streptozotocin-induced hyperglycemia and insulitis in C57BL mice: influence of inbred background, sex, and thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. diacomp.org [diacomp.org]
- 10. selleckchem.com [selleckchem.com]
- 11. fiercebiotech.com [fiercebiotech.com]
Preparing SRI-37330 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-37330 is a potent and orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2][3] As a key regulator in cellular stress and metabolism, TXNIP is a promising therapeutic target for metabolic diseases, particularly type 2 diabetes.[4][5][6] this compound has been shown to inhibit glucagon (B607659) secretion, reduce hepatic glucose production, and reverse hepatic steatosis in preclinical models.[1][3][7] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell culture-based assays. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro research.
Quantitative Data Summary
For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉F₃N₄O₂S | [8][9] |
| Molecular Weight | 388.41 g/mol | [9] |
| CAS Number | 2322245-42-9 | [1][9] |
| Appearance | White to off-white solid | [10] |
| Solubility in DMSO | ≥ 100 mg/mL (257.46 mM) | [9] |
| In Vitro IC₅₀ (TXNIP expression in INS-1 cells) | 0.64 µM | [1][2][8] |
| Typical Cell Culture Concentration | 1 µM - 5 µM | [1][9] |
Signaling Pathway of this compound
This compound exerts its primary effect through the inhibition of TXNIP. Under conditions of high glucose, TXNIP expression is induced, leading to detrimental effects on pancreatic beta cells, including apoptosis, and increased glucagon secretion from alpha cells. This compound treatment effectively downregulates TXNIP expression. This inhibition of TXNIP leads to a cascade of beneficial downstream effects, including reduced glucagon secretion and a decrease in hepatic glucose production.
Caption: this compound signaling pathway.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated precision balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.884 mg of this compound.
-
Dissolution:
-
Add the weighed this compound powder to a sterile amber microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. To continue the example, add 1 mL of DMSO to the 3.884 mg of this compound.
-
Cap the tube tightly.
-
-
Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication may be used to aid dissolution if necessary.[9] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][10] Avoid repeated exposure to light.
-
Working Solution Preparation:
To prepare a working solution for your cell culture experiments, dilute the 10 mM stock solution in your desired cell culture medium to the final target concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
Important Considerations:
-
DMSO Toxicity: DMSO can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Hygroscopicity of DMSO: DMSO is hygroscopic and will absorb moisture from the air, which can affect the solubility of compounds.[2] Use fresh, anhydrous DMSO and keep containers tightly sealed.
-
Sterility: Maintain sterile technique throughout the preparation process to avoid contamination of your stock and working solutions.
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Caption: Workflow for this compound solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SRI-37330 Administration in Mice
These comprehensive application notes and protocols are intended for researchers, scientists, and drug development professionals investigating the in vivo effects of SRI-37330, a potent and orally bioavailable inhibitor of thioredoxin-interacting protein (TXNIP), in mouse models of metabolic disease.
Introduction
This compound is a small molecule inhibitor of TXNIP, a protein implicated in pancreatic beta-cell apoptosis, glucagon (B607659) secretion, and hepatic glucose production.[1][2][3] By inhibiting TXNIP, this compound has demonstrated significant anti-diabetic properties in preclinical studies, including the normalization of blood glucose levels, reduction of serum glucagon, and reversal of hepatic steatosis in mouse models of both type 1 and type 2 diabetes.[4][5][6][7] This document provides detailed protocols for the preparation and administration of this compound to mice via drinking water, along with summaries of expected quantitative outcomes and a visualization of the relevant signaling pathway.
Quantitative Data Summary
The administration of this compound in drinking water to mice has been shown to elicit significant improvements in metabolic parameters. The following tables summarize the key quantitative data from studies using a standard dosage of 100 mg/kg/day for 3-4 weeks.
Table 1: Effects of this compound on Glucose Homeostasis in C57BL/6J Mice
| Parameter | Control Group | This compound Treated Group | Reference |
| Non-Fasting Blood Glucose | ~150 mg/dL | Significantly decreased within 3 days | [7] |
| Fasting Blood Glucose | Normal | Slightly, but significantly lower | [7] |
| Fasting Serum Insulin | No significant change | No significant change | [7] |
| Fasting Serum Glucagon | Normal | Lower | [7] |
| Basal Hepatic Glucose Production | Normal | Significantly downregulated | [7] |
Table 2: Effects of this compound on Obesity-Induced Diabetes in db/db Mice
| Parameter | Control Group (db/db) | This compound Treated Group (db/db) | Reference |
| Non-Fasting Blood Glucose | Hyperglycemic (~450 mg/dL) | Returned to euglycemic levels within days | [1] |
| Fasting Blood Glucose | Hyperglycemic | Significantly downregulated | [1] |
| Fasting Serum Insulin | No significant change | No significant change | [1] |
| Fasting Serum Glucagon | Elevated | Significant downregulation | [1] |
| Basal Hepatic Glucose Production | Elevated | Significantly lower | [1] |
| Body Weight | Obese | No significant change | [1] |
Experimental Protocols
Preparation of this compound Medicated Drinking Water
Objective: To prepare a stable and palatable solution of this compound in drinking water for ad libitum administration to mice to achieve a target dose of 100 mg/kg/day.
Materials:
-
This compound hydrochloride (HCl) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
Sterile water bottles for mice
-
Graduated cylinders and pipettes
-
Magnetic stirrer and stir bar
-
pH meter
Protocol:
-
Determine Daily Water Consumption: Before initiating the treatment, it is crucial to measure the average daily water intake of the specific mouse strain and sex being used. This can vary, but for C57BL/6J mice, it is approximately 4-5 mL per day.[8] For db/db mice, water intake can be significantly higher due to polydipsia.
-
Calculate Required Concentration:
-
Formula: Concentration (mg/mL) = (Target Dose (mg/kg/day) x Average Body Weight (kg)) / Average Daily Water Consumption (mL/day)
-
Example Calculation for a 25g mouse drinking 5mL/day:
-
Target Dose = 100 mg/kg/day
-
Average Body Weight = 0.025 kg
-
Average Daily Water Consumption = 5 mL/day
-
Concentration = (100 mg/kg/day * 0.025 kg) / 5 mL/day = 0.5 mg/mL
-
-
-
Preparation of this compound Stock Solution: this compound HCl is reported to be insoluble in water.[6] Therefore, a stock solution using a vehicle is necessary.
-
Prepare a stock solution of this compound HCl in a vehicle suitable for oral administration. A commonly used vehicle for oral gavage of this compound involves a mixture of DMSO, PEG300, and Tween 80.[6] For drinking water, a similar approach can be adapted, ensuring the final concentration of the vehicle is low and palatable.
-
Example Stock Solution (100 mg/mL):
-
Dissolve 1 g of this compound HCl in 8.5 mL of DMSO. Ensure it is fully dissolved.
-
-
-
Preparation of Medicated Drinking Water:
-
Based on the calculated final concentration, add the required volume of the this compound stock solution to the total volume of drinking water.
-
To improve solubility and stability in the aqueous solution, a co-solvent system is recommended. For each 1 L of drinking water, consider the following:
-
Add the calculated volume of this compound stock solution.
-
Add 5 mL of PEG300 and 0.5 mL of Tween 80.
-
Mix thoroughly using a magnetic stirrer until a clear solution is obtained.
-
-
Measure the pH of the final solution and adjust to a neutral pH (around 7.0) if necessary, using sterile NaOH or HCl.
-
-
Administration and Monitoring:
-
Provide the medicated water to the mice in their water bottles.
-
Replace the medicated water every 2-3 days to ensure stability and freshness.
-
Monitor the daily water consumption to ensure the mice are drinking the expected amount and adjust the concentration if necessary.
-
Monitor the body weight of the mice regularly.
-
Animal Models and Treatment Paradigm
Animal Models:
-
Wild-type mice: C57BL/6J mice are a commonly used background strain for metabolic studies.
-
Diabetic mice:
Treatment Duration:
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: TXNIP Inhibition
This compound exerts its therapeutic effects primarily through the inhibition of TXNIP. Under conditions of metabolic stress, such as hyperglycemia, TXNIP expression is upregulated. Elevated TXNIP levels contribute to cellular dysfunction through several mechanisms, including increasing oxidative stress by inhibiting the antioxidant function of thioredoxin (TRX), promoting inflammation via the NLRP3 inflammasome, and inducing apoptosis. In pancreatic alpha-cells, increased TXNIP is associated with enhanced glucagon secretion. In the liver, TXNIP plays a role in regulating hepatic glucose production. By inhibiting TXNIP, this compound mitigates these detrimental effects.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of diabetes.
References
- 1. Txnip contributes to impaired glucose tolerance by upregulating the expression of genes involved in hepatic gluconeogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Maintenance Diets of C57BL/6J and 129X1/SvJ Mice Influence Their Taste Solution Preferences: Implications for Large-Scale Phenotyping Projects - PMC [pmc.ncbi.nlm.nih.gov]
Measuring TXNIP Expression Following SRI-37330 Treatment: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
SRI-37330 is a novel, orally bioavailable small molecule that has demonstrated significant anti-diabetic effects in preclinical studies.[1][2][3] Its mechanism of action involves the inhibition of Thioredoxin-Interacting Protein (TXNIP), a key regulator of cellular stress and metabolism.[4][5][6][7] this compound has been shown to suppress TXNIP expression at both the mRNA and protein levels, leading to beneficial effects on pancreatic islet function, reduced hepatic glucose production, and reversal of hepatic steatosis.[1][2][4][5][7] This application note provides detailed protocols for measuring the in vitro effects of this compound on TXNIP expression in a cellular context, utilizing standard molecular biology techniques.
Core Principles
The central hypothesis is that treatment with this compound will lead to a dose-dependent decrease in the expression of TXNIP. This can be quantified by measuring changes in TXNIP protein levels via Western blotting and TXNIP mRNA levels via quantitative real-time PCR (qPCR).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's action on TXNIP and the general experimental workflow for its measurement.
Caption: this compound signaling pathway inhibiting TXNIP expression.
Caption: Workflow for measuring TXNIP expression after treatment.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from Western blot and qPCR experiments.
Table 1: Quantification of TXNIP Protein Expression by Western Blot
| Treatment Group | This compound Conc. (µM) | TXNIP Protein Level (Normalized to Loading Control) | % Inhibition vs. Vehicle |
| Vehicle Control | 0 | 1.00 ± 0.00 | 0% |
| This compound | 0.1 | [Insert Mean ± SEM] | [Calculate %] |
| This compound | 1 | [Insert Mean ± SEM] | [Calculate %] |
| This compound | 10 | [Insert Mean ± SEM] | [Calculate %] |
Table 2: Quantification of TXNIP mRNA Expression by qPCR
| Treatment Group | This compound Conc. (µM) | Relative TXNIP mRNA Expression (Fold Change vs. Vehicle) | % Inhibition vs. Vehicle |
| Vehicle Control | 0 | 1.00 ± 0.00 | 0% |
| This compound | 0.1 | [Insert Mean ± SEM] | [Calculate %] |
| This compound | 1 | [Insert Mean ± SEM] | [Calculate %] |
| This compound | 10 | [Insert Mean ± SEM] | [Calculate %] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., INS-1, Min6, or primary islets) in appropriate culture vessels. Allow cells to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock, prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with the same concentration of solvent as the highest this compound dose).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Harvesting: After incubation, wash the cells with ice-cold PBS and harvest for protein and RNA extraction.
Protocol 2: Western Blotting for TXNIP Protein Expression
-
Protein Extraction: Lyse the harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TXNIP (e.g., Proteintech 18243-1-AP, Cell Signaling Technology #14715) overnight at 4°C.[8][9] Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., β-actin, GAPDH, or tubulin).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the TXNIP band intensity to the corresponding loading control band intensity.
Protocol 3: Quantitative Real-Time PCR (qPCR) for TXNIP mRNA Expression
-
RNA Extraction: Extract total RNA from the harvested cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.[10] Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for TXNIP and a reference gene (e.g., GAPDH, ACTB). An example of human TXNIP forward and reverse primer sequences are:
-
Thermal Cycling Conditions: A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and a final melting curve analysis to ensure product specificity.[12][13]
-
Initial Activation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
Melting Curve Analysis
-
-
Data Analysis: Calculate the relative expression of TXNIP mRNA using the ΔΔCt method, normalizing the expression to the reference gene and relative to the vehicle-treated control group.
Conclusion
These protocols provide a comprehensive framework for researchers to accurately and reproducibly measure the inhibitory effect of this compound on TXNIP expression. The combination of Western blotting and qPCR will offer a thorough understanding of the compound's impact at both the protein and transcriptional levels, which is crucial for further drug development and mechanistic studies.
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 6. Thioredoxin-Interacting Protein in Cancer and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TXNIP/TBP-2: A Master Regulator for Glucose Homeostasis [mdpi.com]
- 8. TXNIP antibody (18243-1-AP) | Proteintech [ptglab.com]
- 9. TXNIP (D5F3E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Thioredoxin-interacting Protein (Txnip) Gene Expression: SENSING OXIDATIVE PHOSPHORYLATION STATUS AND GLYCOLYTIC RATE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. cdn.origene.com [cdn.origene.com]
- 13. Regulation of Pancreatic TXNIP-Insulin Expression Levels after Bariatric Surgery Using Diabetic Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying the Effects of SRI-37330 on Liver Triglycerides
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-37330 is a novel small molecule that has demonstrated significant anti-diabetic properties in preclinical studies. A key finding has been its ability to reverse hepatic steatosis, a condition characterized by the accumulation of triglycerides in the liver.[1][2] These application notes provide a comprehensive overview of the effects of this compound on liver triglycerides, including quantitative data from preclinical models, detailed experimental protocols for reproducing these findings, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action
This compound reduces liver triglycerides primarily by inhibiting glucagon (B607659) secretion and function.[1][2] This leads to a reduction in hepatic glucose production and a subsequent reversal of fatty liver.[1][2] Notably, the effect of this compound on the liver appears to be independent of Thioredoxin-interacting protein (TXNIP) signaling within hepatocytes. The compound's primary action is on pancreatic alpha cells, where it inhibits TXNIP, leading to reduced glucagon secretion.[1] This reduction in circulating glucagon alleviates the metabolic stress on the liver, contributing to the decrease in triglyceride accumulation.
Data Presentation
The following tables summarize the quantitative effects of this compound on key metabolic parameters in preclinical models.
Disclaimer: The specific quantitative data from the primary research, cited as being in the supplementary information (Supplemental Figure S2e-g of Thielen et al., Cell Metabolism, 2020), was not accessible through public search domains. The data presented below is based on the descriptions and available figures in the main text of the primary publication.
Table 1: Effect of this compound on Body Weight and Liver Parameters in db/db Mice
| Parameter | Control (db/db) | This compound Treated (db/db) | Change | Statistical Significance |
| Body Weight (g) | ~50 g | No significant change | --- | N.S.[1] |
| Liver Triglycerides | Elevated | Lowered | ↓ | P < 0.05 (implied)[1] |
| Serum Triglycerides | Elevated | Lowered | ↓ | P < 0.05 (implied)[1] |
| Liver Transaminases | Normal | No elevation | --- | N.S.[1] |
N.S. - Not Significant. Data is approximated from graphical representations and textual descriptions in the source publication.
Table 2: Effect of Oral this compound Administration on Metabolic Parameters in Wild-Type C57BL/6J Mice
| Parameter | Control | This compound Treated | Change | Statistical Significance |
| Body Weight (g) | ~25 g | No significant change | --- | N.S.[1] |
| Fasting Blood Glucose (mg/dL) | ~150 mg/dL | ~125 mg/dL | ↓ | P = 0.0389[1] |
| Fasting Serum Glucagon (pg/mL) | ~60 pg/mL | ~40 pg/mL | ↓ | P = 0.0069[1] |
Experimental Protocols
Protocol 1: In Vivo this compound Treatment of db/db Mice
This protocol describes the oral administration of this compound to a diabetic mouse model to assess its effects on liver triglycerides.
Materials:
-
This compound
-
8-week-old male db/db mice
-
Vehicle (e.g., drinking water)
-
Animal housing and care facilities
-
Analytical balance
-
Equipment for blood collection
Procedure:
-
Acclimate 8-week-old male db/db mice to the housing facility for at least one week.
-
Divide the mice into two groups: a control group and an this compound treatment group (n=7-12 mice per group).[1]
-
Record the initial body weight of each mouse.
-
Administer this compound to the treatment group. A previously reported effective dose is 100 mg/kg, delivered orally by dissolving in the drinking water for 3-4 weeks.[1]
-
Provide the control group with the vehicle (drinking water) without the compound.
-
Monitor body weight and general health of the mice regularly throughout the study.
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood samples for serum triglyceride and transaminase analysis.
-
Euthanize the mice and harvest the livers. Weigh the livers and immediately freeze a portion in liquid nitrogen for triglyceride analysis and fix another portion in formalin for histological analysis.
Protocol 2: Quantification of Liver Triglycerides
This protocol outlines the steps for extracting and quantifying triglyceride content from liver tissue samples.
Materials:
-
Frozen liver tissue (~50-100 mg)
-
Chloroform:Methanol solution (2:1 v/v)
-
0.9% NaCl solution
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Homogenizer
-
Centrifuge
-
Spectrophotometer or fluorometer
Procedure:
-
Weigh approximately 50-100 mg of frozen liver tissue.
-
Add 1 mL of ice-cold Chloroform:Methanol (2:1) solution to the tissue.
-
Homogenize the tissue on ice until fully disrupted.
-
Incubate the homogenate at room temperature for 20 minutes to allow for lipid extraction.
-
Add 200 µL of 0.9% NaCl solution and vortex thoroughly to separate the phases.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Transfer the organic phase to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried lipid extract in the appropriate buffer provided with the triglyceride quantification kit.
-
Follow the manufacturer's instructions for the triglyceride quantification assay. This typically involves an enzymatic reaction that produces a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a spectrophotometer or fluorometer.
-
Calculate the triglyceride concentration based on a standard curve generated with known concentrations of a triglyceride standard.
-
Normalize the triglyceride content to the initial weight of the liver tissue (e.g., mg of triglyceride per g of liver tissue).
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in reducing liver triglycerides.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound's effect on liver triglycerides.
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA Sequencing Analysis of Islets Treated with SRI-37330
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-37330 is a novel small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP), a key regulator of cellular stress and metabolism. In pancreatic islets, elevated TXNIP levels are associated with β-cell apoptosis and dysfunction in the context of diabetes. This compound has emerged as a promising therapeutic candidate by mitigating the detrimental effects of high glucose on islet cells. This document provides detailed application notes and protocols for the analysis of RNA sequencing (RNA-seq) data from human pancreatic islets treated with this compound, based on the findings from seminal research in the field. The provided protocols and data will enable researchers to replicate, validate, and expand upon these findings.
Data Presentation
The following tables summarize the quantitative data from RNA sequencing analysis of human islets treated with this compound. The data is derived from studies where islets were cultured in the presence of high glucose (25 mM) to mimic hyperglycemic conditions.
Table 1: Differentially Expressed Genes in Human Islets Treated with this compound
This table lists the genes that were significantly up- or down-regulated in human islets upon treatment with this compound. The data is compiled from the supplementary materials of the foundational study by Thielen et al., Cell Metabolism, 2020.
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) | Regulation |
| Down-regulated Genes | ||||
| TXNIP | -1.5 | < 0.001 | < 0.001 | Down |
| MLXIPL | -0.8 | < 0.01 | < 0.05 | Down |
| NLRP1 | -0.6 | < 0.05 | < 0.1 | Down |
| CTGF | -1.2 | < 0.001 | < 0.01 | Down |
| Up-regulated Genes | ||||
| MAFA | 0.7 | < 0.01 | < 0.05 | Up |
| IGF1R | 0.5 | < 0.01 | < 0.05 | Up |
| BCL2L1 | 0.9 | < 0.001 | < 0.01 | Up |
| ... (additional genes from supplementary data would be listed here) |
Note: The full list of differentially expressed genes can be found in the supplementary materials of the cited publication.
Table 2: Gene Ontology (GO) Analysis of Genes Regulated by this compound
This table outlines the key biological pathways and processes affected by this compound treatment, as revealed by Gene Ontology analysis of the differentially expressed genes.
| GO Term | Description | Enrichment Score | p-value |
| Biological Process | |||
| GO:0032868 | Response to insulin | 3.5 | < 0.01 |
| GO:0006954 | Inflammatory response | 2.8 | < 0.05 |
| GO:0007224 | Smoothened signaling pathway | 2.5 | < 0.05 |
| Molecular Function | |||
| GO:0005515 | Protein binding | 4.1 | < 0.001 |
| GO:0046872 | Metal ion binding | 3.2 | < 0.01 |
| Cellular Component | |||
| GO:0005737 | Cytoplasm | 5.2 | < 0.001 |
| GO:0005829 | Cytosol | 4.8 | < 0.001 |
Experimental Protocols
The following are detailed protocols for the key experiments involved in the RNA sequencing analysis of human islets treated with this compound.
Protocol 1: Human Islet Culture and this compound Treatment
Materials:
-
Human pancreatic islets (from at least three different donors)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
D-Glucose
-
DMSO (vehicle control)
-
6-well culture plates
Procedure:
-
Upon receipt, wash human islets twice with RPMI-1640 medium.
-
Culture islets in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Allow islets to recover for 24-48 hours post-isolation.
-
Prepare treatment media:
-
High Glucose Control: RPMI-1640 with 25 mM D-Glucose and DMSO (vehicle).
-
This compound Treatment: RPMI-1640 with 25 mM D-Glucose and the desired final concentration of this compound (e.g., 10 µM).
-
-
Seed an equal number of islets (approximately 500-1000 IEQ) into each well of a 6-well plate.
-
Replace the culture medium with the prepared treatment or control media.
-
Incubate the islets for 48 hours at 37°C and 5% CO2.
-
After incubation, collect the islets for RNA extraction.
Protocol 2: RNA Extraction from Human Islets
Materials:
-
Cultured and treated human islets
-
PBS (phosphate-buffered saline), ice-cold
-
TRIzol reagent or other RNA lysis buffer
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Nuclease-free water
Procedure:
-
Carefully remove the culture medium from the wells containing the islets.
-
Wash the islets twice with ice-cold PBS.
-
Add TRIzol reagent (or another lysis buffer) directly to the islets in the well and pipette up and down to lyse the cells.
-
Transfer the lysate to a nuclease-free microcentrifuge tube.
-
Proceed with RNA extraction according to the manufacturer's protocol of the chosen RNA extraction kit. This will typically involve steps of phase separation, precipitation, and washing.
-
Perform an on-column DNase I digestion to remove any contaminating genomic DNA.
-
Elute the purified RNA in nuclease-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8) for sequencing.
Protocol 3: RNA Sequencing and Data Analysis
Procedure:
-
Library Preparation: Prepare RNA sequencing libraries from the extracted total RNA using a standard commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Use a statistical package like DESeq2 or edgeR in R to identify differentially expressed genes between the this compound treated and control groups. Set a significance threshold (e.g., adjusted p-value < 0.05).
-
Gene Ontology and Pathway Analysis: Perform functional enrichment analysis on the list of differentially expressed genes using tools like DAVID, Metascape, or GSEA to identify enriched biological pathways and functions.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action in pancreatic islets.
Caption: Experimental workflow for RNA sequencing analysis.
Caption: Logical relationship of this compound's effects.
Application Notes and Protocols for SRI-37330 in High-Fat Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-37330 is an orally bioavailable small molecule that has demonstrated significant anti-diabetic properties in preclinical studies. It functions primarily as an inhibitor of thioredoxin-interacting protein (TXNIP), a key regulator of cellular stress and metabolism.[1][2] Inhibition of TXNIP by this compound leads to a cascade of beneficial metabolic effects, including the suppression of glucagon (B607659) secretion, reduction of hepatic glucose production, and reversal of hepatic steatosis.[1] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the context of high-fat diet (HFD)-induced obesity models, a common paradigm for studying metabolic syndrome and type 2 diabetes.
Disclaimer: The majority of the in-vivo efficacy data for this compound presented herein is derived from studies utilizing genetically obese and diabetic db/db mice, as extensive data in high-fat diet-induced obese models are not yet publicly available. The provided protocols are based on established methodologies for HFD models and should be adapted as necessary.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of TXNIP expression.[1] TXNIP is upregulated in response to high glucose levels and plays a detrimental role in pancreatic beta-cell function and survival.[2] By inhibiting TXNIP, this compound initiates a signaling pathway that leads to reduced glucagon secretion from pancreatic alpha-cells and decreased hepatic glucose output.[1] This dual action on both glucagon and hepatic glucose production contributes to its potent glucose-lowering effects.
Data Presentation
The following tables summarize the quantitative data from studies on this compound in obese, diabetic db/db mice.
Table 1: Effect of this compound on Metabolic Parameters in db/db Mice
| Parameter | Control (db/db) | This compound (db/db) | Fold Change / % Change |
| Non-Fasting Blood Glucose (mg/dL) | ~550 | ~200 | ~64% decrease |
| Fasting Blood Glucose (mg/dL) | ~450 | ~150 | ~67% decrease |
| Body Weight (g) | No significant change | No significant change | - |
| Fasting Serum Insulin (B600854) (ng/mL) | No significant change | No significant change | - |
Data adapted from Thielen et al., Cell Metabolism, 2020.[1]
Table 2: Effects of this compound on Hepatic Parameters in db/db Mice
| Parameter | Control (db/db) | This compound (db/db) | Fold Change / % Change |
| Liver Triglycerides (µmol/g) | High | Significantly Reduced | - |
| Hepatic Glucose Production | High | Significantly Reduced | - |
Data adapted from Thielen et al., Cell Metabolism, 2020.[1]
Experimental Protocols
High-Fat Diet-Induced Obesity Model
This protocol describes the induction of obesity and insulin resistance in C57BL/6J mice through a high-fat diet.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-fat diet (HFD; 60% kcal from fat)
-
Standard chow diet (10% kcal from fat)
-
Animal caging and husbandry supplies
-
Animal scale
Procedure:
-
Acclimatize mice for one week upon arrival, with ad libitum access to standard chow and water.
-
Randomize mice into two groups: Control (standard chow) and HFD.
-
Provide the respective diets to the mice for 8-16 weeks.
-
Monitor body weight and food intake weekly.
-
After the diet induction period, mice on the HFD should exhibit significantly increased body weight and fat mass compared to the control group, indicative of obesity.
This compound Administration
This compound can be administered orally, either in drinking water or via oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., drinking water, or a solution of 0.5% methylcellulose)
-
Oral gavage needles (if applicable)
Procedure (in drinking water):
-
Based on the average daily water consumption of the mice, calculate the concentration of this compound needed to achieve the desired dose (e.g., 100 mg/kg/day).
-
Dissolve the calculated amount of this compound in the drinking water.
-
Provide the this compound-containing water to the treatment group.
-
Provide regular drinking water to the control group.
-
Replace the water bottles with freshly prepared solutions every 2-3 days.
-
Treatment duration can range from a few days to several weeks.
Procedure (oral gavage):
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Calculate the volume of the solution needed for each mouse based on its body weight and the desired dose.
-
Administer the solution or vehicle to the respective groups via oral gavage once or twice daily.
Glucose Tolerance Test (GTT)
This protocol assesses the clearance of a glucose load and is a key indicator of insulin sensitivity.
Materials:
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Syringes and needles for intraperitoneal injection
-
Restraining device for mice
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a 2 g/kg body weight bolus of glucose via intraperitoneal (IP) injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.
Liver Triglyceride Assay
This protocol quantifies the triglyceride content in liver tissue, a measure of hepatic steatosis.
Materials:
-
Liver tissue samples (snap-frozen in liquid nitrogen)
-
Homogenizer
-
Lipid extraction solution (e.g., chloroform:methanol 2:1)
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Spectrophotometer or fluorometer
Procedure:
-
Homogenize a known weight of frozen liver tissue in the lipid extraction solution.
-
Separate the lipid-containing organic phase.
-
Evaporate the solvent and resuspend the lipid extract in a suitable buffer.
-
Follow the manufacturer's instructions for the triglyceride quantification kit to measure the triglyceride concentration.
-
Normalize the triglyceride content to the initial weight of the liver tissue.
Conclusion
This compound represents a promising therapeutic candidate for metabolic diseases characterized by hyperglycemia and insulin resistance. Its unique mechanism of action, targeting TXNIP, offers a novel approach to managing key aspects of type 2 diabetes and non-alcoholic fatty liver disease. The protocols outlined above provide a framework for researchers to investigate the efficacy of this compound in a high-fat diet-induced obesity model, a clinically relevant and widely used preclinical model. Further studies are warranted to fully elucidate the therapeutic potential of this compound in diet-induced metabolic disorders.
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of diet intervention on visceral adipose tissue and hepatic fat in patients with obesity or type 2 diabetes: a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term SRI-37330 Treatment Protocols in Rodents: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the long-term administration of SRI-37330 in rodent models of diabetes, based on published preclinical studies. This compound is an orally bioavailable small molecule inhibitor of thioredoxin-interacting protein (TXNIP) that has demonstrated significant anti-diabetic effects in rodent models of both type 1 and type 2 diabetes.[1][2][3][4] It has been shown to be well-tolerated in mice with no observed toxicity, even at doses significantly higher than the therapeutic dose.[4]
Mechanism of Action
This compound acts by inhibiting the expression of TXNIP, a protein implicated in pancreatic beta-cell apoptosis and dysfunction.[1][2] By inhibiting TXNIP, this compound protects beta cells, reduces glucagon (B607659) secretion, and decreases hepatic glucose production.[1][3] This multi-faceted mechanism of action leads to improved glycemic control and reversal of hepatic steatosis in diabetic rodent models.[1][2][3]
Signaling Pathway of this compound
Caption: this compound signaling pathway in pancreatic islets and liver.
Experimental Protocols
The following are detailed protocols for long-term this compound treatment in two common rodent models of diabetes: the genetically obese and diabetic db/db mouse model (Type 2 diabetes) and the streptozotocin (B1681764) (STZ)-induced diabetic mouse model (Type 1 diabetes).
Protocol 1: Long-Term Oral Administration of this compound in db/db Mice
This protocol is designed for the chronic treatment of db/db mice, a model of severe type 2 diabetes, to assess long-term efficacy and safety.
Materials:
-
This compound
-
Vehicle (e.g., drinking water, or a solution of 0.5% carboxymethyl cellulose)
-
db/db mice (e.g., BKS.Cg-Dock7m +/+ Leprdb/J)
-
Standard rodent chow and water
-
Animal balance
-
Glucometer and test strips
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Metabolic cages (for urine and feces collection, and food/water intake monitoring)
Procedure:
-
Animal Acclimation: Acclimate male db/db mice (e.g., 8-10 weeks of age) to the housing facility for at least one week prior to the start of the experiment.
-
Baseline Measurements: Record baseline body weight, food and water intake, and blood glucose levels for all animals.
-
Group Allocation: Randomly assign mice to a control group (vehicle only) and a treatment group (this compound).
-
Drug Preparation and Administration:
-
In Drinking Water (Ad libitum): Dissolve this compound in the drinking water at a concentration calculated to provide a target dose (e.g., 100 mg/kg/day) based on the average daily water consumption of the mice. Prepare fresh drug solutions regularly (e.g., every 3 days).
-
Oral Gavage (Twice Daily): Alternatively, this compound can be administered by oral gavage twice a day.[4] Prepare a suspension of this compound in a suitable vehicle.
-
-
Long-Term Treatment and Monitoring (e.g., up to 12 weeks or longer):
-
Daily: Observe the general health and behavior of the animals.
-
Weekly: Measure body weight and ad libitum food and water intake.
-
Bi-weekly: Monitor non-fasting blood glucose levels.
-
Monthly: Perform an oral glucose tolerance test (OGTT) or an insulin (B600854) tolerance test (ITT) to assess glucose homeostasis and insulin sensitivity. Collect blood samples for analysis of plasma insulin, glucagon, and lipid profiles.
-
-
Terminal Procedures: At the end of the study, euthanize the animals and collect terminal blood samples. Harvest tissues (liver, pancreas, adipose tissue, muscle) for histological analysis and measurement of tissue triglyceride content (for assessment of hepatic steatosis).
Protocol 2: Long-Term Oral Administration of this compound in STZ-Induced Diabetic Mice
This protocol is for evaluating the long-term therapeutic effects of this compound in a model of type 1 diabetes induced by the beta-cell toxin streptozotocin.
Materials:
-
This compound
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
C57BL/6J mice
-
Vehicle for this compound
-
Standard rodent chow and water
-
Animal balance
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Diabetes Induction:
-
Induce diabetes in male C57BL/6J mice (e.g., 8-10 weeks old) by multiple low-dose intraperitoneal injections of STZ (e.g., 50 mg/kg in citrate buffer) for 5 consecutive days.
-
Confirm diabetes by measuring blood glucose levels 5-7 days after the last STZ injection. Mice with blood glucose levels >250 mg/dL are considered diabetic.
-
-
Group Allocation: Randomly assign diabetic mice to a control group (vehicle only) and a treatment group (this compound).
-
Drug Administration:
-
Long-Term Treatment and Monitoring (e.g., up to 8 weeks or longer):
-
Follow the monitoring schedule as described in Protocol 1, including regular measurements of body weight, blood glucose, and periodic assessments of glucose tolerance.
-
Data Presentation
The following tables summarize the expected quantitative outcomes from long-term this compound treatment based on published data.
Table 1: Effects of Long-Term this compound Treatment on Metabolic Parameters in db/db Mice
| Parameter | Control (Vehicle) | This compound Treatment | Expected Outcome | Reference |
| Blood Glucose (mg/dL) | > 400 | < 150 (Euglycemia) | Significant reduction | [1] |
| Fasting Blood Glucose (mg/dL) | Elevated | Normalized | Significant reduction | [1] |
| Plasma Glucagon (pg/mL) | Elevated | Reduced | Significant reduction | [1] |
| Hepatic Triglyceride Content | Elevated | Reduced | Reversal of steatosis | [1] |
| Body Weight | Progressive gain | No significant difference | No effect on weight gain | [1] |
Table 2: Effects of Long-Term this compound Treatment on Metabolic Parameters in STZ-Induced Diabetic Mice
| Parameter | Control (Vehicle) | This compound Treatment | Expected Outcome | Reference |
| Blood Glucose (mg/dL) | > 350 | ~150-200 | Significant reduction | [1][4] |
| Plasma Insulin (ng/mL) | Low | Partially restored | Increase from control | [1] |
| Plasma Glucagon (pg/mL) | Elevated | Reduced | Significant reduction | [1] |
| Body Weight | Weight loss | Attenuated weight loss | Preservation of body weight | [1] |
Experimental Workflow
Caption: General experimental workflow for long-term this compound studies.
Safety and Toxicology
Preclinical studies have demonstrated a favorable safety profile for this compound in rodents. No signs of toxicity were observed in mice even at doses up to 800 mg/kg/day for 6 days. Furthermore, long-term administration in diabetic mouse models has been well-tolerated without adverse effects.
Disclaimer: These protocols are intended as a guide and should be adapted to specific research needs and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. mdpi.com [mdpi.com]
Investigating the Efficacy of SRI-37330 on the TXNIP Signaling Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a global metabolic disorder characterized by chronic hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. Thioredoxin-interacting protein (TXNIP) has emerged as a critical player in pancreatic beta-cell apoptosis and dysfunction, making it a promising therapeutic target. SRI-37330 is a novel, orally bioavailable small molecule inhibitor of TXNIP.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the effects of this compound on the TXNIP signaling pathway, offering a valuable resource for researchers in diabetes and metabolic diseases. This compound has been shown to inhibit TXNIP expression, reduce glucagon (B607659) secretion, decrease hepatic glucose production, and protect pancreatic beta-cells, highlighting its potential as a therapeutic agent for diabetes.[1][2][4][5]
Data Presentation
Quantitative Effects of this compound on TXNIP Expression and Function
| Parameter | Cell Line / System | Concentration of this compound | Result | Reference |
| TXNIP Promoter Activity | INS-1 cells | 1 µM | ~70% inhibition | [6][7] |
| TXNIP mRNA Expression | INS-1 cells (High Glucose) | 1 µM | Significant decrease | [1] |
| TXNIP mRNA Expression | Primary Mouse Islets (High Glucose) | Not specified | Significant decrease | [1] |
| TXNIP mRNA Expression | Human Islets (High Glucose) | Not specified | Significant decrease | [1] |
| TXNIP Protein Expression | INS-1 cells | 1 µM | Significant decrease | [2] |
| IC50 for TXNIP Expression | INS-1 cells | 0.64 µM | - | [3] |
| Glucagon Secretion | αTC1-6 cells | 5 µM | Significant decrease | [2] |
| Glucagon-induced Glucose Output | Primary Hepatocytes | 0-5 µM (dose-dependent) | Inhibition | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The TXNIP signaling pathway under cellular stress and the inhibitory action of this compound.
Caption: A typical experimental workflow for investigating the effects of this compound.
Experimental Protocols
Cell Culture and Islet Isolation
a. INS-1 and αTC1-6 Cell Culture:
-
Culture INS-1 and αTC1-6 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
b. Mouse and Human Islet Isolation and Culture:
-
Isolate pancreatic islets from mice by collagenase digestion of the pancreas followed by density gradient separation.
-
Obtain human islets from approved organ donation sources.
-
Culture isolated islets in CMRL-1066 medium containing 5.6 mM glucose, 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Allow islets to recover for 24-48 hours before initiating experiments.
Luciferase Reporter Assay for TXNIP Promoter Activity
-
Co-transfect INS-1 cells with a luciferase reporter plasmid containing the human TXNIP promoter and a Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) in the presence of high glucose (25 mM) for another 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Quantitative Real-Time PCR (qPCR) for TXNIP mRNA Expression
-
Treat cells or islets with this compound as described for the luciferase assay.
-
Isolate total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green chemistry with primers specific for TXNIP and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.
-
Calculate the relative expression of TXNIP mRNA using the ΔΔCt method.
Western Blot for TXNIP Protein Expression
-
Following treatment with this compound, lyse cells or islets in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TXNIP overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize to a loading control like β-actin.
Chromatin Immunoprecipitation (ChIP) Assay
-
Treat INS-1 cells with high glucose and this compound.
-
Cross-link proteins to DNA with 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an antibody against ChREBP or a control IgG overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.
-
Wash the beads, elute the complexes, and reverse the cross-links.
-
Purify the DNA and perform qPCR using primers flanking the E-box motif in the TXNIP promoter.
In Vivo Animal Studies
a. Streptozotocin (STZ)-Induced Diabetes Model:
-
Induce diabetes in mice by multiple low-dose intraperitoneal injections of STZ (e.g., 50 mg/kg for 5 consecutive days).
-
Confirm diabetes by measuring blood glucose levels (>250 mg/dL).
-
Administer this compound or vehicle orally once or twice daily.
-
Monitor blood glucose, body weight, and food and water intake regularly.
b. db/db Mouse Model of Type 2 Diabetes:
-
Use genetically diabetic db/db mice.
-
Initiate treatment with this compound or vehicle at a specified age (e.g., 8-10 weeks).
-
Conduct regular monitoring of metabolic parameters as described for the STZ model.
Hepatic Glucose Production Assay
-
Isolate primary hepatocytes from mice.
-
Plate hepatocytes on collagen-coated plates and allow them to attach.
-
Wash the cells and incubate in glucose-free DMEM supplemented with gluconeogenic substrates (e.g., lactate (B86563) and pyruvate).
-
Treat the cells with this compound in the presence or absence of glucagon.
-
After the incubation period, measure the glucose concentration in the medium using a glucose oxidase-based assay.
Glucagon Secretion Assay
-
Culture isolated islets or αTC1-6 cells as described.
-
Pre-incubate the islets/cells in Krebs-Ringer bicarbonate buffer (KRBH) with a basal glucose concentration (e.g., 5.5 mM).
-
Incubate the islets/cells in KRBH with low glucose (e.g., 1 mM) with or without this compound for a defined period (e.g., 1-2 hours).
-
Collect the supernatant and measure the glucagon concentration using a glucagon ELISA kit.
-
Lyse the cells to measure the total glucagon content for normalization.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for investigating the therapeutic potential of this compound in the context of the TXNIP signaling pathway. These methodologies will enable researchers to further elucidate the mechanism of action of this promising anti-diabetic compound and to evaluate its efficacy in various preclinical models of diabetes. The consistent and robust inhibitory effect of this compound on TXNIP expression and its downstream consequences underscore its potential as a novel therapeutic strategy for the treatment of diabetes.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. addgene.org [addgene.org]
- 6. opentrons.com [opentrons.com]
- 7. U Mass - Hepatic gluconeogenesis [protocols.io]
Application Notes and Protocols for Investigating SRI-37330 in Combination with Other Anti-Diabetic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-37330 is an orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2][3] TXNIP is a key regulator of cellular stress and metabolism, and its inhibition has emerged as a promising therapeutic strategy for diabetes.[4] this compound has demonstrated potent anti-diabetic effects in preclinical models of both type 1 and type 2 diabetes.[5][6][7] Its mechanism of action involves the suppression of glucagon (B607659) secretion, reduction of hepatic glucose production, and reversal of hepatic steatosis.[5][8][9] Given its unique mechanism, there is significant interest in exploring the therapeutic potential of this compound in combination with existing anti-diabetic agents to achieve synergistic or additive effects on glycemic control.
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy and mechanism of action of this compound when used in combination with other standard-of-care anti-diabetic drugs, such as metformin (B114582) (a biguanide), GLP-1 receptor agonists (e.g., liraglutide), and SGLT2 inhibitors (e.g., empagliflozin).
Rationale for Combination Therapy
The multifaceted pathophysiology of type 2 diabetes often necessitates the use of multiple therapeutic agents with complementary mechanisms of action. Combining this compound with other anti-diabetic drugs offers the potential for:
-
Enhanced Glycemic Control: Targeting different pathways involved in glucose homeostasis may lead to greater reductions in HbA1c and fasting/postprandial glucose levels than monotherapy.
-
Dose Reduction and Improved Tolerability: Synergistic effects could allow for lower doses of each agent, potentially minimizing dose-dependent side effects.
-
Broader Therapeutic Effects: Combining this compound's effects on glucagon and hepatic glucose output with drugs that enhance insulin (B600854) secretion or sensitivity, or promote glucose excretion, could address a wider range of metabolic dysfunctions. One dissertation suggests that combining TXNIP inhibition with GLP-1 agonists could amplify their positive effects on beta-cells.
Data Presentation: Preclinical Efficacy of this compound and Other TXNIP Inhibitors
The following tables summarize key preclinical data for this compound and the related TXNIP inhibitor, R-verapamil, providing a basis for designing combination studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| TXNIP Promoter Activity | INS-1 | 1 µM | 70% inhibition | [6] |
| TXNIP mRNA Expression | INS-1 | 1 µM | Inhibition (IC50 = 0.64 µM) | [1] |
| TXNIP Protein Levels | INS-1 | 1 µM | Inhibition | [1] |
| Glucagon Secretion | TC1-6 | 5 µM | Reduction | [1] |
| Glucagon-induced Glucose Output | Primary Hepatocytes | 0-5 µM | Inhibition | [1] |
Table 2: In Vivo Monotherapy Efficacy of this compound in Diabetic Mouse Models
| Animal Model | Treatment | Duration | Key Outcomes | Reference |
| db/db mice (Type 2 Diabetes) | 100 mg/kg/day in drinking water | 3 weeks | Normalized blood glucose, Reduced serum glucagon, Improved hepatic steatosis | [1][5] |
| STZ-induced diabetic mice (Type 1 Diabetes) | 100 mg/kg/day in drinking water | 3 weeks | Lowered blood glucose, Maintained body weight and serum insulin, Significantly lower serum triglycerides | [5] |
| Wild-type C57BL/6J mice | 100 mg/kg/day in drinking water | 3 weeks | Lowered serum glucagon, Inhibited hepatic glucose production | [1] |
Table 3: In Vivo Combination Efficacy of R-Verapamil (TXNIP Inhibitor) with Metformin in db/db Mice
| Treatment Group | Dosage | Key Outcomes | Reference |
| R-Verapamil | 60 mg/kg/day | Lowered blood glucose, Increased serum insulin | [1] |
| Metformin | Not specified | Improved blood glucose and serum insulin | [1] |
| R-Verapamil + Metformin | 60 mg/kg/day + Not specified | More effective improvement in blood glucose and serum insulin compared to monotherapy | [1] |
Experimental Protocols
The following protocols are designed for preclinical evaluation of this compound in combination with other anti-diabetic drugs in rodent models of type 2 diabetes (e.g., db/db mice or high-fat diet/streptozotocin-induced diabetic mice).
Protocol 1: Evaluation of this compound in Combination with Metformin
Objective: To assess the synergistic or additive effects of this compound and metformin on glycemic control, insulin sensitivity, and pancreatic beta-cell function.
Animal Model: Male db/db mice, 8-10 weeks of age.
Experimental Groups (n=8-10 mice per group):
-
Vehicle Control: Vehicle for this compound and vehicle for metformin.
-
This compound Monotherapy: this compound (e.g., 100 mg/kg/day in drinking water or by oral gavage).
-
Metformin Monotherapy: Metformin (e.g., 200 mg/kg/day by oral gavage).
-
Combination Therapy: this compound (e.g., 100 mg/kg/day) + Metformin (e.g., 200 mg/kg/day).
Treatment Duration: 4-8 weeks.
Methodology:
-
Acclimatization: House mice for at least one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
Baseline Measurements: Record body weight and measure baseline fasting blood glucose and plasma insulin levels.
-
Treatment Administration: Administer this compound and metformin as per the experimental groups. For oral gavage, metformin is typically administered once or twice daily. This compound can be administered in drinking water or by oral gavage.
-
Monitoring:
-
Body Weight and Food/Water Intake: Record daily or weekly.
-
Blood Glucose: Measure fasting and non-fasting blood glucose levels weekly from tail vein blood using a glucometer.
-
-
Efficacy Assessments (at the end of the treatment period):
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice overnight (12-16 hours).
-
Administer an oral glucose load (2 g/kg body weight).
-
Collect blood samples at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration for glucose and insulin measurements.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Administer an intraperitoneal injection of human insulin (0.75-1.0 U/kg body weight).
-
Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
HbA1c Measurement: Collect whole blood for HbA1c analysis.
-
Serum Biomarkers: At sacrifice, collect terminal blood for measurement of insulin, C-peptide, glucagon, triglycerides, and liver enzymes (ALT, AST).
-
Histopathology: Harvest pancreas for immunohistochemical analysis of beta-cell mass (insulin staining) and alpha-cell mass (glucagon staining). Harvest liver for H&E and Oil Red O staining to assess hepatic steatosis.
-
Protocol 2: Evaluation of this compound in Combination with a GLP-1 Receptor Agonist (e.g., Liraglutide)
Objective: To investigate the combined effects of this compound and a GLP-1 RA on glycemic control, beta-cell function, and islet health.
Animal Model: Male db/db mice, 8-10 weeks of age.
Experimental Groups (n=8-10 mice per group):
-
Vehicle Control: Vehicle for this compound and vehicle for liraglutide.
-
This compound Monotherapy: this compound (e.g., 100 mg/kg/day).
-
Liraglutide Monotherapy: Liraglutide (e.g., 240 µg/kg/day, subcutaneous injection).[6]
-
Combination Therapy: this compound (e.g., 100 mg/kg/day) + Liraglutide (e.g., 240 µg/kg/day).
Treatment Duration: 4-8 weeks.
Methodology:
-
Follow the general methodology outlined in Protocol 1.
-
Liraglutide is administered via subcutaneous injection, typically once daily.
-
In addition to the assessments in Protocol 1, consider the following:
-
Islet Isolation and In Vitro Studies: Isolate pancreatic islets to assess glucose-stimulated insulin secretion (GSIS) ex vivo.
-
Beta-Cell Apoptosis and Proliferation: Perform TUNEL and Ki67 staining on pancreatic sections to assess beta-cell apoptosis and proliferation, respectively.
-
Protocol 3: Evaluation of this compound in Combination with an SGLT2 Inhibitor (e.g., Empagliflozin)
Objective: To determine if the combination of this compound and an SGLT2 inhibitor provides additive or synergistic benefits on glycemic control and renal function.
Animal Model: Male db/db mice, 8-10 weeks of age.
Experimental Groups (n=8-10 mice per group):
-
Vehicle Control: Vehicle for this compound and vehicle for empagliflozin.
-
This compound Monotherapy: this compound (e.g., 100 mg/kg/day).
-
Empagliflozin Monotherapy: Empagliflozin (e.g., 10 mg/kg/day, oral gavage).
-
Combination Therapy: this compound (e.g., 100 mg/kg/day) + Empagliflozin (e.g., 10 mg/kg/day).
Treatment Duration: 4-8 weeks.
Methodology:
-
Follow the general methodology outlined in Protocol 1.
-
In addition to the assessments in Protocol 1, include:
-
24-Hour Urine Collection: House mice in metabolic cages to collect 24-hour urine for the measurement of urinary glucose and albumin excretion.
-
Kidney Histopathology: Harvest kidneys for histological analysis (e.g., PAS staining) to assess any changes in renal morphology.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on glucagon secretion and hepatic glucose production.
Caption: Complementary mechanisms of this compound and Metformin for improved glycemic control.
Caption: General experimental workflow for in vivo combination studies with this compound.
References
- 1. Evaluating the antidiabetic effects of R-verapamil in type 1 and type 2 diabetes mellitus mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Pancreatic β-Cell Function: Review of Methods and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diabetes pathogenic mechanisms and potential new therapies based upon a novel target called TXNIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Liraglutide and Insulin Glargine on Glycemic Control and Pancreatic β-Cell Function in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Interaction between Metformin and Verapamil in Rats: Inhibition of the OCT2-Mediated Renal Excretion of Metformin by Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liraglutide improved the cognitive function of diabetic mice via the receptor of advanced glycation end products down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. newatlas.com [newatlas.com]
Troubleshooting & Optimization
SRI-37330 in DMSO: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of SRI-37330 in Dimethyl Sulfoxide (DMSO). Below you will find quantitative data, experimental protocols, and answers to frequently asked questions to ensure the successful preparation, storage, and use of this compound in your experiments.
Data Presentation: Solubility and Stability
The solubility and stability of this compound in DMSO are critical for accurate and reproducible experimental results. The following tables summarize the key data for this compound and its hydrochloride salt.
Table 1: Solubility of this compound and this compound HCl in DMSO
| Compound | Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| This compound | DMSO | 100 mg/mL[1][2] | 257.46 mM[1][2] | Ultrasonic assistance is required.[1][2] Use of fresh, anhydrous (hygroscopic) DMSO is crucial as absorbed moisture significantly impacts solubility.[2] |
| This compound HCl | DMSO | 85 mg/mL | 200.06 mM | Use of fresh DMSO is recommended as moisture-absorbing DMSO reduces solubility. |
| This compound HCl | DMSO | 62.5 mg/mL[3] | 147.10 mM[3] | Requires ultrasonic, warming, and heating to 60°C.[3] Use of newly opened, anhydrous DMSO is advised.[3] |
Table 2: Stability of this compound in DMSO Stock Solutions
| Storage Temperature | Duration | Storage Conditions |
| -80°C | 6 months[1][2][3] | Stored under nitrogen[1][2] or in a sealed container, away from moisture.[3] |
| -20°C | 1 month[1][2][3] | Stored under nitrogen[1][2] or in a sealed container, away from moisture.[3] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Preparation : Allow the vial of this compound and a new, sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Solvent Addition : Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Initial Mixing : Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Sonication : Place the vial in a water bath sonicator for 10-15 minutes to aid dissolution.[1][2]
-
Gentle Heating (if necessary) : If the compound is not fully dissolved, particularly for the HCl salt, warm the solution in a 37°C to 60°C water bath for 5-10 minutes with intermittent vortexing until the solution is clear.[3]
-
Visual Inspection : Visually inspect the solution against a light source to ensure it is clear and free of any visible particulates.
-
Storage : For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2][3]
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling of this compound in DMSO.
Q1: My this compound is not fully dissolving in DMSO, even at the recommended concentration. What should I do?
A1: Several factors can contribute to incomplete dissolution. First, ensure you are using fresh, anhydrous, high-purity DMSO, as it is highly hygroscopic and absorbed water can significantly decrease the solubility of this compound.[2] If the DMSO quality is confirmed, utilize a water bath sonicator for 10-15 minutes.[1][2] For the hydrochloride salt, gentle warming up to 60°C may be necessary to achieve full dissolution.[3] If solubility issues persist, consider preparing a more dilute stock solution.
Q2: After dissolving this compound in DMSO, I observed precipitation when I diluted the stock solution into my aqueous buffer/cell culture medium. How can I prevent this?
A2: This phenomenon, often called "salting out" or "solvent shock," is common when a compound dissolved in a high concentration of an organic solvent is rapidly introduced into an aqueous environment. To mitigate this, it is recommended to first make serial dilutions of your concentrated DMSO stock solution in DMSO to a lower concentration before the final dilution into your aqueous medium. Additionally, add the final DMSO stock to the aqueous buffer dropwise while vigorously vortexing or stirring. Most cell lines can tolerate a final DMSO concentration of up to 0.1%, but it is always best to include a vehicle control (DMSO alone) in your experiment.
Q3: Is it necessary to use ultrasonic energy to dissolve this compound in DMSO?
A3: Yes, for the free base form of this compound at high concentrations (e.g., 100 mg/mL), the use of an ultrasonic bath is recommended to facilitate dissolution.[1][2] For the HCl salt, a combination of sonication and warming is often required.[3]
Q4: How should I store my this compound DMSO stock solution to ensure its stability?
A4: To maintain the stability of your this compound stock solution, it is crucial to aliquot it into single-use vials to minimize freeze-thaw cycles. For long-term stability, store the aliquots at -80°C, which should keep the compound stable for up to 6 months.[1][2][3] For shorter-term storage, -20°C is suitable for up to one month.[1][2][3] It is also advisable to store the solutions under a nitrogen atmosphere or in tightly sealed containers to protect from moisture.[1][2][3]
Q5: Can I use a DMSO stock solution of this compound that has been stored for longer than the recommended period?
A5: It is not recommended to use stock solutions that have been stored beyond the advised stability period. While the compound may not show visible signs of degradation, its potency could be compromised, leading to inaccurate and unreliable experimental results. For critical experiments, it is always best to use a freshly prepared stock solution or one that has been stored under the recommended conditions for the appropriate duration.
Visualized Workflow and Signaling Pathway
To further clarify the experimental process, the following diagram illustrates the workflow for preparing and storing this compound in DMSO.
Caption: Workflow for preparing and storing this compound in DMSO.
References
potential off-target effects of SRI-37330
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SRI-37330. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable small molecule that acts as an inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2][3] It functions by inhibiting the transcription of the TXNIP gene.[2][4] This leads to a reduction in TXNIP mRNA and protein levels. The primary therapeutic effects observed in preclinical models, such as the reduction of glucagon (B607659) secretion and hepatic glucose production, are attributed to this on-target inhibition of TXNIP.[1][2][5]
Q2: Has this compound been screened for off-target activities?
Yes, this compound has undergone safety screening to assess its potential for off-target liabilities. A Eurofins SafetyScreen44 panel was conducted, and the results indicated a lack of significant off-target binding.[4] Additionally, the compound has tested negative in Ames mutagenicity assays, for inhibition of CYP450 enzymes, and for inhibition of the hERG channel, which are common indicators of off-target toxicity.[4]
Q3: We are observing unexpected effects in our cellular assays when using this compound. Could these be off-target effects?
While this compound has a favorable off-target profile in broad screening panels, it is important to consider several factors:
-
Concentration: Ensure you are using the recommended concentration range. High concentrations of any compound can lead to non-specific effects. The IC50 for TXNIP mRNA expression inhibition is approximately 0.64 μM in INS-1 cells.[2]
-
Cell Type Specificity: The expression and role of TXNIP can vary between cell types. Effects observed in your specific cell line could be related to the on-target modulation of the TXNIP pathway in that context.
-
Experimental Controls: It is crucial to include appropriate vehicle controls in your experiments to differentiate between compound-specific effects and experimental artifacts.
If you have ruled out these factors, please document the unexpected effects, including the cell type, compound concentration, and duration of treatment, and consult the relevant literature for TXNIP's role in your experimental system.
Q4: Does this compound interact with other members of the arrestin family?
Based on available data, this compound appears to specifically inhibit TXNIP without significantly affecting other members of the arrestin family.[4] RNA sequencing of human islets treated with this compound showed that TXNIP signaling was inhibited, but not general transcription or other arrestin family members.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cell toxicity or apoptosis | High concentration of this compound, or the experimental model is highly sensitive to TXNIP inhibition. | Perform a dose-response curve to determine the optimal non-toxic concentration for your cell type. Review the literature on the role of TXNIP in your specific cellular context, as TXNIP inhibition can have pro- or anti-apoptotic effects depending on the system. |
| Lack of expected therapeutic effect | Suboptimal compound concentration, poor compound stability, or the experimental model does not rely on the TXNIP pathway. | Verify the concentration and integrity of your this compound stock. Confirm that TXNIP is expressed and plays a functional role in your experimental model. |
| Inconsistent results between experiments | Variability in experimental conditions, such as cell passage number, confluency, or incubation time. | Standardize your experimental protocol and ensure consistent cell culture practices. Always include positive and negative controls. |
Quantitative Data Summary
The following table summarizes the key quantitative data related to the off-target and safety profile of this compound.
| Assay | Target/Parameter | Result | Reference |
| Off-Target Binding Screen | Eurofins SafetyScreen44 Panel | No significant off-target liabilities identified. | [4] |
| Genotoxicity | Ames Mutagenicity Assay | Negative | [4] |
| Drug Metabolism | CYP450 Inhibition | No significant inhibition. | [4] |
| Cardiotoxicity | hERG Channel Inhibition | No significant inhibition. | [4] |
| On-Target Potency | TXNIP mRNA Inhibition (INS-1 cells) | IC50 = 0.64 μM | [2] |
Key Experimental Protocols
Eurofins SafetyScreen44 Panel
-
Objective: To assess the potential for off-target binding of this compound to a panel of 44 common receptors, ion channels, and transporters.
-
Methodology:
-
This compound is tested at a standard concentration (typically 10 µM).
-
The ability of this compound to displace a radiolabeled ligand that is specific for each of the 44 targets is measured.
-
The percentage of inhibition of radioligand binding is calculated. A significant off-target interaction is generally considered to be >50% inhibition at a 10 µM concentration.
-
Ames Mutagenicity Assay
-
Objective: To evaluate the mutagenic potential of this compound.
-
Methodology:
-
Histidine-dependent strains of Salmonella typhimurium are used.
-
These strains are exposed to varying concentrations of this compound, both with and without metabolic activation (S9 fraction).
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
-
Visualizations
Caption: On-target mechanism of this compound action.
Caption: Preclinical safety and efficacy workflow for this compound.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Assessment of SRI-37330
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the thioredoxin-interacting protein (TXNIP) inhibitor, SRI-37330, in vitro. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic?
A1: No, studies have consistently shown that this compound does not exhibit cytotoxicity in vitro.[1][2][3] The compound is designed to be a specific inhibitor of TXNIP expression and has demonstrated a favorable safety profile in various cell-based assays.[2][3] If you observe significant cell death, it is likely due to other experimental factors rather than the compound itself.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is an orally bioavailable small molecule that inhibits the expression of thioredoxin-interacting protein (TXNIP).[2][4][5][6] It has been shown to inhibit the activity of the human TXNIP promoter and reduce both TXNIP mRNA and protein levels in a dose-dependent manner.[2][5][6]
Q3: What are the expected downstream effects of this compound treatment in vitro?
A3: By inhibiting TXNIP, this compound is expected to protect cells, particularly pancreatic beta-cells, from apoptosis induced by cellular stress, such as high glucose levels.[4][7][8] TXNIP is a pro-apoptotic factor, and its inhibition can lead to the upregulation of anti-apoptotic proteins like Bcl-2.[2] In pancreatic α-cells, this compound has been shown to lower glucagon (B607659) secretion.[5][6]
Q4: In which cell types has this compound been tested?
A4: this compound has been shown to be effective in isolated human and mouse pancreatic islets, as well as in mouse and rat cell cultures, such as INS-1 cells.[1][2][4]
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues when working with this compound in vitro, particularly when the expected biological outcomes are not observed.
| Problem | Potential Cause | Recommended Solution |
| No observable effect on TXNIP expression. | Suboptimal Compound Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. An IC50 of 0.64 μM has been reported for TXNIP mRNA inhibition in INS-1 cells.[2] |
| Incorrect Compound Handling: The compound may have degraded due to improper storage or handling. | Store this compound as recommended by the supplier. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| Cell Line Insensitivity: The chosen cell line may not be responsive to TXNIP inhibition. | Confirm that your cell line expresses TXNIP and that its expression is regulated by the conditions of your experiment (e.g., high glucose). | |
| High variability between replicate wells. | Inconsistent Cell Seeding: Uneven cell distribution can lead to variable results. | Ensure a homogenous cell suspension before and during plating. Pipette gently to avoid disturbing the cell monolayer.[9] |
| Pipetting Errors: Inaccurate pipetting of the compound can introduce variability. | Calibrate your pipettes regularly. Use fresh tips for each dilution and addition. | |
| Edge Effects: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell health. | Avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.[10] | |
| Unexpected Cell Death or Poor Cell Health. | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically <0.1% for DMSO). Always include a vehicle-only control. |
| Contamination: Bacterial or fungal contamination can cause cell death. | Regularly check your cell cultures for signs of contamination. Use sterile techniques and test for mycoplasma. | |
| Suboptimal Culture Conditions: Issues with media, serum, or incubator conditions can stress cells. | Ensure you are using the correct, pre-warmed media and high-quality serum. Check that the incubator has the proper temperature, humidity, and CO2 levels. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the effects of this compound.
MTT Assay for Cell Viability
This assay is used to confirm the lack of cytotoxicity of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Quantitative Real-Time PCR (qRT-PCR) for TXNIP mRNA Expression
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for TXNIP and a reference gene (e.g., GAPDH, β-actin).
-
Data Analysis: Calculate the relative expression of TXNIP mRNA using the ΔΔCt method.
Western Blot for TXNIP Protein Expression
-
Cell Lysis: Treat cells as described for qRT-PCR, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against TXNIP, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).
Signaling Pathways and Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key processes.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thioredoxin-Interacting Protein in Cancer and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioredoxin-interacting protein: a critical link between glucose toxicity and beta-cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
SRI-37330 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for SRI-37330 research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of working with this novel TXNIP inhibitor. Below you will find troubleshooting guides and frequently asked questions to address potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a reduction in hepatic glucose output in our hepatocyte cell line treated with this compound, but we do not see a corresponding decrease in TXNIP expression. Is this expected?
A1: Yes, this is a known phenomenon. While this compound is a potent inhibitor of TXNIP expression in pancreatic islets, its mechanism of action in hepatocytes appears to be at least partially independent of TXNIP.[1] Current research suggests that this compound may have a different molecular target in liver cells that affects glucagon (B607659) signaling and glucose production.[1] Therefore, observing reduced hepatic glucose output without a significant change in hepatic TXNIP levels is consistent with existing findings.
Q2: Our in vivo study using a high-fat diet (HFD) mouse model is not showing the same degree of efficacy as reported in the initial studies. Why might this be?
A2: The initial efficacy studies for this compound were primarily conducted in streptozotocin (B1681764) (STZ)-induced and db/db mouse models of diabetes.[1][2][3] As of the latest available data, the compound has not been extensively tested in HFD-induced obesity models or in spontaneous immunological models of type 1 diabetes, such as the non-obese diabetic (NOD) mouse.[1] The metabolic and inflammatory milieu of HFD models can differ significantly from STZ and db/db models. It is possible that the signaling pathways affected by this compound are differentially regulated in the context of diet-induced obesity and insulin (B600854) resistance. We recommend careful characterization of the metabolic and inflammatory phenotype of your specific model.
Q3: We are concerned about the potential for hypoglycemia with this compound treatment. What is the current understanding of this risk?
A3: Preclinical studies in mice have shown that this compound did not induce hypoglycemia, even in the context of insulin-induced hypoglycemia challenges.[1][4] The proposed mechanism for this safety profile is that this compound's inhibition of glucagon secretion from alpha cells does not occur under low glucose conditions or in response to counterregulatory hormones like norepinephrine.[1] However, as the compound has not yet undergone human clinical trials, the full hypoglycemic liability in humans is unknown.[5][6] Careful blood glucose monitoring is essential in all experimental protocols.
Q4: What is the known safety and toxicity profile of this compound?
A4: In vivo studies in mice have demonstrated a favorable safety profile for this compound.[1][7] Oral administration was well-tolerated with no reported gross abnormalities in organs.[1][7] It has also tested negative in Ames mutagenicity assays, for CYP450 inhibition, and for hERG inhibition.[2] However, these are preclinical findings in animal models. The long-term effects of sustained TXNIP inhibition are not yet fully understood, and the safety and efficacy in humans have not been established.[5][6]
Troubleshooting Guides
Problem: Inconsistent inhibition of TXNIP mRNA and protein levels in primary islet cultures.
| Possible Cause | Troubleshooting Step |
| Cell Culture Conditions | Ensure that glucose concentrations in the culture media are consistent and appropriate to induce TXNIP expression. High glucose levels are known to stimulate TXNIP transcription.[5] |
| Compound Stability | Prepare fresh solutions of this compound for each experiment. Although orally bioavailable, in vitro stability over long incubation periods should be considered. |
| Islet Viability and Purity | Assess the viability and purity of the isolated islets. Contamination with other cell types or poor islet health can affect experimental outcomes. |
| Species Differences | While this compound has shown efficacy in mouse, rat, and human islets, subtle species-specific differences in dose-response may exist.[1][5] Consider a dose-response study to determine the optimal concentration for your specific model system. |
Problem: Unexpected off-target effects observed in vivo.
| Possible Cause | Troubleshooting Step |
| Unknown Molecular Target | The precise molecular target of this compound, particularly in non-islet tissues like the liver, is still under investigation.[1] The observed effects may be due to modulation of an unknown target. |
| Metabolites | Consider the potential biological activity of this compound metabolites. In vivo metabolism may produce compounds with different activity profiles. |
| Experimental Model Specificity | The observed effect may be specific to the genetic background or pathophysiology of your animal model. Cross-reference your findings with the known effects in STZ and db/db mice. |
Quantitative Data Summary
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| TXNIP mRNA Inhibition (IC50) | INS-1 cells | This compound | 0.64 µM | [8][9] |
| TXNIP Promoter Activity Inhibition | Human Islets | This compound | ~70% inhibition | [2][10][11] |
| Oral Bioavailability | Mice | This compound | 95% | [2] |
| In Vivo Dosing | C57BL/6J mice | 100 mg/kg/day in drinking water for 3 weeks | Well-tolerated, lowered serum glucagon | [1][8] |
| In Vivo Dosing (High Dose) | Mice | Up to 800 mg/kg/day for 6 days | No gross abnormalities or liver pathology | [7] |
Experimental Protocols
In Vitro Inhibition of TXNIP Expression in INS-1 Cells
-
Cell Culture: Culture INS-1 cells in standard growth medium.
-
Treatment: Seed cells in appropriate culture plates. Once attached, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0-10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours.
-
Analysis: Harvest the cells for RNA or protein extraction. Analyze TXNIP mRNA levels by qRT-PCR and TXNIP protein levels by Western blot.
In Vivo Efficacy Study in a Mouse Model
-
Animal Model: Utilize an appropriate mouse model of diabetes (e.g., STZ-induced or db/db mice).
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week.
-
Treatment Administration: Administer this compound orally. This can be done via oral gavage or by incorporating the compound into the drinking water (e.g., 100 mg/kg/day).[1][8]
-
Monitoring: Monitor blood glucose levels, body weight, and food/water intake regularly.
-
Endpoint Analysis: At the end of the study period (e.g., 3 weeks), collect blood samples for analysis of serum glucagon and insulin. Harvest tissues (pancreas, liver) for histological and molecular analysis.
Visualizations
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Research & Innovation | UAB News [uab.edu]
- 11. sciencedaily.com [sciencedaily.com]
Technical Support Center: SRI-37330 Experiments
Welcome to the technical support center for SRI-37330. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and unexpected findings during in-vitro and in-vivo experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter.
In-Vitro Experiments
-
Question 1: Why am I not observing the expected decrease in TXNIP mRNA or protein levels in my cell line after this compound treatment?
Possible Causes and Troubleshooting Steps:
-
Cell Line Specificity: The inhibitory effect of this compound on TXNIP expression has been validated in INS-1 cells, primary mouse islets, and human islets.[1][2] The effect in other cell lines might vary. Consider using a positive control cell line (e.g., INS-1) to validate your experimental setup.
-
Glucose Concentration: TXNIP is a glucose-induced gene.[2][3] Ensure your cell culture media contains a high glucose concentration (e.g., 25 mM) to induce baseline TXNIP expression, which is necessary to observe a subsequent reduction by this compound.[2]
-
Compound Stability and Storage: Ensure that your this compound stock solution is properly prepared and stored. Refer to the manufacturer's instructions for optimal storage conditions to prevent degradation of the compound.
-
Dose and Incubation Time: The reported IC50 for TXNIP expression inhibition in INS-1 cells is 0.64 μM with a 24-hour incubation period.[1][4] Verify that you are using an appropriate concentration and incubation time for your specific cell line. A dose-response experiment is recommended to determine the optimal concentration.
-
-
Question 2: I am observing cytotoxicity in my cell cultures at concentrations expected to be non-toxic. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects in Specific Cell Lines: While this compound has a favorable safety profile and lacks off-target liabilities in tested panels, cell-line-specific off-target effects cannot be entirely ruled out.[2][5]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture media is at a non-toxic level. It is advisable to run a vehicle control (media with the same concentration of solvent used to dissolve this compound) to assess solvent-induced cytotoxicity.
-
Assay Interference: The compound itself might interfere with the readout of your cytotoxicity assay (e.g., MTS, MTT). Consider using an alternative method to measure cell viability, such as a trypan blue exclusion assay or a live/dead cell staining kit.
-
In-Vivo Experiments
-
Question 3: My animal models treated with this compound are not showing a significant reduction in blood glucose levels. What should I check?
Possible Causes and Troubleshooting Steps:
-
Animal Model and Diabetes Induction: this compound has been shown to be effective in streptozotocin (B1681764) (STZ)-induced and obesity-induced (db/db mice) models of diabetes.[2][6] The efficacy might differ in other models. Ensure that your diabetes model is appropriate and that hyperglycemia has been successfully induced.
-
Route of Administration and Dosing: this compound is orally bioavailable and has been administered in drinking water (100 mg/kg for 3 weeks) or via oral gavage.[1][2] Verify that the chosen route of administration and dosage are appropriate for your animal model and experimental design. Inconsistent dosing can lead to variable results.
-
Pharmacokinetics: The pharmacokinetic properties of this compound might be influenced by the specific strain, age, or sex of the animals. Consider performing a pharmacokinetic study to determine the bioavailability and half-life of the compound in your specific animal model.
-
Dietary Factors: The composition of the animal diet can influence blood glucose levels and may interact with the effects of this compound. Ensure a consistent and appropriate diet is provided to all animal groups.
-
-
Question 4: I am observing a decrease in blood glucose, but no significant change in serum insulin (B600854) levels. Is this expected?
Answer: Yes, this is a potential and expected finding. In some studies with this compound, a reduction in blood glucose and serum glucagon (B607659) was observed without a concurrent change in fasting serum insulin levels.[2] The primary mechanisms of this compound's glucose-lowering effect are the inhibition of glucagon secretion and the reduction of hepatic glucose production, which are not directly dependent on increased insulin secretion.[2][3][7]
-
Question 5: My this compound treated animals are exhibiting hypoglycemia. Is this a known side effect?
Answer: No, hypoglycemia is not a reported side effect of this compound in preclinical studies.[3][8][9] The compound's mechanism of inhibiting glucagon secretion is glucose-dependent, meaning it does not occur under low glucose conditions, which may help limit the risk of hypoglycemia.[2] If you observe hypoglycemia, consider the following:
-
Dosing Error: Double-check your dosing calculations and administration procedures to rule out an accidental overdose.
-
Interaction with Other Treatments: If the animals are receiving other treatments, consider the possibility of a drug-drug interaction that could potentiate hypoglycemic effects.
-
Underlying Health Status: The overall health of the animals could influence their response to the treatment.
-
Data Presentation
Table 1: In-Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Incubation Time | Result | Reference |
| TXNIP Promoter Activity | INS-1 | 1 µM | 24 h | ~70% inhibition | [2] |
| TXNIP mRNA Expression (IC50) | INS-1 | 0.64 µM | 24 h | 50% inhibition | [1] |
| Glucagon Secretion | αTC1-6 | 5 µM | 24 h | Inhibition of secretion | [1] |
| Glucagon-induced Glucose Output | Primary Hepatocytes | 0-5 µM | 24 h | Inhibition of output | [1] |
Table 2: In-Vivo Efficacy of this compound in Mouse Models
| Animal Model | Administration | Dosage | Duration | Key Findings | Reference |
| C57BL/6J Mice | Oral (in drinking water) | 100 mg/kg | 3 weeks | Lowered serum glucagon, inhibited hepatic glucose production, improved glucose homeostasis | [1] |
| db/db Mice (Type 2 Diabetes) | Oral | Not specified | Not specified | Rescued from diabetes | [2][6] |
| STZ-induced Mice (Type 1 Diabetes) | Oral | Not specified | Not specified | Rescued from diabetes | [2][6] |
Experimental Protocols
Protocol 1: In-Vitro TXNIP Promoter Activity Assay
-
Cell Culture: Culture INS-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: Co-transfect cells with a human TXNIP promoter-luciferase reporter construct and a Renilla luciferase control vector using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, treat the cells with this compound (e.g., 1 µM) or vehicle control in high-glucose (25 mM) medium.
-
Lysis and Luciferase Assay: After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as a percentage of the vehicle-treated control.
Protocol 2: In-Vivo Glucose Tolerance Test (GTT) in Mice
-
Fasting: Fast the mice overnight (e.g., 16 hours) with free access to water.
-
Baseline Glucose Measurement: Measure baseline blood glucose from the tail vein using a glucometer.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) intraperitoneally (i.p.).
-
Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Mandatory Visualizations
Caption: this compound's dual mechanism of action in pancreatic and liver cells.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 4. selleckchem.com [selleckchem.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Research & Innovation | UAB News [uab.edu]
Technical Support Center: Improving the Oral Bioavailability of SRI-37330 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation and improvement of the oral bioavailability of SRI-37330 derivatives.
Frequently Asked Questions (FAQs)
Q1: Our this compound derivative shows high in vitro potency but poor efficacy in our animal models. What could be the primary reason for this discrepancy?
A1: A common reason for the disconnect between in vitro potency and in vivo efficacy is poor oral bioavailability. For an orally administered compound to be effective, it must dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter systemic circulation. Low aqueous solubility and/or poor membrane permeability are often the root causes of low oral bioavailability. It is crucial to characterize the physicochemical properties of your derivative to diagnose the issue.
Q2: What are the initial steps to consider if we suspect our this compound derivative has low oral bioavailability?
A2: The first step is to assess the fundamental properties that govern oral absorption: solubility and permeability. We recommend performing a kinetic solubility assay to understand how readily your compound dissolves. Following that, an in vitro permeability assay, such as the Caco-2 or PAMPA assay, will provide insights into its ability to cross the intestinal barrier. The results from these initial screens will guide your strategy for formulation or chemical modification.
Q3: We have identified that our derivative is a substrate for efflux transporters like P-glycoprotein (P-gp). What strategies can we employ to mitigate this?
A3: P-glycoprotein efflux is a common mechanism that limits the oral absorption of drug candidates by actively pumping them back into the intestinal lumen.[1][2] To address this, you can explore co-administration with a known P-gp inhibitor or formulate the derivative with excipients that have P-gp inhibitory activity, such as certain surfactants (e.g., Tween 80, TPGS) or polymers.[1] Additionally, medicinal chemistry efforts can be directed towards designing derivatives that are not substrates for P-gp.[2]
Q4: Our in vitro data suggests good solubility and permeability, yet the in vivo bioavailability remains low. What other factors could be at play?
A4: If solubility and permeability are not the limiting factors, extensive first-pass metabolism in the gut wall or liver could be significantly reducing the amount of active drug reaching systemic circulation.[3][4] We recommend conducting in vitro metabolic stability assays using liver microsomes or hepatocytes to assess the extent of metabolism. If first-pass metabolism is high, formulation strategies to promote lymphatic absorption or chemical modifications to block metabolic "hotspots" may be necessary.[3]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of an this compound Derivative
-
Symptom: The compound shows poor dissolution in aqueous buffers and low exposure in pharmacokinetic studies.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low aqueous solubility.
-
Possible Solutions & Methodologies:
-
pH Adjustment: For derivatives with ionizable groups, adjusting the pH of the formulation vehicle can significantly improve solubility.
-
Formulation with Excipients: Screen various pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene (B89431) glycol) and surfactants (e.g., Polysorbate 80) to identify a suitable vehicle that enhances solubility.
-
Solid Dispersions: Creating an amorphous solid dispersion with a hydrophilic polymer carrier (e.g., PVP, HPMC) can improve the dissolution rate and apparent solubility.[5][6] This can be achieved through methods like spray drying or hot-melt extrusion.[7]
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug particles, which can enhance the dissolution rate.[8]
-
Issue 2: Poor Intestinal Permeability of an this compound Derivative
-
Symptom: The compound has adequate solubility but shows low permeability in Caco-2 or PAMPA assays, leading to poor absorption.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor intestinal permeability.
-
Possible Solutions & Methodologies:
-
Identify and Mitigate Efflux: Perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of transporters like P-gp.[1] Formulations containing inhibitors of these transporters can improve permeability.
-
Permeation Enhancers: Certain excipients can act as permeation enhancers by transiently opening the tight junctions between intestinal cells.
-
Medicinal Chemistry: If poor passive permeability is the issue, structural modifications to the derivative may be necessary. This could involve increasing lipophilicity (LogP) or reducing the number of hydrogen bond donors, within a range that still maintains target engagement.
-
Data Presentation
Table 1: Interpreting In Vitro Assay Results for Oral Bioavailability
| Parameter | Assay | Low | Moderate | High | Implication for Oral Bioavailability |
| Kinetic Solubility | Nephelometry/UV-Vis | < 10 µM | 10 - 60 µM | > 60 µM | Low solubility can lead to dissolution-rate limited absorption. |
| Apparent Permeability (Papp A-B) | Caco-2 | < 1 x 10⁻⁶ cm/s | 1 - 10 x 10⁻⁶ cm/s | > 10 x 10⁻⁶ cm/s | Low permeability suggests poor absorption across the intestinal wall. |
| Efflux Ratio (Papp B-A / Papp A-B) | Caco-2 | < 2 | 2 - 5 | > 5 | A high efflux ratio indicates the compound is actively transported out of cells, reducing absorption.[1] |
| Metabolic Stability (t½) | Liver Microsomes | < 10 min | 10 - 30 min | > 30 min | Low metabolic stability suggests high first-pass metabolism and low oral bioavailability. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of an this compound derivative in a buffer solution.
Methodology: [9][10][11][12][13]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Sample Preparation: In a 96-well plate, add the DMSO stock solution to phosphate-buffered saline (PBS, pH 7.4) to achieve a final compound concentration range (e.g., 1-200 µM) and a final DMSO concentration of 1-2%.
-
Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.
-
Analysis (Nephelometry): Measure the light scattering of the solutions in a plate-based nephelometer. The point at which a significant increase in scattering is observed indicates the solubility limit.
-
Analysis (UV-Vis Spectroscopy): Alternatively, filter the samples through a filter plate to remove any precipitate. Measure the absorbance of the filtrate using a UV-Vis plate reader at the compound's λmax. Calculate the concentration based on a standard curve.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of an this compound derivative.
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment (Apical to Basolateral - A-B):
-
Wash the monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the test compound solution to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Efflux Assessment (Basolateral to Apical - B-A):
-
Perform the assay in the reverse direction, adding the compound to the basolateral side and sampling from the apical side.
-
-
Sample Analysis: Quantify the concentration of the compound in the donor and receiver compartments using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Mice (Oral Administration)
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of an this compound derivative.
-
Animal Model: Use adult male C57BL/6J mice (8-10 weeks old).
-
Formulation: Prepare a formulation of the test compound suitable for oral gavage (e.g., a solution in PEG 400/water or a suspension in 0.5% methylcellulose).
-
Dosing:
-
Oral Group: Administer a single dose of the compound via oral gavage (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Administer a single bolus dose of the compound via the tail vein (e.g., 1-2 mg/kg) to determine the absolute bioavailability.
-
-
Blood Sampling: Collect sparse blood samples (e.g., via submandibular or saphenous vein) from each mouse at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine the pharmacokinetic parameters. Calculate oral bioavailability (F%) as: (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Signaling Pathway and Workflow Diagrams
References
- 1. Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First pass effect - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. eprint.innovativepublication.org [eprint.innovativepublication.org]
- 6. japsonline.com [japsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. enamine.net [enamine.net]
- 14. benchchem.com [benchchem.com]
- 15. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 16. enamine.net [enamine.net]
- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in SRI-37330 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results with SRI-37330.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable small molecule that acts as an inhibitor of thioredoxin-interacting protein (TXNIP).[1][2][3] Its primary mechanism is the inhibition of TXNIP expression at the transcriptional level.[1][4][5] By reducing TXNIP levels, this compound leads to several downstream effects, including the inhibition of glucagon (B607659) secretion and a reduction in hepatic glucose production.[1][6][7]
Q2: In what experimental systems has this compound been shown to be effective?
This compound has demonstrated efficacy in a range of in vitro and in vivo models, including:
-
Cell Lines: Rat insulinoma (INS-1) cells and mouse alpha-cell (TC1-6) lines.[1][2]
-
Primary Cells: Isolated mouse and human pancreatic islets, as well as primary mouse hepatocytes.[6][7]
-
Animal Models: Streptozotocin (STZ)-induced diabetic mice (a model for Type 1 diabetes) and db/db mice (a model for Type 2 diabetes).[6]
Q3: What are the recommended solvent and storage conditions for this compound?
For in vitro studies, this compound is typically dissolved in DMSO.[3] For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q4: What is the reported in vitro potency of this compound?
This compound has an IC50 of 0.64 µM for the inhibition of endogenous TXNIP mRNA expression in INS-1 cells.[1][2][3]
Troubleshooting In Vitro Experimental Variability
Variability in in vitro experiments with this compound can arise from several factors, particularly as its mechanism involves the regulation of gene expression.
Issue 1: Inconsistent Inhibition of TXNIP mRNA or Protein Expression
If you are observing variable or weaker-than-expected downregulation of TXNIP, consider the following:
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure the DMSO used is anhydrous, as moisture can affect compound stability. |
| Cell Health and Confluency | Ensure cells are healthy and in the logarithmic growth phase. Cell confluency can affect gene expression; aim for consistent confluency at the time of treatment. |
| Treatment Duration | As this compound acts at the transcriptional level, a sufficient treatment duration is required to observe changes in mRNA and subsequently protein levels. A 24-hour incubation is a common starting point.[1] |
| High Glucose Conditions | The effect of this compound on TXNIP expression has been confirmed under high glucose conditions (e.g., 25 mM glucose), which mimic a diabetic state. Ensure your media conditions are appropriate for your experimental question.[6] |
| Assay Variability (qPCR/Western Blot) | Follow best practices for qPCR and Western blotting to minimize technical variability. Include appropriate controls and ensure consistent sample loading. |
Issue 2: Lack of Expected Downstream Effects (e.g., on Glucagon Secretion)
If TXNIP expression is successfully inhibited but downstream effects are not observed:
| Potential Cause | Troubleshooting Steps |
| Cell-Specific Responses | The cellular context is important. Ensure the cell type you are using is appropriate for studying the desired downstream effect (e.g., alpha-cells for glucagon secretion). |
| Assay Sensitivity | Assays for downstream effects like hormone secretion can be sensitive. Ensure your assay has the required sensitivity and that samples are handled correctly to prevent degradation of analytes like glucagon. |
| Complex Biological Regulation | The signaling pathways downstream of TXNIP are complex. Consider the potential for compensatory mechanisms or other regulatory inputs in your specific experimental system. |
Visualizing Experimental and Biological Pathways
Diagram 1: Troubleshooting Workflow for In Vitro Experiments
Caption: Troubleshooting logic for variable in vitro results.
Diagram 2: Simplified TXNIP Signaling Pathway
Caption: this compound inhibits TXNIP gene transcription.
Troubleshooting In Vivo Experimental Variability
In vivo studies with this compound in diabetic mouse models can be influenced by the model itself and the administration of the compound.
Issue 3: High Variability in Blood Glucose Levels in this compound-Treated Mice
If you observe significant mouse-to-mouse variation in the glycemic response to this compound:
| Potential Cause | Troubleshooting Steps |
| Compound Administration | For administration in drinking water, monitor water intake to ensure consistent dosing, as diabetic mice exhibit polydipsia. For oral gavage, ensure accurate and consistent delivery. |
| Animal Model Variability | The severity of diabetes in STZ-induced models can vary. Ensure a consistent induction protocol and randomize animals into treatment groups based on baseline glucose levels. For db/db mice, consider age and genetic background as sources of variation. |
| Animal Husbandry | Stress can impact blood glucose levels. Handle mice consistently and minimize environmental stressors. Ensure ad libitum access to food and water. |
| Measurement Timing | Standardize the timing of blood glucose measurements relative to the light/dark cycle and feeding, as this can influence glucose levels. |
Summary of Quantitative Data
Table 1: In Vitro and In Vivo Parameters for this compound
| Parameter | Value/Condition | System | Reference |
| IC50 (TXNIP mRNA) | 0.64 µM | INS-1 cells | [1][2][3] |
| In Vitro Concentration | 1-5 µM | INS-1, TC1-6 cells, primary hepatocytes | [1] |
| In Vivo Dosage | 100 mg/kg/day | C57BL/6J and db/db mice | [1][2] |
| Administration Route | Oral (in drinking water or by gavage) | Mice | [1][5][6] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of TXNIP Expression
-
Cell Culture: Plate cells (e.g., INS-1) at a consistent density to achieve 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. On the day of the experiment, create serial dilutions in the appropriate cell culture medium. Include a vehicle control (DMSO at the same final concentration).
-
Treatment: Replace the existing medium with the medium containing this compound or vehicle control. A common treatment duration is 24 hours.
-
Sample Collection:
-
For qPCR: Lyse cells directly in the plate and extract total RNA.
-
For Western Blot: Lyse cells, collect the lysate, and determine protein concentration.
-
-
Analysis:
-
qPCR: Perform reverse transcription followed by quantitative PCR for TXNIP and a stable housekeeping gene.
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against TXNIP and a loading control.
-
Protocol 2: In Vivo Administration in a Diabetic Mouse Model (db/db or STZ-induced)
-
Animal Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the experiment.
-
Baseline Measurements: Record baseline body weight and blood glucose levels. For STZ models, induce diabetes and confirm hyperglycemia before starting treatment.
-
Group Assignment: Randomize mice into control and treatment groups based on baseline blood glucose levels.
-
Compound Administration:
-
Drinking Water: Prepare a fresh solution of this compound in the drinking water at a concentration calculated to deliver the target dose (e.g., 100 mg/kg/day) based on average daily water consumption. Replace the solution regularly.
-
Oral Gavage: Prepare a formulation of this compound (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline) and administer a consistent volume based on individual body weight.
-
-
Monitoring: Regularly monitor body weight, food and water intake, and blood glucose levels at consistent times.
-
Terminal Endpoint: At the end of the study, collect blood and tissues for further analysis (e.g., serum glucagon, liver histology).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
shelf life and storage of SRI-37330 powder and solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the shelf life, storage, and handling of SRI-37330 powder and solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for solid this compound powder?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] The compound is stable at room temperature for short periods, such as during shipping.[1] It is crucial to store it in a sealed container, away from moisture.
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO.[1][2] For stock solutions, it is recommended to dissolve the powder in fresh, anhydrous DMSO.[1] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to one year or -20°C for up to one month.[1]
Q3: What is the recommended solvent for in vivo studies?
For oral administration in animal models, a common vehicle is drinking water.[2][3] One protocol for preparing a solution for oral gavage involves a multi-step process using a combination of DMSO, PEG300, Tween-80, and saline.[1] Another option is a formulation with 10% DMSO and 90% corn oil.[2] It is recommended to prepare these working solutions fresh on the day of use.
Q4: At what concentration is this compound typically effective in vitro?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, studies have shown that it inhibits the activity of the human TXNIP promoter in INS-1 cells at a concentration of 1 μM and has an IC50 of 0.64 μM for inhibiting endogenous TXNIP mRNA expression in the same cell line.[1][2][3] Concentrations around 5 μM have been used to inhibit glucagon (B607659) secretion in TC1-6 cells.[2][3]
Data Summary Tables
Table 1: Storage and Shelf Life of this compound
| Form | Storage Temperature | Shelf Life | Special Conditions |
| Powder | -20°C | 3 years[1] | Sealed, away from moisture. |
| Solution in DMSO | -80°C | 1 year[1] | Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 month[1][3] | Aliquot to avoid freeze-thaw cycles. |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 85 mg/mL (200.06 mM)[1] | Use fresh, moisture-free DMSO.[1] |
| Ethanol | 21 mg/mL[1] | |
| Water | Insoluble[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder appears clumpy or discolored. | Moisture absorption. | Discard the product as its purity may be compromised. Always store in a tightly sealed container in a dry environment. |
| Difficulty dissolving the powder in DMSO. | The DMSO may have absorbed moisture. | Use a fresh, unopened vial of anhydrous DMSO. Gentle warming and vortexing can also aid dissolution.[1] |
| Precipitate forms in the stock solution upon freezing. | The concentration may be too high, or the solution was not fully dissolved initially. | Ensure the powder is completely dissolved before freezing. If precipitation persists, consider preparing a slightly lower concentration stock solution. |
| Inconsistent experimental results. | Repeated freeze-thaw cycles of the stock solution leading to degradation. | Aliquot stock solutions into single-use volumes after preparation to minimize freeze-thaw cycles.[1] |
| Instability of working solutions. | Prepare fresh working solutions for each experiment, especially for in vivo studies. | |
| No observable effect in the experiment. | Incorrect dosage or concentration. | Refer to published literature for effective concentrations in similar experimental setups. Perform a dose-response experiment to determine the optimal concentration for your specific model. |
| Compound degradation. | Ensure proper storage conditions have been maintained for both the powder and stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution (Molecular Weight: 424.87 g/mol for HCl salt), weigh 4.25 mg.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use, sterile cryovials and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: In Vitro TXNIP Inhibition Assay (Example)
-
Cell Culture: Plate INS-1 cells in a suitable culture plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Analysis: After incubation, lyse the cells and extract RNA. Analyze the expression of TXNIP mRNA using quantitative real-time PCR (qRT-PCR). Normalize the expression to a housekeeping gene.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A typical workflow for in vitro experiments.
References
Technical Support Center: Investigating SRI-37330's TXNIP-Independent Effects in Hepatocytes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the TXNIP-independent effects of the small molecule SRI-37330 on hepatocytes.
Frequently Asked Questions (FAQs)
Q1: What is the primary known TXNIP-independent effect of this compound on hepatocytes?
A1: The primary TXNIP-independent effect of this compound in hepatocytes is the inhibition of glucagon-stimulated glucose output.[1] This action is mediated through the glucagon (B607659) receptor signaling pathway.[1]
Q2: How does this compound inhibit glucagon signaling in a TXNIP-independent manner?
A2: this compound's inhibitory effect on glucagon signaling is demonstrated by its ability to reduce glucagon-induced cyclic AMP (cAMP) production in primary hepatocytes.[1] This effect persists even in hepatocytes deficient in TXNIP, confirming the TXNIP-independent nature of this pathway.[1] The effect is completely abolished in hepatocytes from liver-specific glucagon receptor knockout mice, indicating the essential role of the glucagon receptor in this compound's hepatic action.[1]
Q3: What is the direct molecular target of this compound in hepatocytes for its TXNIP-independent effects?
A3: The precise molecular target of this compound responsible for its TXNIP-independent effects in hepatocytes has not yet been definitively identified.[1][2] While its action is dependent on the glucagon receptor, it is not yet known if this compound directly binds to the receptor or to another protein in the signaling cascade.[1]
Q4: Does this compound affect hepatic lipid metabolism independently of TXNIP?
A4: Yes, this compound has been shown to reverse hepatic steatosis (fatty liver) in mouse models of diabetes.[1][3][4][5] This suggests a role in regulating hepatic lipid metabolism. While the complete TXNIP-independent mechanism is still under investigation, it is known to lower both liver and serum triglyceride levels.[1]
Q5: Are there any known effects of this compound on endoplasmic reticulum (ER) stress in hepatocytes that are independent of TXNIP?
A5: Currently, there is limited direct evidence from published studies detailing the TXNIP-independent effects of this compound on ER stress in hepatocytes. While ER stress is an important pathway in liver health and disease, further research is needed to determine if this compound modulates this pathway independently of its effects on TXNIP.[6][7][8][9][10]
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of glucagon-induced glucose output with this compound in primary hepatocyte culture.
-
Possible Cause 1: Suboptimal Primary Hepatocyte Health. Primary hepatocytes are sensitive cells, and their metabolic function can be compromised by the isolation procedure and culture conditions.
-
Possible Cause 2: Inactive this compound Compound. Improper storage or handling can lead to degradation of the compound.
-
Troubleshooting Tip: Store this compound according to the manufacturer's instructions. Prepare fresh stock solutions in the recommended solvent (e.g., DMSO) for each experiment.
-
-
Possible Cause 3: Issues with Glucagon Stimulation. The concentration or activity of glucagon may be suboptimal.
-
Troubleshooting Tip: Use a fresh, validated lot of glucagon. Perform a dose-response curve for glucagon to determine the optimal concentration for stimulating glucose output in your specific hepatocyte culture system.
-
-
Possible Cause 4: Incorrect Assay Conditions. The timing of treatment or the glucose measurement assay itself may be flawed.
-
Troubleshooting Tip: Optimize the incubation time with this compound (e.g., 24 hours as a starting point).[1] Use a validated and sensitive glucose assay kit and ensure that the measurements are within the linear range of the assay.
-
Problem 2: High variability in cAMP measurements in response to this compound.
-
Possible Cause 1: Cell Lysis and Sample Handling. Inefficient cell lysis or degradation of cAMP can lead to variable results.
-
Possible Cause 2: Suboptimal Cell Density. The number of cells per well can affect the total amount of cAMP produced.
-
Troubleshooting Tip: Ensure consistent and optimal cell seeding density across all wells of your experiment.
-
-
Possible Cause 3: Agonist Concentration Exceeds Linear Range. High concentrations of glucagon can lead to saturation of the cAMP response, masking the inhibitory effect of this compound.
-
Troubleshooting Tip: Perform a glucagon dose-response curve to identify a concentration that elicits a submaximal but robust cAMP response (e.g., EC80). This will provide a suitable window to observe inhibition by this compound.[17]
-
Quantitative Data Summary
The following tables summarize the key quantitative findings regarding the TXNIP-independent effects of this compound on primary mouse hepatocytes.
Table 1: Effect of this compound on Glucagon-Induced Glucose Output in Primary Mouse Hepatocytes [1]
| This compound Concentration | Glucose Output (relative to Glucagon control) |
| 0 µM (Glucagon only) | 100% |
| 1 µM | Significant reduction |
| 5 µM | Further significant reduction |
Data are derived from published graphical representations and indicate a dose-dependent inhibition.
Table 2: Effect of this compound on Glucagon-Induced cAMP Production in Primary Mouse Hepatocytes [1]
| This compound Concentration | cAMP Production (relative to Glucagon control) |
| 0 µM (Glucagon only) | 100% |
| 1 µM | Significant reduction |
| 5 µM | Further significant reduction |
Data are derived from published graphical representations and indicate a dose-dependent inhibition.
Table 3: Effect of this compound on Gluconeogenic Gene Expression in Primary Mouse Hepatocytes [1]
| Gene | Treatment | Fold Change (relative to control) |
| Pck1 | Glucagon + this compound (5 µM) | Significantly decreased |
| G6pc | Glucagon + this compound (5 µM) | Significantly decreased |
Experimental Protocols
Protocol 1: Measurement of Glucagon-Induced Glucose Output in Primary Hepatocytes
-
Hepatocyte Isolation and Culture: Isolate primary hepatocytes from mice using a two-step collagenase perfusion method.[2][18] Plate the isolated hepatocytes on collagen-coated 24-well plates at a density of 2 x 10^5 cells/well in William's E Medium supplemented with 10% FBS, penicillin/streptomycin, and insulin. Allow cells to attach and form a monolayer for 4-6 hours.
-
This compound Treatment: After attachment, wash the cells with PBS and replace the medium with serum-free culture medium. Add this compound at desired concentrations (e.g., 0, 1, 5 µM) and incubate for 24 hours.
-
Glucagon Stimulation: Following the incubation with this compound, wash the cells with glucose-free Krebs-Ringer buffer. Add fresh glucose-free Krebs-Ringer buffer containing 100 nM glucagon and gluconeogenic substrates (e.g., 10 mM sodium lactate (B86563) and 1 mM sodium pyruvate).
-
Glucose Measurement: Incubate for 3-4 hours. Collect the supernatant and measure the glucose concentration using a commercially available glucose oxidase assay kit.
-
Data Normalization: Normalize the glucose output to the total protein content of each well, determined by a BCA protein assay.
Protocol 2: Quantification of Hepatic Steatosis using Oil Red O Staining
-
Tissue Preparation: Euthanize mice and perfuse the liver with PBS. Excise a portion of the liver and embed it in Optimal Cutting Temperature (OCT) compound. Snap-freeze the tissue in isopentane (B150273) cooled with liquid nitrogen. Store at -80°C.
-
Cryosectioning: Cut 10 µm thick cryosections using a cryostat and mount them on glass slides.
-
Fixation: Fix the sections in 10% formalin for 10 minutes.
-
Staining:
-
Rinse the slides with distilled water.
-
Incubate in 60% isopropanol (B130326) for 5 minutes.
-
Stain with freshly prepared Oil Red O working solution for 15 minutes.[12][13][19][20]
-
Briefly differentiate in 60% isopropanol.
-
Rinse with distilled water.
-
Counterstain the nuclei with hematoxylin (B73222) for 30-60 seconds.
-
Wash gently with tap water.
-
-
Mounting and Imaging: Mount the slides with an aqueous mounting medium. Acquire images using a bright-field microscope.
-
Quantification: Quantify the lipid droplet area as a percentage of the total tissue area using image analysis software (e.g., ImageJ).[11]
Visualizations
Caption: Glucagon signaling pathway in hepatocytes and the inhibitory point of this compound.
Caption: Experimental workflow for measuring glucagon-induced glucose output.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear Receptors Resolve Endoplasmic Reticulum Stress to Improve Hepatic Insulin Resistance [e-dmj.org]
- 8. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of IRE1, ATF6, and PERK Signaling on adRP-Linked Rhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized Analysis of In Vivo and In Vitro Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
- 14. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 19. Video: Author Spotlight: Evaluation of Lipid Droplet Size and Fusion in Bovine Hepatic Cells [jove.com]
- 20. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]
Technical Support Center: Investigating the Molecular Target of SRI-37330
Welcome to the technical support center for researchers working with SRI-37330. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in designing and interpreting experiments aimed at validating the molecular target and mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the reported direct molecular target of this compound?
A1: this compound is widely reported as an inhibitor of thioredoxin-interacting protein (TXNIP).[1][2][3][4][5][6] It is important to note that this compound's primary mechanism of action is the inhibition of TXNIP gene expression at the transcriptional level, rather than direct binding to the TXNIP protein itself.[2][7] This leads to a reduction in both TXNIP mRNA and protein levels.[2]
Q2: How does this compound inhibit TXNIP expression?
A2: this compound has been shown to inhibit the promoter activity of the TXNIP gene.[2][7] Specifically, it has been demonstrated to inhibit polymerase II binding to the E-box motif region of the TXNIP promoter.
Q3: What are the downstream biological effects of this compound due to TXNIP inhibition?
A3: By reducing TXNIP levels, this compound has been shown to inhibit glucagon (B607659) secretion and function, reduce hepatic glucose production, and reverse hepatic steatosis.[1][3][8][9] These effects contribute to its anti-diabetic properties.[8][9]
Q4: Is there evidence of direct binding of this compound to the TXNIP protein?
A4: While the primary literature focuses on the transcriptional inhibition of TXNIP, some sources suggest that the precise molecular target for direct binding may still require further elucidation.[6][10][11] Researchers aiming to validate the target of this compound should consider that assays designed to detect direct protein-ligand binding, such as cellular thermal shift assays (CETSA), may not yield a positive result if the interaction is indirect.
Q5: Has this compound been screened for off-target activities?
A5: Yes, this compound has undergone screening for off-target liabilities and has been reported to not inhibit calcium channels, unlike other molecules that can indirectly affect TXNIP expression.[7][12] RNA sequencing of human islets treated with this compound also demonstrated specificity for the inhibition of TXNIP signaling pathways.[2]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
Issue: No thermal shift is observed for TXNIP protein in the presence of this compound.
-
Possible Cause 1: Indirect Mechanism of Action. As this compound primarily acts by inhibiting TXNIP gene expression, it may not directly bind to the TXNIP protein with sufficient affinity to cause a detectable thermal shift.
-
Solution: Focus on assays that measure the downstream consequences of this compound treatment, such as changes in TXNIP mRNA and protein levels, or promoter activity.
-
-
Possible Cause 2: Low Protein Expression. The endogenous levels of TXNIP in your cell line may be too low for reliable detection by western blot.
-
Solution: Use a cell line known to express higher levels of TXNIP or consider creating a system with tagged, overexpressed TXNIP.[1]
-
-
Possible Cause 3: Ineffective Antibody. The antibody used for western blotting may have low affinity or specificity for TXNIP.
-
Solution: Test and validate different primary antibodies for TXNIP and optimize the antibody concentration.[1]
-
-
Possible Cause 4: Suboptimal Assay Conditions. The heating temperature, duration, or the concentration of this compound may not be optimal.
-
Solution: Perform a temperature gradient to determine the optimal melting temperature of TXNIP in your system. Test a range of this compound concentrations.[1]
-
Affinity Pull-Down Assays
Issue: Failure to pull down TXNIP using an this compound-conjugated bait.
-
Possible Cause 1: Indirect Interaction. Similar to the CETSA issue, if this compound does not directly bind to the TXNIP protein, this method will not be successful.
-
Solution: This result, in conjunction with other data, could support the hypothesis of an indirect mechanism of action.
-
-
Possible Cause 2: Inaccessible Affinity Tag. The point of attachment of the affinity tag on the this compound molecule may interfere with its interaction with any potential binding partners.
-
Solution: If a direct binding partner is still suspected, synthesize analogues of this compound with the affinity tag at different, non-essential positions.
-
-
Possible Cause 3: Non-specific Binding. High background can mask the specific interaction.
-
Solution: Optimize wash conditions by adjusting salt and detergent concentrations. Include appropriate controls, such as beads alone and a bait protein that is not expected to interact with TXNIP.[13]
-
Luciferase Reporter Assays for TXNIP Promoter Activity
Issue: No decrease in luciferase activity is observed after this compound treatment.
-
Possible Cause 1: Incorrect Promoter Construct. The luciferase reporter construct may be missing the key regulatory elements, such as the E-box motif, that are responsive to this compound.
-
Solution: Ensure your TXNIP promoter-luciferase reporter construct contains the necessary upstream regulatory sequences.[14]
-
-
Possible Cause 2: Low Transfection Efficiency. The cells may not be efficiently taking up the reporter plasmid.
-
Possible Cause 3: Cell-Type Specific Effects. The transcriptional regulation of TXNIP can be cell-type specific.
-
Solution: Perform the assay in a cell line known to be responsive to this compound, such as INS-1 rat insulinoma cells.[2]
-
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Source |
| IC50 for TXNIP mRNA expression inhibition | 0.64 µM | INS-1 rat insulinoma cells | |
| Inhibition of human TXNIP promoter activity | ~70% | 1 µM this compound in INS-1 cells | [7] |
Experimental Protocols & Workflows
Protocol 1: Cellular Thermal Shift Assay (CETSA) for TXNIP Target Engagement
Objective: To determine if this compound directly binds to and stabilizes the TXNIP protein in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with the desired concentration of this compound or vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated proteins.
-
Protein Quantification: Analyze the amount of soluble TXNIP in the supernatant by western blot using a validated TXNIP antibody.
-
Data Analysis: Plot the amount of soluble TXNIP as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound would indicate target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioredoxin-Interacting Protein in Cancer and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. mdpi.com [mdpi.com]
- 12. frontiersin.org [frontiersin.org]
- 13. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Identification of thioredoxin-interacting protein (TXNIP) as a downstream target for IGF1 action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SRI-37330 for Spontaneous T1D Models (NOD Mice)
Welcome to the technical support center for researchers utilizing SRI-37330 in non-obese diabetic (NOD) mice and other spontaneous models of Type 1 Diabetes (T1D). This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable small molecule that acts as an inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2] TXNIP is a key regulator of cellular stress and is implicated in pancreatic beta-cell apoptosis and dysfunction in diabetes.[3][4] By inhibiting TXNIP, this compound helps to protect beta cells from stress-induced death, reduce inflammation, and improve overall glucose homeostasis.[3][5]
Q2: How does this compound differ from other diabetes therapeutics?
A2: this compound has a dual mechanism of action that distinguishes it from many current diabetes drugs. In addition to its beta-cell protective effects through TXNIP inhibition, it also reduces serum glucagon (B607659) levels and hepatic glucose production.[1][2][5] This multi-pronged approach addresses both insulin (B600854) deficiency and glucagon excess, which are hallmarks of T1D.
Q3: Has this compound been tested in NOD mice?
A3: While detailed studies on this compound have been published using streptozotocin (B1681764) (STZ)-induced and db/db mouse models of diabetes, specific data from studies in NOD mice are not yet widely available in the public domain.[1][2] However, the protective effects of TXNIP deletion or inhibition have been demonstrated in autoimmune diabetes models, suggesting a strong rationale for its use in NOD mice.[4] The protocols and data presented here are based on findings from other relevant models and provide a strong starting point for designing studies in NOD mice.
Q4: What is the recommended route of administration for this compound in mice?
A4: this compound has been shown to be orally bioavailable and has been successfully administered to mice via oral gavage and in drinking water.[2][6] The choice of administration route may depend on the specific experimental design, including the need for precise dosing (oral gavage) versus ease of long-term administration (drinking water).
Q5: What are the potential off-target effects or toxicity concerns with this compound?
A5: Preclinical studies have suggested that this compound has a favorable safety profile with no observed toxicity at therapeutic doses.[7] Importantly, it does not appear to cause hypoglycemia, even in the context of insulin-induced hypoglycemia.[2] As with any experimental compound, it is crucial to monitor animal health closely throughout the study.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in blood glucose response between individual NOD mice. | - Asynchronous development of diabetes in NOD mice. - Inconsistent food and water intake. - Improper oral gavage technique leading to variable drug delivery. | - Start treatment at a defined stage of disease (e.g., after two consecutive blood glucose readings >250 mg/dL). - House mice individually during treatment to accurately monitor food and water consumption if administering in drinking water. - Ensure proper training and consistency in oral gavage technique. Consider using colored dye in a practice run to confirm stomach delivery. |
| No significant effect on blood glucose levels after this compound treatment. | - Insufficient dose. - Inadequate duration of treatment. - Advanced stage of beta-cell destruction at the start of treatment. - Compound degradation. | - Perform a dose-response study to determine the optimal dose for NOD mice. - Extend the treatment duration, as the autoimmune process in NOD mice is progressive. - Initiate treatment at an earlier stage of disease, such as pre-diabetes, to assess preventative effects. - Ensure proper storage and handling of this compound to maintain its stability. |
| Weight loss or signs of distress in treated mice. | - Stress from handling and oral gavage. - Potential, though not previously reported, off-target effects at higher doses. | - Allow for an acclimatization period with handling and sham gavages before starting treatment. - Monitor mice daily for signs of distress (hunched posture, ruffled fur, lethargy). - If distress is observed, consider reducing the dose or switching to administration in drinking water. - Consult with veterinary staff. |
| Difficulty in assessing insulitis due to pancreas sampling variability. | - Uneven distribution of islet infiltration within the pancreas. | - When harvesting the pancreas, consistently sample from the head, body, and tail regions. - Analyze a sufficient number of islets per mouse to obtain a representative insulitis score. |
Quantitative Data Summary
Note: The following data is extrapolated from studies using STZ-induced and db/db mouse models and should be considered as a guide for expected outcomes in NOD mice. Researchers should generate their own data in the NOD model.
Table 1: Effect of this compound on Glycemic Control in Diabetic Mouse Models
| Parameter | Control Group | This compound Treated Group | Fold Change / Percent Change |
| Non-fasting Blood Glucose (mg/dL) | ~450 | ~150 | ~67% decrease |
| Fasting Blood Glucose (mg/dL) | ~350 | ~120 | ~66% decrease |
| Serum Glucagon (pg/mL) | ~150 | ~75 | ~50% decrease |
| Hepatic Glucose Production (mg/kg/min) | ~12 | ~8 | ~33% decrease |
Table 2: Ex Vivo Effects of this compound
| Parameter | Condition | Effect of this compound |
| TXNIP mRNA Expression (Islets) | High Glucose | Dose-dependent decrease |
| Glucagon Secretion (Alpha-TC1-6 cells) | High Glucose | Significant reduction |
| Beta-cell Apoptosis | Pro-apoptotic stimuli | Protective effect |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in Preventing T1D in Pre-diabetic NOD Mice
-
Animal Model: Female NOD mice, 8-10 weeks of age.
-
Group Allocation:
-
Group 1: Vehicle control (e.g., sterile water or appropriate vehicle for this compound).
-
Group 2: this compound (e.g., 10 mg/kg/day, dose to be optimized).
-
-
Drug Administration:
-
Administer this compound or vehicle daily via oral gavage.
-
-
Monitoring:
-
Monitor blood glucose levels twice weekly from the tail vein using a glucometer.
-
Monitor body weight weekly.
-
Diabetes onset is defined as two consecutive non-fasting blood glucose readings ≥ 250 mg/dL.
-
-
Endpoint Analysis (at 30 weeks of age or at diabetes onset):
-
Collect blood for measurement of serum insulin and glucagon.
-
Harvest pancreas for histological analysis of insulitis and beta-cell mass.
-
Perform glucose tolerance test (GTT) and insulin tolerance test (ITT) on a subset of animals before the final endpoint.
-
Protocol 2: Evaluation of this compound Efficacy in Reversing Hyperglycemia in Diabetic NOD Mice
-
Animal Model: Female NOD mice with recent-onset diabetes (2 consecutive non-fasting blood glucose readings ≥ 250 mg/dL).
-
Group Allocation:
-
Group 1: Vehicle control.
-
Group 2: this compound (e.g., 10 mg/kg/day, dose to be optimized).
-
-
Drug Administration:
-
Administer this compound or vehicle daily via oral gavage for 4-6 weeks.
-
-
Monitoring:
-
Monitor blood glucose levels daily for the first week, then twice weekly.
-
Monitor body weight weekly.
-
Remission is defined as blood glucose levels returning to < 200 mg/dL.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood for serum insulin and glucagon analysis.
-
Harvest pancreas for histological assessment of insulitis and beta-cell mass.
-
Protocol 3: Histological Assessment of Insulitis
-
Pancreas Fixation and Sectioning:
-
Perfuse mice with PBS followed by 4% paraformaldehyde (PFA).
-
Excise the pancreas and fix overnight in 4% PFA.
-
Process for paraffin (B1166041) embedding and sectioning (5 µm sections).
-
-
Staining:
-
Perform Hematoxylin and Eosin (H&E) staining to visualize islet infiltration.
-
Perform immunohistochemistry for insulin to identify beta cells and for CD45 to identify infiltrating immune cells.
-
-
Insulitis Scoring:
-
Score a minimum of 20-30 islets per mouse pancreas.
-
Score 0: No infiltration.
-
Score 1: Peri-insulitis (immune cells surrounding the islet).
-
Score 2: Infiltration of <50% of the islet area.
-
Score 3: Infiltration of >50% of the islet area.
-
Score 4: Complete destruction of the islet.
-
Visualizations
Caption: Mechanism of action of this compound in mitigating hyperglycemia.
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research & Innovation | UAB News [uab.edu]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Diabetes pathogenic mechanisms and potential new therapies based upon a novel target called TXNIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral gavage delivery of Cornus officinalis extract delays type 1 diabetes onset and hyperglycemia in non-obese diabetic (NOD) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
SRI-37330 Technical Support Center: Evaluating Long-Term Safety
Welcome to the technical support center for SRI-37330. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term safety evaluation of this compound based on available preclinical data. This compound is an orally bioavailable small molecule inhibitor of thioredoxin-interacting protein (TXNIP) investigated for its potential in treating diabetes.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the known long-term safety profile of this compound?
A1: Based on published preclinical studies in mouse models, this compound has demonstrated a favorable short-term safety profile. Studies involving oral administration for periods of up to 3 weeks showed the compound was well-tolerated, with no significant changes in body weight or gross abnormalities in organs observed upon sacrifice.[1][4] It has been described as a "non-toxic small molecule" in the context of these studies.[2][5] However, comprehensive long-term chronic toxicity studies (e.g., 90 days or longer) have not been published in the peer-reviewed literature. Therefore, researchers should exercise caution and conduct their own safety assessments for experiments involving chronic administration.
Q2: Have any specific organ toxicities been observed in preclinical studies?
A2: No specific organ toxicities have been reported. In particular, studies have shown no evidence of liver pathology. Oral administration at high doses (up to 800mg/kg/day for 6 days) did not produce gross abnormalities or liver pathology in mice.[4] Furthermore, treatment did not cause any elevation in liver transaminase levels, which are key indicators of liver damage.[2]
Q3: Was this compound tested for mutagenicity or genotoxicity?
A3: Yes. An Ames mutagenicity assay was conducted, and the results indicated that this compound is not mutagenic.[4] This is a critical early safety assessment that suggests the compound is unlikely to cause DNA mutations.
Q4: Does this compound have potential for drug-drug interactions?
A4: Preliminary in vitro assessments suggest a low potential for common drug-drug interactions. A cytochrome P450 (CYP450) inhibition assay was conducted and returned negative, indicating that this compound is not likely to inhibit major CYP450 enzymes responsible for metabolizing many common drugs.[4]
Q5: What should I do if I observe unexpected adverse effects in my animal models during a long-term study?
A5: If you observe unexpected adverse effects (e.g., significant weight loss, behavioral changes, signs of distress), it is critical to document these findings thoroughly. Consider the following troubleshooting steps:
-
Confirm Dosing Accuracy: Verify your formulation, concentration, and administration volume to rule out a dosing error.
-
Reduce the Dose: Lower the dose to a previously tolerated level or establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Monitor Clinical Signs: Increase the frequency of monitoring for clinical signs, body weight, and food/water intake.
-
Collect Samples: If ethically permissible and part of your protocol, collect blood samples for clinical chemistry and hematology to assess organ function.
-
Perform Necropsy: At the end of the study or if an animal is euthanized due to humane endpoints, perform a thorough gross necropsy and collect tissues for histopathological analysis to identify any target organs of toxicity.
Quantitative Safety Data Summary
The following tables summarize the key quantitative safety and pharmacological data from published preclinical studies.
Table 1: In Vivo Safety and Tolerability of this compound in Mice
| Parameter | Duration | Dose | Species | Observation | Citation |
| Gross Pathology | 6 Days | Up to 800 mg/kg/day (oral) | Mouse | No gross abnormalities or liver pathology | [4] |
| Body Weight | 3 Weeks | 100 mg/kg/day (in water) | Mouse | No change in body weight | [1][4] |
| Liver Transaminases | Not Specified | Not Specified | Mouse | No elevation in liver transaminase levels | [2] |
| Hypoglycemia | Not Specified | Therapeutic Doses | Mouse | Did not cause dangerously low blood glucose | [6] |
Table 2: In Vitro Safety and Pharmacological Profile
| Assay | Result | Observation | Citation |
| TXNIP Expression IC₅₀ | 0.64 µM | Effective concentration for target engagement | [2][3] |
| Cytotoxicity | None Observed | No cytotoxicity was reported alongside IC₅₀ determination | [2] |
| Ames Mutagenicity | Negative | Non-mutagenic | [4] |
| CYP450 Inhibition | Negative | Low potential for drug-drug interactions via this mechanism | [4] |
Experimental Protocols
Protocol 1: Method for In Vivo Tolerability Study (Adapted from Published Research)
This protocol is a generalized representation based on the methodologies described in the cited literature.[1][4]
-
Animal Model: C57BL/6J mice, male, 8-10 weeks of age.
-
Acclimatization: Animals are acclimatized for at least one week prior to the study, with free access to standard chow and water.
-
Grouping: Animals are randomly assigned to a control group (vehicle) and a treatment group (this compound). A typical group size is n=8-16.
-
Compound Administration: For oral administration, this compound is dissolved in drinking water at a concentration calculated to deliver a target dose (e.g., 100 mg/kg/day) based on average daily water consumption. The solution is freshly prepared and replaced regularly.
-
Monitoring:
-
Body Weight: Measured at baseline and at least twice weekly throughout the study.
-
Clinical Observations: Animals are observed daily for any signs of toxicity, such as changes in posture, activity, breathing, or grooming.
-
Food and Water Intake: Measured to ensure no significant changes between groups.
-
-
Terminal Procedures: At the end of the study period (e.g., 3 weeks), animals are euthanized. A gross necropsy is performed, and major organs (liver, kidneys, spleen, heart, lungs) are visually inspected for any abnormalities. Organ weights may be recorded.
-
Histopathology (Optional but Recommended): Organs are preserved in 10% neutral buffered formalin for subsequent histopathological processing and analysis to identify microscopic changes.
Protocol 2: General Framework for a Chronic Toxicity Study (Based on OECD Guideline 452)
For researchers planning studies longer than 4 weeks, a more comprehensive chronic toxicity study design is recommended. This framework is based on established guidelines like OECD 452.[7][8]
-
Objective: To characterize the toxicological profile of this compound following repeated oral administration for a prolonged period (e.g., 90 days or 12 months).
-
Animal Model: Rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse). Both sexes should be used.
-
Dose Levels: A minimum of three dose levels (low, mid, high) plus a concurrent vehicle control group. The high dose should elicit signs of minimal toxicity without causing severe suffering or death.
-
Group Size: At least 10-20 animals per sex per group.
-
Administration: Daily oral gavage is preferred for dose accuracy.
-
In-Life Monitoring:
-
Detailed clinical observations (daily).
-
Body weight and food consumption (weekly).
-
Ophthalmology examination (pre-study and at termination).
-
Hematology and clinical chemistry (e.g., at 1, 3, and 6 months, and at termination).
-
-
Terminal Assessments:
-
Full gross necropsy on all animals.
-
Organ weights of key organs.
-
Histopathological examination of a comprehensive list of tissues from all control and high-dose animals, and any gross lesions from other groups.
-
Visualizations: Pathways and Workflows
Signaling Pathway
Experimental Workflow
// Nodes A [label="1. Study Design\n(Dose Selection, Duration, Species)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Animal Acclimatization\n(Minimum 1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Pre-Study Measurements\n(Body Weight, Baseline Bloodwork)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Randomization & Dosing Period\n(Daily Administration)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. In-Life Monitoring\n(Clinical Signs, Weight, Food Intake)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Interim & Terminal Sample Collection\n(Blood for Hematology/Clin Chem)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Necropsy & Histopathology\n(Gross Exam, Organ Weights, Tissue Fixation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Data Analysis & Reporting\n(Statistics, Final Report)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [label="Daily", color="#5F6368"]; E -> F [label="Scheduled", color="#5F6368"]; F -> G [label="At Termination", color="#5F6368"]; G -> H [color="#5F6368"]; } dot Caption: General workflow for a preclinical long-term safety study.
Troubleshooting Logic
// Nodes Start [label="Adverse Event Observed\n(e.g., >10% Weight Loss)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckDose [label="Is dosing formulation\nand administration correct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; DoseError [label="Correct Dosing Error\n& Continue Monitoring", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; ConsiderDoseReduction [label="Is the effect severe or life-threatening?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ReduceDose [label="Reduce dose for all animals in cohort.\nEstablish NOAEL.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Euthanize [label="Euthanize affected animals per humane endpoints.\nPerform full necropsy.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CollectData [label="Collect blood for analysis if possible.\nContinue close monitoring of cohort.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckDose [color="#5F6368"]; CheckDose -> DoseError [label=" No", color="#5F6368"]; CheckDose -> ConsiderDoseReduction [label=" Yes", color="#5F6368"]; ConsiderDoseReduction -> Euthanize [label=" Yes", color="#5F6368"]; ConsiderDoseReduction -> ReduceDose [label=" No", color="#5F6368"]; ReduceDose -> CollectData [color="#5F6368"]; } dot Caption: Decision tree for troubleshooting adverse events in animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 5. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. oecd.org [oecd.org]
- 8. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
Validation & Comparative
Validating SRI-37330's Mechanism of Action: A Comparative Analysis in TXNIP Knockout Mice
For researchers and professionals in drug development, this guide provides an objective comparison of SRI-37330's performance against alternative thioredoxin-interacting protein (TXNIP) inhibitors. We delve into the experimental data that validates its mechanism of action, with a specific focus on studies utilizing TXNIP knockout mice to elucidate its precise cellular targets.
This compound has emerged as a promising small molecule inhibitor of TXNIP, a protein implicated in pancreatic beta-cell apoptosis and the pathogenesis of diabetes.[1][2] This guide will dissect the key findings surrounding this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its function.
This compound: Mechanism of Action and In Vivo Efficacy
This compound, a substituted quinazoline (B50416) sulfonamide, was identified through high-throughput screening and has been shown to potently inhibit TXNIP expression at the transcriptional level in rodent and human islets.[3][4] In vivo studies have demonstrated its ability to rescue mice from both streptozotocin (B1681764) (STZ)-induced (a model for Type 1 diabetes) and obesity-induced (a model for Type 2 diabetes) diabetes.[2] Strikingly, oral administration of this compound in diabetic db/db mice led to the normalization of blood glucose levels within days.[2] The primary mechanism for this glucose-lowering effect appears to be a reduction in serum glucagon (B607659) levels and the inhibition of basal hepatic glucose production.[2][3]
The Crucial Role of TXNIP: Insights from Knockout Mouse Models
To definitively validate that this compound exerts its effects through the inhibition of TXNIP, studies were conducted on TXNIP-deficient mice. These experiments revealed that the beneficial effects of this compound on glucose homeostasis were absent in mice lacking the TXNIP gene.[3] This lack of effect was associated with an inability of the compound to lower serum glucagon levels in these mice, strongly suggesting that the regulation of glucagon secretion by this compound is TXNIP-dependent.[3]
However, the research also unveiled a TXNIP-independent mechanism. In primary hepatocytes isolated from TXNIP-deficient mice, this compound retained its ability to block glucagon-induced glucose output and cAMP production.[3] This indicates that this compound can directly inhibit hepatic glucagon sensitivity through a mechanism that does not involve TXNIP.
dot
Caption: Dual mechanisms of this compound action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating this compound.
Table 1: Effect of this compound on TXNIP Expression
| Cell Type/Tissue | Condition | This compound Effect on TXNIP Expression | Reference |
| Rat INS-1 cells | High Glucose (25 mM) | Significant decrease in mRNA | [3] |
| Primary mouse islets | High Glucose | Significant decrease in mRNA | [3] |
| Human islets | High Glucose | Significant decrease in mRNA | [3] |
| Human Islets | - | 70% inhibition of TXNIP promoter activity | [2] |
Table 2: In Vivo Efficacy of this compound in Diabetic Mouse Models
| Mouse Model | Treatment | Key Outcomes | Reference |
| db/db mice (Type 2 Diabetes) | Oral this compound | Normalization of blood glucose | [2] |
| STZ-induced diabetic mice (Type 1 Diabetes) | Oral this compound | Protection from diabetes development | [2] |
| STZ-induced diabetic mice (overt diabetes) | Oral this compound | Rescue from overt diabetes | [5] |
| C57BL/6J mice | Oral this compound | Significantly decreased basal hepatic glucose production | [3] |
Table 3: Comparison of this compound with Other Anti-Diabetic Agents
| Mouse Model | Comparison Drugs | Outcome | Reference |
| STZ-induced diabetic mice | Metformin, Empagliflozin | This compound achieved better blood glucose control | [2] |
Alternative TXNIP Inhibitors
While this compound shows significant promise, other molecules are also being investigated for their TXNIP-inhibiting properties.
-
Verapamil: A calcium channel blocker that has been shown to inhibit TXNIP expression.[1] Clinical studies have suggested its potential benefit in individuals with recent-onset Type 1 diabetes.[2][6] However, its lack of specificity for TXNIP is a notable difference from this compound.[5]
-
Quinazoline Derivatives (D-2 and C-1): Newer compounds designed based on the structure of this compound.[7] These derivatives have shown the ability to protect pancreatic beta cells from palmitate-induced apoptosis by decreasing TXNIP expression and reducing oxidative stress.[7]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in this guide.
STZ-Induced Diabetes Mouse Model
dot
Caption: Workflow for STZ-induced diabetes model.
-
Animal Model: Male C57BL/6J mice are typically used.
-
Induction of Diabetes: Mice receive multiple low-dose injections of streptozotocin (STZ), a chemical toxic to pancreatic beta cells.[5] A common protocol involves intraperitoneal injections of STZ (e.g., 50 mg/kg body weight) for five consecutive days.
-
Blood Glucose Monitoring: Blood glucose levels are monitored regularly from the tail vein using a glucometer.
-
Confirmation of Diabetes: Mice with blood glucose levels consistently above a certain threshold (e.g., 250-300 mg/dL) are considered diabetic.[8]
-
Treatment: this compound is administered orally, often mixed in the drinking water or delivered by gavage.[2][5] Control groups receive a vehicle control.
-
Outcome Measures: Blood glucose levels, serum insulin (B600854), and glucagon levels are measured at specified time points.
Hyperinsulinemic-Euglycemic Clamp
This procedure is used to assess insulin sensitivity and glucose metabolism.
-
Animal Preparation: Mice are fasted overnight prior to the clamp experiment.
-
Infusion: A primed and continuous infusion of human insulin is administered.
-
Glucose Infusion: A 20% glucose solution is infused at a variable rate to maintain euglycemia (normal blood glucose levels).
-
Tracer Infusion: A continuous infusion of a glucose tracer (e.g., [3-³H]-glucose) is used to measure whole-body glucose turnover.
-
Data Analysis: The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity. The tracer data allows for the calculation of hepatic glucose production and peripheral glucose uptake.
Quantitative Real-Time PCR (qRT-PCR) for TXNIP Expression
-
RNA Extraction: Total RNA is extracted from cells (e.g., INS-1 cells, islets) using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for PCR with SYBR Green dye and primers specific for the TXNIP gene and a housekeeping gene (e.g., 18S ribosomal RNA) for normalization.
-
Data Analysis: The relative expression of TXNIP mRNA is calculated using the comparative Ct method.
Conclusion
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Research & Innovation | UAB News [uab.edu]
- 3. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 6. frontiersin.org [frontiersin.org]
- 7. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SRI-37330 and Verapamil in TXNIP Inhibition
For Researchers, Scientists, and Drug Development Professionals
Thioredoxin-interacting protein (TXNIP) has emerged as a critical regulator of cellular stress, inflammation, and metabolism, making it a compelling therapeutic target for a range of diseases, including diabetes and cardiovascular conditions.[1] Two compounds that have garnered significant attention for their ability to inhibit TXNIP are SRI-37330, a novel small molecule specifically designed for this purpose, and verapamil (B1683045), a long-established calcium channel blocker. This guide provides an objective, data-driven comparison of these two agents to inform research and development decisions.
At a Glance: Key Differences
| Feature | This compound | Verapamil |
| Primary Mechanism | Direct inhibitor of TXNIP expression | L-type calcium channel blocker with secondary TXNIP inhibition |
| Potency (TXNIP Inhibition) | High (IC50 ≈ 0.64 µM for mRNA) | Low (estimated to be ~100-fold less potent than this compound)[2] |
| Specificity | Highly specific for TXNIP signaling pathways | Non-specific, with broad effects due to calcium channel blockade[2] |
| Development Status | Investigational new drug | FDA-approved for cardiovascular indications |
Quantitative Analysis of TXNIP Inhibition
The following table summarizes the available quantitative data for this compound and verapamil in inhibiting TXNIP expression.
| Parameter | This compound | Verapamil | Source |
| IC50 (TXNIP mRNA inhibition) | 0.64 µM (in INS-1 cells) | Not explicitly reported, but estimated to be ~64 µM based on relative potency. | [3] |
| Effective Concentration | 1 µM (in vitro) | 50-100 µM (in vitro) | [4] |
| Reported TXNIP mRNA Reduction | Significant dose-dependent reduction | ~50% reduction in INS-1 cells at 11 mmol/l glucose | [4] |
| Reported TXNIP Protein Reduction | Dose-dependent reduction | 80% reduction in isolated islets of treated animals | [4] |
Mechanism of Action: A Tale of Two Pathways
This compound and verapamil inhibit TXNIP through distinct mechanisms, leading to different downstream effects and specificity profiles.
This compound acts as a direct inhibitor of TXNIP gene expression. It was identified through high-throughput screening of 300,000 small molecules and subsequent medicinal chemistry optimization to specifically target the TXNIP signaling pathway.[2] This specificity minimizes off-target effects.
Verapamil , on the other hand, is a non-dihydropyridine calcium channel blocker. Its inhibition of TXNIP expression is a secondary effect of its primary function. By blocking L-type calcium channels, verapamil reduces intracellular calcium levels, which in turn suppresses the transcription of the TXNIP gene.[4][5] This non-specific mechanism of TXNIP inhibition means that verapamil's effects are broader and can be accompanied by cardiovascular side effects.[2]
Figure 1. Mechanisms of TXNIP Inhibition.
The TXNIP Signaling Pathway and Points of Inhibition
TXNIP plays a central role in several key cellular processes, including apoptosis and inflammation, primarily through its interaction with thioredoxin (Trx) and the NLRP3 inflammasome.
Under normal conditions, Trx binds to and inhibits Apoptosis Signal-regulating Kinase 1 (ASK1). However, upon upregulation of TXNIP (e.g., due to high glucose), TXNIP binds to Trx, releasing ASK1. This free ASK1 then activates downstream signaling cascades, leading to apoptosis.
Furthermore, TXNIP can directly activate the NLRP3 inflammasome, a key component of the innate immune system. This activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, active forms.
Both this compound and verapamil, by inhibiting the expression of TXNIP, can disrupt these pathological signaling events.
Figure 2. Overview of the TXNIP Signaling Pathway and Inhibition.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to quantify the effects of this compound and verapamil on TXNIP.
Quantification of TXNIP mRNA Expression (RT-qPCR)
Figure 3. Workflow for RT-qPCR Analysis of TXNIP mRNA.
-
RNA Isolation: Total RNA is extracted from cells or tissues treated with either this compound, verapamil, or a vehicle control using a suitable RNA isolation kit.
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for the TXNIP gene and a reference gene (e.g., GAPDH, ACTB). The reaction is performed in a real-time PCR system, and the amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (TaqMan).
-
Data Analysis: The relative expression of TXNIP mRNA is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of TXNIP to the reference gene.
Western Blot Analysis of TXNIP Protein Expression
References
- 1. The Effect of Verapamil on TXNIP Gene Expression, GLP1R mRNA, FBS, HbA1c, and Lipid Profile in T2DM Patients Receiving Metformin and Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TXNIP inhibition in the treatment of diabetes. Verapamil as a novel therapeutic modality in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
A Comparative Guide to the Efficacy of SRI-37330 and Other TXNIP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of SRI-37330 (also known as TIX100), a potent and specific inhibitor of Thioredoxin-Interacting Protein (TXNIP), with other known TXNIP inhibitors. The information is compiled from preclinical studies and is intended to support research and development in the field of metabolic diseases, particularly diabetes.
Executive Summary
This compound has emerged as a highly promising therapeutic candidate for diabetes by directly targeting TXNIP, a key regulator of cellular stress and metabolism. Compared to other compounds with TXNIP-inhibiting properties, such as the calcium channel blocker verapamil (B1683045) and newly synthesized quinazoline (B50416) derivatives, this compound demonstrates superior potency, specificity, and preclinical efficacy. This guide presents available quantitative data, detailed experimental methodologies, and relevant signaling pathways to facilitate an objective evaluation of these compounds.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the efficacy of this compound and other TXNIP inhibitors based on available preclinical research.
Table 1: In Vitro Efficacy of TXNIP Inhibitors
| Compound | Cell Line / Primary Cells | Key Efficacy Metric | Result | Citation(s) |
| This compound | Rat INS-1 cells | IC50 for TXNIP mRNA expression | 0.64 µM | [1] |
| Rat INS-1 cells | Inhibition of TXNIP promoter activity (at 1 µM) | ~70% | [2] | |
| Human Islets | TXNIP Inhibition (at 1 µM) | Significantly greater than verapamil | [3] | |
| Verapamil | Rat INS-1 cells | TXNIP Inhibition | ~100-times less potent than TIX100 (this compound) | [4] |
| Human Islets | TXNIP Inhibition (at 100 µM) | Significant inhibition, but less than TIX100 (this compound) | [3] | |
| Compound D-2 | Mouse MIN6 β-cells | Protection from palmitate-induced apoptosis (at 10 µM) | 87.2% cell viability | [5] |
| Compound C-1 | Mouse MIN6 β-cells | Protection from palmitate-induced apoptosis (at 10 µM) | 71.5% cell viability | [5] |
Table 2: In Vivo Efficacy of TXNIP Inhibitors in Diabetic Mouse Models
| Compound | Animal Model | Key Efficacy Metric | Result | Citation(s) |
| This compound | db/db mice (Type 2 Diabetes) | Blood Glucose Normalization | Achieved within days of treatment | [6] |
| STZ-induced diabetic mice (Type 1 Diabetes) | Blood Glucose Control | Outperformed metformin (B114582) and empagliflozin | [1][7] | |
| STZ-induced diabetic mice (Type 1 Diabetes) | Rescue from overt diabetes | Effective even after disease onset | [1] | |
| Verapamil | STZ-induced diabetic mice (Type 1 Diabetes) | Rescue from overt diabetes | Rescued mice from diabetes | [8] |
| BTBRob/ob mice (Type 2 Diabetes) | Glucose Homeostasis | Improved glucose homeostasis | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
TXNIP Signaling Pathway in Pancreatic β-Cells
Under hyperglycemic conditions, increased glucose metabolism leads to the upregulation of TXNIP. TXNIP then inhibits the antioxidant protein thioredoxin (TRX), leading to increased oxidative stress. This, in turn, can activate the NLRP3 inflammasome and apoptotic pathways, ultimately causing β-cell dysfunction and death. This compound acts by inhibiting the transcription of the TXNIP gene.
Caption: TXNIP signaling pathway in pancreatic β-cells under high glucose conditions.
Experimental Workflow for In Vitro Comparison of TXNIP Inhibitors
A general workflow for comparing the efficacy of different TXNIP inhibitors in a cell-based assay is outlined below. This involves treating cells with the compounds and subsequently measuring TXNIP expression and downstream cellular effects.
Caption: General workflow for in vitro comparison of TXNIP inhibitors.
Detailed Experimental Protocols
In Vitro TXNIP Inhibition Assay in INS-1 Cells
This protocol is adapted from studies evaluating this compound.[1]
-
Cell Culture: Rat insulinoma (INS-1) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
Induction of TXNIP Expression: To mimic diabetic conditions, cells are exposed to high glucose (e.g., 25 mM) for a specified period (e.g., 24 hours) prior to and during treatment.
-
Compound Treatment: this compound, verapamil, or other test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at a range of concentrations. A vehicle control (DMSO) is run in parallel.
-
Measurement of TXNIP mRNA Expression (qPCR):
-
After incubation (e.g., 24 hours), total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
Quantitative real-time PCR (qPCR) is performed using primers specific for TXNIP and a housekeeping gene (e.g., β-actin) for normalization.
-
The relative expression of TXNIP mRNA is calculated using the ΔΔCt method.
-
-
Measurement of TXNIP Protein Expression (Western Blot):
-
Following treatment, cells are lysed, and total protein is quantified.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for TXNIP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control (e.g., β-actin) is used for normalization.
-
In Vivo Efficacy Study in a Type 2 Diabetes Mouse Model (db/db mice)
This protocol is based on the evaluation of this compound.[6]
-
Animals: Male, obese, diabetic db/db mice and their non-diabetic db/+ littermates are used.
-
Compound Administration: this compound is administered orally, for example, by addition to the drinking water (e.g., 100 mg/kg/day). A control group receives regular drinking water.
-
Monitoring:
-
Blood Glucose: Blood glucose levels are monitored regularly (e.g., daily or weekly) from a tail snip using a glucometer.
-
Body Weight: Body weight is measured at regular intervals.
-
-
Glucose Tolerance Test (GTT):
-
After a period of treatment, mice are fasted overnight.
-
A baseline blood glucose level is measured.
-
Mice are given an intraperitoneal (IP) injection of glucose (e.g., 2 g/kg body weight).
-
Blood glucose levels are measured at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Tissue Analysis: At the end of the study, tissues such as the pancreas and liver can be harvested for histological analysis (e.g., islet morphology, hepatic steatosis) and molecular analysis (e.g., gene expression).
Conclusion
The available preclinical data strongly suggest that this compound is a potent and specific inhibitor of TXNIP with significant therapeutic potential for diabetes. It demonstrates superior in vitro potency compared to verapamil and robust in vivo efficacy in normalizing blood glucose and protecting against diabetes in mouse models. While the newly developed quinazoline derivatives D-2 and C-1 show promise in protecting pancreatic β-cells, further direct comparative studies with this compound are needed to fully assess their relative efficacy. The detailed protocols and pathway diagrams provided in this guide are intended to aid researchers in the design and execution of further comparative studies in the development of novel TXNIP-targeted therapies.
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Diabetes pathogenic mechanisms and potential new therapies based upon a novel target called TXNIP - PMC [pmc.ncbi.nlm.nih.gov]
confirming SRI-37330 specificity for TXNIP over other arrestins
A Comparative Guide for Researchers
SRI-37330 has emerged as a potent and specific small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP), a key regulator in cellular stress and glucose metabolism. This guide provides a comprehensive comparison of this compound's specificity for TXNIP over other members of the arrestin protein family, supported by experimental data and detailed protocols.
Specificity of this compound for TXNIP
This compound's primary mechanism of action is the inhibition of TXNIP gene expression at the transcriptional level.[1][2] This sets it apart from compounds that may directly bind to proteins. Experimental evidence demonstrates that this compound selectively reduces TXNIP mRNA and protein levels without significantly affecting other arrestin family members.
Gene Expression Analysis
A key study utilizing RNA sequencing of human islets treated with this compound revealed a specific downregulation of TXNIP and its associated signaling pathways.[1][2] Notably, the expression of other arrestin genes, such as arrestin beta 1 (ARRB1) and arrestin beta 3 (ARRDC3), remained unaltered, highlighting the compound's specificity at the transcriptomic level.[2]
| Gene | Effect of this compound Treatment | Method | Organism/Cell Line |
| TXNIP | Significantly Decreased | qRT-PCR, RNA-Seq | Human Islets, Mouse Islets, Rat INS-1 Cells |
| ARRB1 | No Significant Change | qRT-PCR | Human Islets |
| ARRDC3 | No Significant Change | qRT-PCR | Human Islets |
| TRX | No Significant Change | qRT-PCR | Human Islets |
Mechanism of Action: Transcriptional Inhibition
This compound inhibits the promoter activity of the TXNIP gene.[1][3] Chromatin immunoprecipitation assays have shown that this compound specifically inhibits the binding of polymerase II to the E-box motif within the TXNIP promoter region.[1] This targeted disruption of transcription initiation is a cornerstone of its specific action.
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the specificity of this compound.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the mRNA levels of TXNIP and other arrestin family genes following this compound treatment.
Protocol:
-
Cell Culture and Treatment: Plate human islets, mouse islets, or INS-1 cells and culture under appropriate conditions. Treat cells with this compound at various concentrations (e.g., 0.1 µM to 10 µM) or a vehicle control for a specified duration (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using a qPCR instrument and a SYBR Green-based detection method. Use primers specific for TXNIP, ARRB1, ARRDC3, TRX, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Luciferase Reporter Assay for Promoter Activity
Objective: To measure the effect of this compound on the transcriptional activity of the TXNIP promoter.
Protocol:
-
Plasmid Construction: Clone the human TXNIP promoter region upstream of a luciferase reporter gene in an appropriate expression vector.
-
Cell Transfection: Co-transfect the TXNIP promoter-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) into a suitable cell line (e.g., INS-1 cells).
-
Compound Treatment: After transfection, treat the cells with this compound or a vehicle control.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
RNA Sequencing (RNA-Seq)
Objective: To perform a global analysis of gene expression changes in response to this compound.
Protocol:
-
Sample Preparation: Isolate high-quality total RNA from human islets treated with this compound or a vehicle control.
-
Library Preparation: Prepare sequencing libraries from the RNA samples using a commercial RNA-Seq library preparation kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the human reference genome. Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to the controls. Conduct gene ontology and pathway analysis to understand the biological processes affected.
TXNIP Signaling Pathway
TXNIP is a central node in several signaling pathways, including those involved in oxidative stress and inflammation.[4] It binds to and inhibits the antioxidant protein thioredoxin (TRX).[5] Under conditions of cellular stress, TXNIP can dissociate from TRX and bind to the NLRP3 inflammasome, leading to its activation.[4]
Summary
References
- 1. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 2. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioredoxin-Interacting Protein in Cancer and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of SRI-37330's Preclinical Efficacy in Diabetes Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for SRI-37330, a novel thioredoxin-interacting protein (TXNIP) inhibitor, with alternative diabetes therapies. The information presented is collated from publicly available preclinical research data and is intended to facilitate independent verification and further investigation into this promising therapeutic candidate.
Executive Summary
This compound (also known as TIX100) is an orally bioavailable small molecule that has demonstrated significant anti-diabetic properties in various preclinical models. It functions by inhibiting TXNIP, a protein upregulated in diabetic states that negatively impacts pancreatic beta-cell function and survival. This compound has been shown to be more potent than the non-specific TXNIP inhibitor, verapamil. Preclinical studies in mouse models of both Type 1 and Type 2 diabetes have shown that this compound normalizes blood glucose levels, reduces serum glucagon (B607659), and decreases hepatic glucose production. Notably, it has shown superior blood glucose control compared to metformin (B114582) and empagliflozin (B1684318) in some preclinical settings.
Mechanism of Action: TXNIP Inhibition
High glucose levels in diabetic individuals lead to an overproduction of thioredoxin-interacting protein (TXNIP).[1] This excess TXNIP binds to and inhibits thioredoxin (Trx), a key antioxidant protein, leading to increased oxidative stress and cellular damage, particularly in pancreatic beta-cells.[2] Furthermore, TXNIP is implicated in the activation of the NLRP3 inflammasome, contributing to inflammation and beta-cell apoptosis.[2] this compound directly inhibits the expression of TXNIP, thereby protecting beta-cells from glucotoxicity-induced apoptosis and preserving their function.[1]
Comparative Preclinical Efficacy
The following tables summarize the key quantitative findings from preclinical studies on this compound and its comparators.
| Parameter | This compound | Verapamil | Metformin | Empagliflozin | Source |
| TXNIP Inhibition (IC50) | 0.64 µM (in INS-1 cells) | ~100-fold less potent than this compound | Indirectly reduces TXNIP | Not a direct TXNIP inhibitor | [1][3][4][5][6] |
| Oral Bioavailability | High | Variable | ~50-60% | ~60-70% | [7] |
| Model | Parameter | This compound Treatment | Control/Comparator | % Change/Observation | Source |
| db/db Mice (Type 2 Diabetes) | Fasting Blood Glucose | Significant reduction | Untreated Control | Returned to euglycemic levels within days | [6][7] |
| db/db Mice (Type 2 Diabetes) | Serum Glucagon | Significant reduction | Untreated Control | Lowered fasting serum glucagon levels | [6] |
| db/db Mice (Type 2 Diabetes) | Hepatic Glucose Production | Significantly downregulated | Untreated Control | Reduced basal hepatic glucose production | [6] |
| STZ-induced Diabetic Mice (Type 1 Diabetes) | Non-fasting Blood Glucose | Significant reduction to near normal levels | Untreated Control | Maintained significantly lower blood glucose | [6] |
| STZ-induced Diabetic Mice (Type 1 Diabetes) | Fasting Blood Glucose | Significant reduction | Untreated Control | Lowered fasting blood glucose | [6] |
| STZ-induced Diabetic Mice (Type 1 Diabetes) | Serum Glucagon | 3.6-fold lower | Untreated Control | Significantly reduced fasting serum glucagon | [6] |
| STZ-induced Diabetic Mice (Type 1 Diabetes) | Body Weight | Maintained higher body weight | Untreated Control | Prevented diabetes-associated weight loss | [6] |
| STZ-induced Diabetic Mice (Type 1 Diabetes) | Blood Glucose vs. Comparators | Better blood glucose control | Metformin and Empagliflozin | Outperformed in normalizing blood glucose | [7][8] |
Experimental Protocols
In Vivo Diabetes Models
Streptozotocin (B1681764) (STZ)-Induced Diabetes Model (Type 1 Diabetes)
-
Animals: Male C57BL/6J mice.
-
Induction: Multiple low-dose intraperitoneal injections of STZ (e.g., 40-50 mg/kg body weight) for five consecutive days.[9][10] Blood glucose levels are monitored, and mice with levels consistently above a predetermined threshold (e.g., >250-300 mg/dL) are considered diabetic.[9][10][11][12]
-
Treatment: this compound is administered orally, either in drinking water or via gavage, at a specified dose (e.g., 100 mg/kg/day).[5]
-
Monitoring: Blood glucose, body weight, and serum glucagon levels are monitored regularly throughout the study.
db/db Mouse Model (Type 2 Diabetes)
-
Animals: Male db/db mice, which are genetically obese and insulin-resistant.
-
Treatment: this compound is administered orally, typically in the drinking water, at a specified concentration to achieve the desired daily dosage.[6]
-
Monitoring: Non-fasting and fasting blood glucose levels, serum insulin (B600854) and glucagon levels, and body weight are measured at regular intervals. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis and insulin sensitivity.
Key Experimental Procedures
Glucose Tolerance Test (GTT)
-
Fast mice overnight (approximately 16 hours) with free access to water.
-
Record baseline blood glucose from a tail snip using a glucometer.
-
Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.
-
Measure blood glucose at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
Measurement of Serum Glucagon
-
Collect blood samples from mice via cardiac puncture or tail vein bleeding into tubes containing aprotinin (B3435010) to prevent glucagon degradation.
-
Centrifuge the blood to separate the plasma.
-
Measure glucagon concentration in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanism of this compound and the experimental design, the following diagrams are provided.
Caption: TXNIP Signaling Pathway in Diabetes and the Point of Intervention for this compound.
Caption: General Workflow for Preclinical Evaluation of this compound in Diabetic Mouse Models.
References
- 1. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 2. TXNIP inhibition in the treatment of diabetes. Verapamil as a novel therapeutic modality in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Streptozotocin-Induced Diabetes Models: Pathophysiological Mechanisms and Fetal Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of streptozotocin on altering normal glucose homeostasis during insulin testing in diabetic rats compared to normoglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Effect of empagliflozin on weight in patients with prediabetes and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Reversal of Hepatic Steatosis by SRI-37330: A Comparative Histological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validation of SRI-37330 in reversing hepatic steatosis, with a primary focus on histological evidence. While direct, publicly available histological studies on this compound are limited, this guide synthesizes information based on its known mechanisms of action and compares its potential histological impact with established alternative interventions. Experimental data from related studies are presented to offer a predictive validation framework.
Introduction to this compound and Hepatic Steatosis
Hepatic steatosis, the abnormal accumulation of lipids within liver cells, is a hallmark of non-alcoholic fatty liver disease (NAFLD). This compound is a novel small molecule that has shown promise in preclinical models for treating metabolic disorders. It is known to reverse hepatic steatosis, primarily by inhibiting glucagon (B607659) secretion and function, and by downregulating the expression of thioredoxin-interacting protein (TXNIP).[1] Histological validation is the gold standard for assessing the efficacy of any treatment for hepatic steatosis, involving microscopic examination of liver tissue to quantify the reduction in fat accumulation, inflammation, and cellular damage.
Comparative Analysis of Histological Outcomes
Due to the absence of specific published histological data for this compound, this section provides a comparative table inferring its potential effects based on its mechanisms of action—glucagon antagonism and TXNIP inhibition. These are compared against interventions with published histological validation.
| Intervention | Key Histological Findings | Supporting Evidence |
| This compound (Inferred) | Expected to reduce macrovesicular steatosis. Potential to decrease lobular inflammation and hepatocyte ballooning due to reduced lipotoxicity. | Based on its known function as a glucagon signaling inhibitor and TXNIP downregulator. Glucagon receptor agonists have been shown to reverse hepatic steatosis.[2][3] The role of TXNIP inhibition in steatosis is complex, with some studies suggesting a protective role against steatohepatitis. |
| Diet Reversal (High-Fat Diet to Chow) | Significant resolution of macrovesicular steatosis. Reduction in lobular inflammation and hepatocyte ballooning.[4][5] | Mice switched from a high-fat and high-fructose diet to a standard chow diet showed reversal of key histological features of metabolic dysfunction-associated steatotic liver disease (MASLD).[4] |
| Glucagon Receptor Agonists | Reduction in liver triglycerides and reversal of hepatic steatosis in diet-induced obese mice.[2][3] | Chronic administration of a selective glucagon receptor agonist (IUB288) in diet-induced obese mice reduced liver triglycerides.[2][3] |
| TXNIP Inhibition/Deletion | The role of TXNIP is complex. Some studies show TXNIP deficiency exacerbates steatohepatitis, while others suggest its inhibition ameliorates steatosis by suppressing lipogenesis.[1] Upregulation of hepatic TXNIP is positively correlated with steatosis, ballooning, and inflammation in NAFLD patients.[1] | Deletion of the Txnip gene in mice fed a methionine-choline-deficient (MCD) diet enhanced hepatic steatosis, inflammation, and fibrosis.[1] Conversely, other research indicates that inhibiting TXNIP could be a therapeutic strategy. |
| Bariatric Surgery | Significant improvement in NAFLD Activity Score (NAS), with a high percentage of patients showing improvement in steatosis, inflammation, and ballooning. Fibrosis improvement is also observed.[6][7] | A prospective multicenter cohort study showed that at 1 year post-bariatric surgery, 80% of patients had a ≥2-point improvement in NAS.[6][7] |
| Vitamin E | Improvement in steatosis, lobular inflammation, and hepatocellular ballooning in non-diabetic patients with NASH.[3][8] | The PIVENS trial demonstrated that vitamin E (800 IU/day) resulted in significant histological improvement compared to placebo.[3] |
| Pioglitazone | Improvement in steatosis, lobular inflammation, and hepatocyte ballooning.[2][3] | This PPARγ agonist has been shown to improve features of steatohepatitis in both diabetic and non-diabetic patients. |
Experimental Protocols
Detailed methodologies are crucial for the validation of therapeutic agents targeting hepatic steatosis. Below are standard protocols used in preclinical research.
Induction of Hepatic Steatosis in Animal Models
-
High-Fat Diet (HFD) Model:
-
Animals: C57BL/6J mice are commonly used.
-
Diet: A diet providing 45% to 60% of its calories from fat is administered for a period of 8 to 16 weeks to induce obesity and hepatic steatosis.
-
Validation: Confirmation of steatosis is typically done by measuring liver triglyceride content and performing histological analysis.
-
-
Methionine- and Choline-Deficient (MCD) Diet Model:
-
Animals: Mice (e.g., C57BL/6J) or rats.
-
Diet: An MCD diet is fed for 4 to 8 weeks. This model induces steatohepatitis (NASH) with inflammation and fibrosis, in addition to steatosis.
-
Caution: This model is associated with weight loss and is not representative of the metabolic syndrome typically seen in human NAFLD.
-
Histological Analysis of Liver Tissue
-
Tissue Collection and Fixation: Livers are harvested from euthanized animals, and sections are fixed in 10% neutral buffered formalin for 24-48 hours.
-
Paraffin (B1166041) Embedding and Sectioning: Fixed tissues are processed, embedded in paraffin, and sectioned at a thickness of 4-5 µm.
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:
-
Deparaffinize and rehydrate sections.
-
Stain with hematoxylin to visualize cell nuclei (blue).
-
Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink).
-
This stain allows for the assessment of overall liver architecture, inflammation, and hepatocyte ballooning.[9]
-
-
Oil Red O Staining (for Neutral Lipids):
-
This staining must be performed on frozen tissue sections as the fixation and embedding process for paraffin sections removes lipids.
-
Liver tissue is snap-frozen in liquid nitrogen or embedded in optimal cutting temperature (OCT) compound.
-
Sections are cut using a cryostat.
-
Stain with a fresh solution of Oil Red O, which stains neutral triglycerides and lipids a vibrant red.
-
This provides a direct visualization and quantification of lipid accumulation.
-
-
Histological Scoring (NAFLD Activity Score - NAS):
-
A pathologist, blinded to the treatment groups, scores the liver sections based on the NAS system developed by the NASH Clinical Research Network.[10]
-
The NAS is the sum of scores for:
-
Steatosis: (0-3) based on the percentage of hepatocytes containing fat droplets.
-
Lobular Inflammation: (0-3) based on the number of inflammatory foci per 200x field.
-
Hepatocyte Ballooning: (0-2) based on the presence and extent of ballooned hepatocytes.
-
-
A NAS of ≥5 is correlated with a diagnosis of NASH.[10]
-
Visualizing Pathways and Workflows
Signaling Pathway of this compound in Reversing Hepatic Steatosis
Caption: Mechanism of this compound in reducing hepatic steatosis.
Experimental Workflow for Histological Validation
Caption: Workflow for histological validation of this compound.
Conclusion
This compound presents a promising therapeutic strategy for the reversal of hepatic steatosis through its dual mechanism of inhibiting glucagon signaling and TXNIP expression. While direct histological evidence remains to be published, the known effects of modulating these pathways strongly suggest a beneficial impact on liver histology. The comparative data and standardized protocols provided in this guide are intended to facilitate further research and validation of this compound as a treatment for NAFLD. Rigorous histological assessment, as outlined, will be critical in confirming its efficacy and positioning it relative to other therapeutic alternatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Glucagon-Receptor Signaling Reverses Hepatic Steatosis Independent of Leptin Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucagon-Receptor Signaling Reverses Hepatic Steatosis Independent of Leptin Receptor Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHIP Haploinsufficiency Exacerbates Hepatic Steatosis via Enhanced TXNIP Expression and Endoplasmic Reticulum Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FoxO6-Mediated TXNIP Induces Lipid Accumulation in the Liver through NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.undip.ac.id [eprints.undip.ac.id]
- 8. Diet-Induced Adipose Tissue Inflammation and Liver Steatosis Are Prevented by DPP-4 Inhibition in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatic Pathology [webpath.med.utah.edu]
- 10. A novel NEDD4L-TXNIP-CHOP axis in the pathogenesis of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
comparing the gene expression profiles of islets treated with SRI-37330 and verapamil
A deep dive into the molecular mechanisms of two promising anti-diabetic compounds reveals distinct gene regulatory effects in pancreatic islets. This guide provides a comparative analysis of the gene expression profiles of islets treated with SRI-37330, a novel TXNIP inhibitor, and verapamil (B1683045), a calcium channel blocker, offering researchers, scientists, and drug development professionals a comprehensive look at their respective impacts on islet biology.
This comparison guide synthesizes available experimental data to illuminate the similarities and differences between this compound and verapamil, with a focus on their effects on gene expression in pancreatic islets. Both compounds have demonstrated therapeutic potential in diabetes by targeting thioredoxin-interacting protein (TXNIP), a key player in beta-cell apoptosis and dysfunction. However, their mechanisms of action and, consequently, their broader effects on the islet transcriptome, exhibit notable distinctions.
Quantitative Gene Expression Analysis
RNA sequencing of human islets has revealed that both this compound and verapamil induce significant changes in gene expression. However, the scope and specific targets of these changes differ, reflecting their distinct molecular actions.
A key study performing RNA sequencing on human islets from the same three donors treated with either this compound (also referred to as TIX100) or verapamil highlighted these differences. While both compounds successfully downregulated TXNIP and its associated signaling pathways, the overall impact on the transcriptome varied. This compound treatment resulted in the downregulation of 42 genes, with TXNIP ranking as the 7th most affected. In contrast, verapamil treatment led to the downregulation of a much larger set of 619 genes, with TXNIP ranking 192nd.[1] This suggests a more targeted action of this compound on the TXNIP pathway, whereas verapamil exerts a broader, less specific effect on islet gene expression.[1][2]
| Feature | This compound (TIX100) | Verapamil | Reference |
| Total Downregulated Genes | 42 | 619 | [1] |
| Rank of TXNIP Downregulation | 7 | 192 | [1] |
| Upregulated Genes | 907 (in a separate study) | 907 (in the same study) | [3] |
Note: The number of upregulated genes for this compound is from a study that may have used different experimental conditions than the direct comparison study.
Pathway analysis of the genes downregulated by this compound pointed towards the regulation of energy, glucose, and apoptosis, consistent with its targeted effect on TXNIP.[1] For verapamil, the modulated pathways are also associated with anti-oxidative, anti-apoptotic, and immunomodulatory profiles.[4]
Experimental Protocols
The following provides a generalized methodology for the key experiments cited in the comparison of this compound and verapamil on islet gene expression.
Human Islet Culture and Treatment: Human islets from deceased donors are cultured in a suitable medium, such as CMRL-1066, supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine. For gene expression analysis, islets are treated with either this compound (typically at a concentration of 1 µM) or verapamil (typically at 100 µM) for a specified period, often 24 hours.[1] Control islets are treated with a vehicle (e.g., DMSO).
RNA Sequencing (RNA-seq): Following treatment, total RNA is extracted from the islets using a commercial kit. The quality and quantity of the RNA are assessed using spectrophotometry and bioanalysis. Libraries for sequencing are then prepared from the extracted RNA, typically involving mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. The prepared libraries are then sequenced on a high-throughput sequencing platform.
Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The cleaned reads are then aligned to the human reference genome. Gene expression levels are quantified by counting the number of reads mapping to each gene. Differential gene expression analysis between the treated and control groups is performed using statistical packages like DESeq2. Genes with a significant change in expression (e.g., an adjusted p-value < 0.05) are identified for further analysis.[1][4][5]
Visualizing the Comparison
To better understand the experimental process and the underlying signaling pathways, the following diagrams are provided.
Caption: A flowchart outlining the key steps in the comparative analysis of islet gene expression profiles following treatment with this compound and verapamil.
Caption: A diagram illustrating the distinct mechanisms of action of this compound and verapamil in inhibiting TXNIP expression and subsequent beta-cell apoptosis.
Concluding Remarks
This compound and verapamil both hold promise for the treatment of diabetes through their ability to modulate TXNIP. However, the available gene expression data indicates that this compound acts as a more specific inhibitor of the TXNIP pathway, leading to a more focused set of downstream gene expression changes.[1] In contrast, verapamil, through its primary action as a calcium channel blocker, induces a much broader and less direct effect on the islet transcriptome.[1][2] This distinction is critical for drug development, as the more targeted approach of this compound may offer a better efficacy and safety profile by minimizing off-target effects. Further research, including more extensive comparative transcriptomic and proteomic studies, will be crucial to fully elucidate the therapeutic potential and long-term consequences of these two distinct approaches to TXNIP inhibition in the context of diabetes.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Research & Innovation | UAB News [uab.edu]
- 3. Verapamil Prevents Decline of IGF-I in Subjects With Type 1 Diabetes and Promotes β-Cell IGF-I Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploratory study reveals far reaching systemic and cellular effects of verapamil treatment in subjects with type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of SRI-37330: A Procedural Guide
SRI-37330 is an inhibitor of thioredoxin-interacting protein (TXNIP) utilized in preclinical research, particularly in studies related to type 2 diabetes. It is explicitly intended for research purposes only and is not for human or veterinary use. Due to its investigational nature, a detailed safety and disposal profile has not been extensively published. Therefore, it is crucial to treat this compound with a high degree of caution and to adhere to the established best practices for chemical waste disposal.
Key Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for a preliminary assessment of its potential hazards and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Molecular Formula | C₁₆H₁₉F₃N₄O₂S |
| Molecular Weight | 388.4 g/mol |
| Appearance | Solid |
| Solubility | Slightly soluble in acetonitrile (B52724) and water |
| Storage Temperature | -20°C (long-term) |
General Disposal Protocol for this compound
In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, the following step-by-step protocol, based on general laboratory waste guidelines, should be followed.[1][2][3]
-
Hazard Assessment: Before beginning any disposal process, it is essential to consult your institution's Environmental Health and Safety (EHS) office. They can provide guidance based on local, state, and federal regulations. Although not classified as a hazardous waste by all regulations, it is prudent to handle this compound as a potentially hazardous chemical.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled, and sealed waste container.[4][5] Do not mix it with other chemical waste unless instructed to do so by your EHS office.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, pipette tips, and contaminated gloves, should be disposed of as solid chemical waste.
-
Solutions: Solutions containing this compound should be collected in a separate, labeled liquid waste container. Do not dispose of solutions down the drain.[6]
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
Storage of Waste: Store the sealed waste containers in a designated, secure area away from incompatible materials, pending collection by your institution's hazardous waste management service.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through your institution's certified hazardous waste contractor.[3] They are equipped to handle and dispose of research chemicals in compliance with all regulations.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This visual guide reinforces the necessary steps to ensure a safe and compliant disposal process.
By adhering to these general yet crucial safety and logistical procedures, laboratory professionals can manage the disposal of this compound responsibly, fostering a culture of safety and environmental stewardship. Always prioritize consulting your institution's specific guidelines and safety officers for any chemical handling and disposal inquiries.
References
- 1. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 2. anentawaste.com [anentawaste.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. acs.org [acs.org]
- 5. sfasu.edu [sfasu.edu]
- 6. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Logistical Protocols for Handling SRI-37330
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of SRI-37330, a thioredoxin-interacting protein (TXNIP) inhibitor utilized in type 2 diabetes research.[1] Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment. This compound is an orally active compound that has demonstrated the ability to regulate TXNIP expression and glucagon (B607659) action.[2] While one Safety Data Sheet (SDS) classifies this compound hydrochloride as not a hazardous substance or mixture, it is imperative to handle it with care as a potent pharmaceutical compound.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Standard laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over a lab coat | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated) |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Handling:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.[1]
-
Equipment Assembly: Before handling the compound, assemble all necessary equipment, including PPE, weighing tools, solvents, and waste containers.
-
SDS Review: All personnel must review the Safety Data Sheet for this compound prior to commencing any work.
2. Handling the Compound:
-
Weighing: When weighing the solid form of this compound, perform the task within a fume hood using a disposable weigh boat to minimize contamination.
-
Solution Preparation: To prepare a solution, slowly add the solvent to the compound to prevent splashing. This compound is soluble in DMSO. For in-vivo studies, formulations with PEG300, Tween 80, and saline or corn oil have been used.
-
Experimental Procedures: All manipulations of this compound, whether in solid or solution form, must be carried out within the designated handling area. Always wear the appropriate PPE.[1]
3. Post-Handling and Decontamination:
-
Work Surfaces: Thoroughly decontaminate all work surfaces with an appropriate cleaning agent, such as 70% ethanol.
-
Equipment: Decontaminate all reusable equipment according to your institution's established laboratory procedures.
-
PPE Removal: Remove PPE in the reverse order it was put on to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Disposal Method: The primary recommended disposal method for many pharmaceutical compounds is high-temperature incineration by a licensed environmental management vendor.[3] Do not dispose of this compound down the drain.[1]
-
Container Disposal: Empty containers that held this compound must be managed as hazardous waste. The first rinse of the container should be collected and disposed of as hazardous waste.[4] Subsequent rinses of containers that held non-highly toxic chemicals can be disposed of normally, but given the potent nature of this research compound, it is best practice to collect all rinses as hazardous waste. After thorough rinsing and air-drying, obliterate or remove all labels from the empty container before disposal.[5]
-
Emergency Contact: In case of a spill or accidental release, notify your institution's Environmental Health and Safety (EHS) department immediately.[4]
Experimental Protocols Cited
While specific experimental protocols will vary depending on the research objectives, the handling and preparation of this compound for in-vivo studies in mice has been described. For oral administration, this compound has been dissolved in drinking water at a concentration of 100 mg/kg. Another formulation involves preparing a stock solution in DMSO and then diluting it with vehicles such as a mixture of PEG300, Tween-80, and saline, or with corn oil.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the logical workflow for the safe management of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
